Product packaging for Acetamide, N-[(phenylamino)thioxomethyl]-(Cat. No.:CAS No. 1132-44-1)

Acetamide, N-[(phenylamino)thioxomethyl]-

Cat. No.: B072306
CAS No.: 1132-44-1
M. Wt: 194.26 g/mol
InChI Key: DBOBDMZHSHKLSJ-UHFFFAOYSA-N
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Description

Acetamide, N-[(phenylamino)thioxomethyl]- is a useful research compound. Its molecular formula is C9H10N2OS and its molecular weight is 194.26 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, N-[(phenylamino)thioxomethyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131967. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, N-[(phenylamino)thioxomethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-[(phenylamino)thioxomethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2OS B072306 Acetamide, N-[(phenylamino)thioxomethyl]- CAS No. 1132-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(phenylcarbamothioyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOBDMZHSHKLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357509
Record name Acetamide, N-[(phenylamino)thioxomethyl]-
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Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-44-1
Record name Urea, 1-acetyl-3-phenyl-2-thio-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-[(phenylamino)thioxomethyl]-
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Record name 1-Acetyl-3-phenyl-2-thiourea
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-, a compound of interest in medicinal chemistry and drug development. This guide includes detailed experimental protocols, characterization data, and a visual representation of the synthetic workflow.

Introduction

Acetamide, N-[(phenylamino)thioxomethyl]-, also known as N-acetyl-N'-phenylthiourea, belongs to the class of N-acylthioureas. These compounds are recognized for their diverse biological activities, including potential as enzyme inhibitors. The structural motif of an acylthiourea allows for a variety of substitutions, making it a valuable scaffold in the design and development of novel therapeutic agents. This document outlines a common and effective method for the laboratory-scale synthesis of this target compound.

Synthesis Overview

The synthesis of Acetamide, N-[(phenylamino)thioxomethyl]- is typically achieved through a one-pot, two-step reaction. The first step involves the in-situ generation of acetyl isothiocyanate from the reaction of acetyl chloride with a thiocyanate salt, such as potassium thiocyanate (KSCN). The highly reactive acetyl isothiocyanate is then immediately reacted with aniline in the second step to yield the desired N-acetyl-N'-phenylthiourea.

Experimental Protocol

This protocol is based on established methods for the synthesis of N-acylthioureas.[1]

Materials:

  • Acetyl chloride (CH₃COCl)

  • Potassium thiocyanate (KSCN)

  • Aniline (C₆H₅NH₂)

  • Dry Acetone ((CH₃)₂CO)

  • Ethyl acetate (CH₃COOCH₂CH₃)

  • Ice

Equipment:

  • Round-bottom flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reflux condenser

  • Dropping funnel

  • Buchner funnel and filter paper

  • Beakers

  • Recrystallization apparatus

Procedure:

  • In-situ formation of Acetyl Isothiocyanate:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of potassium thiocyanate (0.11 mol) in dry acetone (50 ml) is prepared.

    • To this stirred solution, acetyl chloride (0.1 mol, 7.13 ml) is added dropwise from a dropping funnel.

    • The reaction mixture is then gently refluxed for 5-10 minutes.

  • Formation of Acetamide, N-[(phenylamino)thioxomethyl]-:

    • After the reflux period, the reaction mixture is allowed to cool to room temperature.

    • A solution of aniline (0.1 mol) in dry acetone (25 ml) is added slowly to the stirred reaction mixture.

    • The mixture is then refluxed for an additional 5-10 minutes.

  • Isolation and Purification:

    • The reaction mixture is poured into ice-cold water, which results in the precipitation of the crude product.

    • The precipitate is collected by vacuum filtration using a Buchner funnel.

    • The crude product is purified by recrystallization from ethyl acetate to yield the final product as light green prisms.[2]

Data Presentation

Table 1: Physicochemical and Yield Data

PropertyValueReference
Molecular FormulaC₉H₁₀N₂OS[2]
Molecular Weight194.25 g/mol [2]
Melting Point365 K (92 °C)[3]
AppearanceLight green prisms[2]

Table 2: Spectroscopic Data (Expected)

Spectroscopic TechniqueExpected Characteristic Signals
¹H NMR Singlet for the acetyl protons (CH₃) around δ 2.0-2.5 ppm. Multiplets in the aromatic region (δ 7.0-8.0 ppm) for the phenyl protons. Broad singlets for the two N-H protons, which may be solvent and concentration-dependent.
¹³C NMR Signal for the acetyl carbonyl carbon (C=O) around δ 170-180 ppm. Signal for the thiocarbonyl carbon (C=S) around δ 180-190 ppm. Signals for the aromatic carbons in the range of δ 120-140 ppm. Signal for the acetyl methyl carbon (CH₃) around δ 20-30 ppm.
FTIR (cm⁻¹) N-H stretching vibrations around 3100-3400 cm⁻¹. C=O stretching vibration around 1650-1700 cm⁻¹. C=S stretching vibration around 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for Acetamide, N-[(phenylamino)thioxomethyl]- cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Product & Purification acetyl_chloride Acetyl Chloride step1 Step 1: In-situ formation of Acetyl Isothiocyanate (Dry Acetone, Reflux) acetyl_chloride->step1 kscn Potassium Thiocyanate kscn->step1 aniline Aniline step2 Step 2: Nucleophilic addition of Aniline (Reflux) aniline->step2 step1->step2 Acetyl Isothiocyanate (intermediate) crude_product Crude Product (Precipitation in ice water) step2->crude_product final_product Acetamide, N-[(phenylamino)thioxomethyl]- (Recrystallization from Ethyl Acetate) crude_product->final_product Purification

Caption: Synthetic pathway for Acetamide, N-[(phenylamino)thioxomethyl]-.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-. The described method is robust and suitable for laboratory-scale production. The provided data and workflow diagram offer a comprehensive resource for researchers engaged in the synthesis and evaluation of novel N-acylthiourea derivatives for potential applications in drug discovery and development. Further characterization using the outlined spectroscopic techniques is recommended to confirm the identity and purity of the synthesized compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-acetyl-N'-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, and characterization of N-acetyl-N'-phenylthiourea, a compound of interest for researchers, scientists, and professionals in drug development. This document details the experimental protocols, presents key data in a structured format, and visualizes the synthetic and potential biological pathways.

Compound Overview

N-acetyl-N'-phenylthiourea, also known as 3-acetyl-1-phenylthiourea, belongs to the class of acylthioureas. These compounds are recognized for their diverse biological activities and serve as versatile intermediates in organic synthesis. The core structure features a thiourea moiety acylated at one nitrogen atom and substituted with a phenyl group at the other.

Compound Identification:

IdentifierValue
IUPAC Name N-(phenylcarbamothioyl)acetamide
Synonyms 1-Acetyl-3-phenyl-2-thiourea, 3-Acetyl-1-phenylthiourea
Molecular Formula C₉H₁₀N₂OS
Molecular Weight 194.25 g/mol [1]
CAS Number 1132-44-1

Synthesis of N-acetyl-N'-phenylthiourea

The synthesis of N-acetyl-N'-phenylthiourea is typically achieved through the reaction of acetyl chloride with a thiocyanate salt to form an in-situ acetyl isothiocyanate intermediate, which then reacts with aniline.

Synthesis Workflow

synthesis_workflow reagents Acetyl Chloride + KSCN intermediate Acetyl Isothiocyanate (in situ) reagents->intermediate Formation reaction Reaction in Acetone intermediate->reaction aniline Aniline aniline->reaction product N-acetyl-N'-phenylthiourea reaction->product Nucleophilic Addition

Synthesis of N-acetyl-N'-phenylthiourea.
Experimental Protocol

The following protocol is adapted from the synthesis of 3-acetyl-1-phenylthiourea[1]:

  • Preparation of Acetyl Isothiocyanate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of acetyl chloride (0.1 mol, 7.13 mL) in 50 mL of dry acetone is added dropwise to a stirred suspension of potassium thiocyanate (0.11 mol) in 50 mL of dry acetone.

  • Reaction with Aniline: Following the addition, a solution of aniline (0.1 mol) in 25 mL of dry acetone is slowly added to the mixture.

  • Reflux: The reaction mixture is then refluxed for a period of 5-10 minutes.

  • Precipitation: After reflux, the mixture is cooled and then poured into ice-cold water, leading to the precipitation of the crude product.

  • Purification: The crude precipitate is collected by filtration and recrystallized from ethyl acetate to yield the purified N-acetyl-N'-phenylthiourea.

Characterization Data

The characterization of N-acetyl-N'-phenylthiourea involves the determination of its physicochemical properties and spectroscopic analysis to confirm its structure.

Physicochemical Properties
PropertyValueSource
Melting Point 92 °C (365 K)[1]
Appearance Light green prisms[1]
Crystal System Monoclinic[1]
Space Group P2/c[2]
Spectroscopic Data

Due to the limited availability of specific spectral data for N-acetyl-N'-phenylthiourea in the searched literature, the following data is a composite based on the analysis of closely related N-acyl-N'-phenylthiourea derivatives and the analogous compound N-acetyl-N'-phenylurea.

FTIR Spectroscopy (Anticipated Peaks)

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching
~1680C=O stretching (Amide I)
~1550N-H bending and C-N stretching (Amide II)
~1200C=S stretching

¹H NMR Spectroscopy (Anticipated Chemical Shifts in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.5Singlet-NH- (adjacent to phenyl)
~9.5Singlet-NH- (adjacent to acetyl)
~7.2-7.6MultipletAromatic protons
~2.1Singlet-CH₃ (acetyl)

Mass Spectrometry (Anticipated Fragmentation)

m/zFragment
194[M]⁺
152[M - C₂H₂O]⁺
135[C₆H₅NCS]⁺
93[C₆H₅NH₂]⁺
77[C₆H₅]⁺

Characterization Workflow

characterization_workflow start Synthesized Compound purification Purification (Recrystallization) start->purification physicochemical Physicochemical Analysis purification->physicochemical spectroscopic Spectroscopic Analysis purification->spectroscopic mp Melting Point physicochemical->mp xrd X-ray Crystallography physicochemical->xrd ftir FTIR spectroscopic->ftir nmr ¹H & ¹³C NMR spectroscopic->nmr ms Mass Spectrometry spectroscopic->ms data Data Analysis & Structure Confirmation mp->data xrd->data ftir->data nmr->data ms->data

General workflow for characterization.

Potential Biological Signaling Pathways

While the specific biological targets of N-acetyl-N'-phenylthiourea are not extensively documented, the broader class of phenylthiourea derivatives has been shown to interact with several biological pathways, notably as inhibitors of tyrosinase and the epidermal growth factor receptor (EGFR) signaling pathway.

Tyrosinase Inhibition

Phenylthiourea and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin synthesis. Inhibition of this enzyme is a target for agents that control hyperpigmentation.

tyrosinase_inhibition cluster_pathway Melanogenesis Pathway inhibitor N-acetyl-N'-phenylthiourea (Potential Inhibitor) inhibitor->tyrosinase Inhibits dopa L-DOPA dopaquinone Dopaquinone tyrosine L-Tyrosine tyrosine:e->dopa:w Hydroxylation dopa:e->dopaquinone:w Oxidation melanin Melanin dopaquinone:e->melanin:w Polymerization

Potential tyrosinase inhibition pathway.
EGFR Signaling Pathway Inhibition

Certain N-substituted thiourea derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer.

egfr_pathway inhibitor N-acetyl-N'-phenylthiourea (Potential Inhibitor) egfr EGFR inhibitor->egfr Inhibits Tyrosine Kinase Activity egf EGF Ligand egf->egfr Binds pi3k PI3K egfr->pi3k Activates ras RAS egfr->ras akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Growth akt->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Potential EGFR signaling inhibition.

Conclusion

This technical guide has outlined the synthesis and characterization of N-acetyl-N'-phenylthiourea. While a robust protocol for its synthesis is established, further research is required to fully elucidate its specific spectroscopic properties and to confirm its interaction with biological pathways such as tyrosinase and EGFR signaling. The information presented herein serves as a valuable resource for scientists engaged in the exploration of novel therapeutic agents and synthetic methodologies.

References

A Technical Guide to the Spectroscopic Data of N-acetyl-N'-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-acetyl-N'-phenylthiourea, a compound of interest in various research and development fields. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols. The information is structured to be a practical resource for laboratory work and further investigation.

Molecular Structure and Properties

N-acetyl-N'-phenylthiourea, also known as 3-acetyl-1-phenylthiourea, possesses the chemical formula C₉H₁₀N₂OS and a molecular weight of 194.25 g/mol [1]. The molecule features a phenyl ring and an acetyl group attached to a thiourea core. This structure gives rise to characteristic spectroscopic signatures that are crucial for its identification and characterization.

Key Structural Features for Spectroscopic Analysis

G Key Structural Features of N-acetyl-N'-phenylthiourea cluster_phenyl Phenyl Ring cluster_thiourea Thiourea Core cluster_acetyl Acetyl Group C_ar Aromatic C-H & C-C NH_phenyl N-H (adjacent to phenyl) C_ar->NH_phenyl NMR: Aromatic protons IR: C-H stretch CS C=S (Thione) NH_phenyl->CS NMR: NH proton IR: N-H stretch NH_acetyl N-H (adjacent to acetyl) CS->NH_acetyl IR: C=S stretch CO C=O (Amide) NH_acetyl->CO NMR: NH proton IR: N-H stretch CH3 Methyl (CH3) CO->CH3 IR: C=O stretch CH3->CO NMR: Methyl protons

Caption: Key functional groups of N-acetyl-N'-phenylthiourea and their expected spectroscopic signals.

Spectroscopic Data

The following tables summarize the available spectroscopic data for N-acetyl-N'-phenylthiourea and related compounds for comparative purposes.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
12.29s1HNH (Thiourea)
9.46s1HNH (Amide)
7.69d, J = 7.6 Hz2HAromatic H
7.68d, J = 8.3 Hz1HAromatic H
7.50d, J = 2.0 Hz1HAromatic H
7.42t, J = 7.6 Hz2HAromatic H
7.40dd, J=2.0, 8.3 Hz1HAromatic H
7.29t, J = 7.6 Hz1HAromatic H

Note: The chemical shifts for N-acetyl-N'-phenylthiourea are expected to differ, particularly in the aromatic region and the absence of signals corresponding to the dichlorobenzoyl group. The acetyl methyl group should appear as a singlet, typically in the range of 2-2.5 ppm.

¹³C NMR Data
Chemical Shift (δ) ppmAssignment (Proposed)
177.7C=S
165.3C=O
139.2Aromatic C
137.4Aromatic C
132.2Aromatic C
131.6Aromatic C
130.9Aromatic C
130.6Aromatic C
129.0 (2C)Aromatic C
128.1Aromatic C
127.2Aromatic C
124.2 (2C)Aromatic C

Note: For N-acetyl-N'-phenylthiourea, a signal for the acetyl methyl carbon would be expected around 20-30 ppm, and the chemical shift of the carbonyl carbon might differ.

Infrared (IR) Spectroscopy Data

The IR spectrum of N-(2,4-dichloro)benzoyl-N'-phenylthiourea (KBr disk) shows the following characteristic peaks[2]. These provide an indication of the expected vibrational modes for N-acetyl-N'-phenylthiourea.

Wavenumber (cm⁻¹)IntensityAssignment
3168-N-H Stretching
1686-C=O Stretching (Amide)
1537-N-H Bending
Mass Spectrometry (MS) Data

While a specific mass spectrum for N-acetyl-N'-phenylthiourea was not found, the molecular weight is confirmed by crystal data to be 194.25 g/mol [1]. The mass spectrum of the parent compound, phenylthiourea, shows a molecular ion peak at m/z 152[3]. For N-acetyl-N'-phenylthiourea, the molecular ion peak [M]⁺ is expected at m/z 194. An [M+H]⁺ peak may be observed at m/z 195 in techniques like ESI.

Experimental Protocols

Synthesis of N-acetyl-N'-phenylthiourea

The following protocol is adapted from the synthesis of 3-acetyl-1-phenylthiourea[1].

Materials:

  • Acetyl chloride (0.1 mol, 7.13 mL)

  • Potassium thiocyanate (KSCN) (0.11 mol)

  • Aniline (0.1 mol)

  • Dry acetone (75 mL)

  • Ethyl acetate

Procedure:

  • To a stirred solution of KSCN (0.11 mol) in 50 mL of dry acetone, add acetyl chloride (0.1 mol) dropwise.

  • Slowly add a solution of aniline (0.1 mol) in 25 mL of dry acetone to the mixture.

  • Reflux the reaction mixture for 5–10 minutes.

  • Pour the mixture into ice-cooled water to precipitate the crude product.

  • Recrystallize the precipitate from ethyl acetate to yield light green prisms.

General Workflow for Spectroscopic Analysis

G General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesize N-acetyl-N'-phenylthiourea purification Purify by Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_elucidation Structural Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation data_comparison Comparison with Literature structure_elucidation->data_comparison

Caption: A generalized workflow from synthesis to spectroscopic analysis and structural confirmation.

Conclusion

This guide provides a summary of the available spectroscopic data and a reliable synthesis protocol for N-acetyl-N'-phenylthiourea. While complete spectral data for the target compound is not fully available in the reviewed literature, the provided data for closely related analogs serves as a valuable reference for researchers. The detailed experimental protocol enables the synthesis of the compound for further in-house spectroscopic characterization. This document aims to facilitate ongoing and future research involving this versatile molecule.

References

Unveiling the Three-Dimensional Architecture of Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on the crystal structure of a promising thiourea derivative, offering insights for researchers, scientists, and drug development professionals.

This whitepaper provides an in-depth analysis of the crystal structure of Acetamide, N-[(phenylamino)thioxomethyl]-, a compound of significant interest due to the biological activities associated with the acylthiourea scaffold. A detailed examination of its three-dimensional arrangement, molecular geometry, and intermolecular interactions is presented, supported by a thorough summary of crystallographic data and experimental protocols.

Crystallographic and Structural Data

The crystal structure of Acetamide, N-[(phenylamino)thioxomethyl]-, also known as 3-Acetyl-1-phenylthiourea, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2] The asymmetric unit contains two independent molecules which exhibit slight conformational differences.[2]

Unit Cell Parameters

The precise dimensions of the unit cell have been determined and are summarized in the table below.

ParameterValue[1][2]
a10.1911 (2) Å
b22.5480 (4) Å
c8.9736 (2) Å
β112.449 (1)°
V1905.77 (7) ų
Z8
Crystal SystemMonoclinic
Space GroupP2₁/c
Molecular Geometry

The structure reveals an intramolecular N—H⋯O hydrogen bond, which results in the formation of a stable S(6) ring motif.[1][2] The benzene ring and the acetylthiourea fragment are not coplanar. In the two independent molecules found in the asymmetric unit, the dihedral angles between the mean planes of the benzene ring and the acetylthiourea moiety are 50.71 (6)° and 62.79 (6)°, respectively.[2]

Supramolecular Assembly

In the crystal, molecules are linked by a network of intermolecular hydrogen bonds. Specifically, N—H⋯S and N—H⋯O hydrogen bonds connect the molecules, forming cyclic R₂²(8) and R₂²(12) motifs.[1][2] These interactions extend into a one-dimensional polymeric network along the direction.[1][2]

Experimental Protocols

The determination of the crystal structure of Acetamide, N-[(phenylamino)thioxomethyl]- involved a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis

The title compound was synthesized via a two-step one-pot reaction.[2]

Step 1: Formation of Acetyl Isothiocyanate Acetyl chloride (0.1 mol) was added dropwise to a stirred solution of potassium thiocyanate (KSCN, 0.11 mol) in dry acetone (50 ml).[2]

Step 2: Reaction with Aniline Following the formation of acetyl isothiocyanate, aniline (0.1 mol) dissolved in dry acetone (25 ml) was slowly added to the reaction mixture.[2] The mixture was then refluxed for 5-10 minutes.[2]

Step 3: Isolation and Purification The reaction mixture was poured into ice-cold water, leading to the precipitation of the crude product.[2] Recrystallization from ethyl acetate yielded light green prisms suitable for X-ray diffraction.[2]

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Acetyl Chloride D Mix in Dry Acetone A->D B Potassium Thiocyanate B->D C Aniline C->D E Reflux (5-10 min) D->E F Precipitate in Ice Water E->F G Recrystallize from Ethyl Acetate F->G H Acetamide, N-[(phenylamino)thioxomethyl]- Crystals G->H G Crystallographic Workflow cluster_experiment Experiment cluster_analysis Data Analysis A Crystal Selection B Mounting on Diffractometer A->B C X-ray Data Collection B->C F Absorption Correction C->F D Structure Solution (Direct Methods) E Structure Refinement (Full-matrix least-squares) D->E G Final Structural Model E->G F->D G Structural Hierarchy A Intramolecular N-H...O H-Bond B S(6) Ring Motif A->B C Molecular Conformation (Dihedral Angles) B->C D Intermolecular N-H...S & N-H...O H-Bonds C->D E 1D Polymeric Network (Supramolecular Assembly) D->E

References

An In-depth Technical Guide to the Solubility of N-acetyl-N'-phenylthiourea and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-acetyl-N'-phenylthiourea and its structural analogs. Due to a lack of specific quantitative solubility data for N-acetyl-N'-phenylthiourea in publicly available literature, this guide presents solubility data for the closely related parent compound, N-phenylthiourea, to provide valuable insights for researchers. Furthermore, this document outlines a detailed, generalized experimental protocol for determining the solubility of crystalline solids like N-acetyl-N'-phenylthiourea. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this class of compounds.

Introduction

N-acylthiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The solubility of these compounds in various solvents is a critical physicochemical parameter that influences their synthesis, purification, formulation, and biological availability. This guide focuses on the solubility of N-acetyl-N'-phenylthiourea, a specific derivative of this class.

Solubility of N-phenylthiourea (A Structural Analog)

To provide a relevant reference, the following table summarizes the known solubility of N-phenylthiourea in various solvents. These values can serve as an initial estimate for selecting appropriate solvent systems for N-acetyl-N'-phenylthiourea, though empirical determination is always recommended.

SolventTemperatureSolubilityCitation
Dimethyl Sulfoxide (DMSO)Not Specified~ 30 mg/mL[1]
Dimethylformamide (DMF)Not Specified~ 30 mg/mL[1]
DMSO:PBS (pH 7.2) (1:3)Not Specified~ 0.25 mg/mL[1]
Hot WaterNot SpecifiedSoluble
Cold WaterNot SpecifiedSparingly Soluble (1 part in 400 parts)
EthanolNot SpecifiedSoluble

Note: The addition of an acetyl group to the N'-position of N-phenylthiourea to form N-acetyl-N'-phenylthiourea is expected to alter its polarity and hydrogen bonding capabilities, which will, in turn, affect its solubility profile. Generally, the introduction of an acetyl group can increase polarity, which might enhance solubility in polar solvents. However, changes in crystal lattice energy upon substitution can also significantly impact solubility, making direct extrapolation of data complex.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a crystalline solid such as N-acetyl-N'-phenylthiourea. This method is based on the widely accepted shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.[2][3]

Materials and Equipment
  • N-acetyl-N'-phenylthiourea (crystalline solid)

  • Selected solvents of varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of N-acetyl-N'-phenylthiourea and add it to a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of the shaking period is essential to confirm saturation.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of N-acetyl-N'-phenylthiourea in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations of N-acetyl-N'-phenylthiourea to quantify the solubility.

  • Data Calculation:

    • Calculate the solubility of N-acetyl-N'-phenylthiourea in each solvent using the following formula:

      Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Volume of supernatant analyzed

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis & Calculation A Weigh excess N-acetyl-N'-phenylthiourea B Add known volume of solvent A->B C Seal vials B->C D Shake at constant temperature (24-48h) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm) F->G H Dilute filtered sample G->H I Analyze concentration (HPLC/UV-Vis) H->I J Calculate solubility I->J

Caption: Experimental workflow for determining the solubility of N-acetyl-N'-phenylthiourea.

Conclusion

While direct quantitative solubility data for N-acetyl-N'-phenylthiourea remains to be published, this guide provides valuable information by presenting the solubility of the closely related compound, N-phenylthiourea, and a detailed, generalized experimental protocol for its determination. The provided workflow and data for the structural analog can aid researchers in the rational design of experiments, solvent selection for synthesis and purification, and the development of formulations for this promising class of compounds. It is strongly recommended that experimental solubility studies be conducted for N-acetyl-N'-phenylthiourea to obtain precise data for specific applications.

References

In-Depth Technical Guide on the Stability and Degradation of Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide, N-[(phenylamino)thioxomethyl]-, also known as N-acetyl-N'-phenylthiourea, belongs to the N-acylthiourea class of compounds. This scaffold is of significant interest in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Understanding the stability and degradation profile of this molecule is paramount for the development of safe, effective, and stable pharmaceutical formulations.

Forced degradation studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[3][4][5][6][7][8] This guide outlines the probable degradation pathways of Acetamide, N-[(phenylamino)thioxomethyl]- under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis, and provides detailed experimental protocols for conducting such studies.

Predicted Stability Profile of Acetamide, N-[(phenylamino)thioxomethyl]-

The chemical structure of Acetamide, N-[(phenylamino)thioxomethyl]- possesses several labile sites susceptible to degradation. The primary points of degradation are anticipated to be the amide and thioamide functionalities.

Potential Degradation Pathways:

A logical workflow for investigating the degradation of Acetamide, N-[(phenylamino)thioxomethyl]- would involve subjecting the compound to a series of stress conditions and analyzing the resulting mixtures to identify and quantify the degradants.

G Degradation Investigation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Hydrolysis (Acid, Base, Neutral) Hydrolysis (Acid, Base, Neutral) Degradation Mixture Degradation Mixture Hydrolysis (Acid, Base, Neutral)->Degradation Mixture Separation (e.g., HPLC) Separation (e.g., HPLC) Degradation Mixture->Separation (e.g., HPLC) Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Degradation Mixture Photolysis (UV/Vis) Photolysis (UV/Vis) Photolysis (UV/Vis)->Degradation Mixture Thermolysis (Heat) Thermolysis (Heat) Thermolysis (Heat)->Degradation Mixture Identification (e.g., MS, NMR) Identification (e.g., MS, NMR) Separation (e.g., HPLC)->Identification (e.g., MS, NMR) Quantification (e.g., HPLC-UV) Quantification (e.g., HPLC-UV) Separation (e.g., HPLC)->Quantification (e.g., HPLC-UV) Elucidation of Degradation Pathways Elucidation of Degradation Pathways Identification (e.g., MS, NMR)->Elucidation of Degradation Pathways Determination of Degradation Kinetics Determination of Degradation Kinetics Quantification (e.g., HPLC-UV)->Determination of Degradation Kinetics Development of Stable Formulation Development of Stable Formulation Elucidation of Degradation Pathways->Development of Stable Formulation Determination of Degradation Kinetics->Development of Stable Formulation Acetamide, N-[(phenylamino)thioxomethyl]- Acetamide, N-[(phenylamino)thioxomethyl]- Acetamide, N-[(phenylamino)thioxomethyl]-->Hydrolysis (Acid, Base, Neutral) Acetamide, N-[(phenylamino)thioxomethyl]-->Oxidation (H2O2) Acetamide, N-[(phenylamino)thioxomethyl]-->Photolysis (UV/Vis) Acetamide, N-[(phenylamino)thioxomethyl]-->Thermolysis (Heat)

Caption: Workflow for Forced Degradation Studies.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for compounds containing amide and thioamide groups. The rate and products of hydrolysis are highly dependent on pH and temperature.

Anticipated Hydrolysis Products:

Under aqueous conditions, Acetamide, N-[(phenylamino)thioxomethyl]- is expected to hydrolyze at the amide and/or thioamide bond.

G Predicted Hydrolytic Degradation Pathways cluster_products Potential Hydrolysis Products A Acetamide, N-[(phenylamino)thioxomethyl]- B Phenylthiourea A->B Amide Hydrolysis C Acetic Acid A->C Amide Hydrolysis D Phenyl isothiocyanate A->D Thioamide Hydrolysis E Acetamide A->E Thioamide Hydrolysis F Aniline B->F Further Degradation G Carbonyl Sulfide B->G Further Degradation D->F Further Degradation G Stability-Indicating Assay Method (SIAM) Development A Generate Stressed Samples B Develop HPLC Method (Column, Mobile Phase, etc.) A->B C Analyze Stressed Samples B->C D Assess Peak Purity and Resolution C->D D->B Optimize E Method Validation (ICH Q2(R1)) D->E Acceptable F Validated SIAM E->F

References

An In-depth Technical Guide to the Biological Activities of N-acetyl-N'-phenylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into the biological activities of N-acetyl-N'-phenylthiourea and related thiourea derivatives. This class of compounds has garnered significant interest in the scientific community due to its broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory properties. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Quantitative Biological Activity Data

The biological activities of N-acetyl-N'-phenylthiourea derivatives are summarized below. The data is presented in tabular format to facilitate comparison across different compounds and activities.

Anticancer Activity

The cytotoxic effects of various N-acyl-N'-phenylthiourea derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1.

Table 1: Anticancer Activity of N-acyl-N'-phenylthiourea Derivatives (IC₅₀ in µM)

Compound IDDerivative TypeHCT-116HepG2MCF-7T47DHeLaNormal Cell Line (Vero/WI38)Reference
5 Phenylthiourea-thiazolopyrimidine2.29 ± 0.4611.52 ± 0.48---57.26 ± 0.65 (WI38)[1]
6 Phenylthiourea-benzothiazolyl-pyridine9.71 ± 0.34----48.26 ± 0.17 (WI38)[1]
8 Phenylthiourea-tetrahydrochromene7.36 ± 0.2514.09 ± 0.73---52.16 ± 0.39 (WI38)[1]
4a Phenylthiourea-pyrazole20.19 ± 0.03-----[1]
4b Phenyl-pyrazole17.85 ± 0.15-----[1]
4-t-butyl-BPTU N-(4-t-butylbenzoyl)-N'-phenylthiourea--cytotoxiccytotoxiccytotoxicNon-harmful (Vero)[2]
Diarylthiourea 4 N,N'-diarylthiourea--338.33 ± 1.52--No cytotoxic effects (wi38)[3]

Doxorubicin was used as a reference drug in some of these studies.[1]

Antimicrobial and Anti-biofilm Activity

Several N-acetyl-N'-phenylthiourea derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms and their formation of biofilms. The minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) are key indicators of antimicrobial efficacy.

Table 2: Antimicrobial and Anti-biofilm Activity of N-acyl-N'-phenylthiourea Derivatives

Compound IDDerivative DescriptionMicroorganismMIC (µg/mL)MBIC (µg/mL)Reference
1b Bearing benzothiazole moietyE. coli ATCC 25922-625[4]
1d Bearing 6-methylpyridine moietyE. coli ATCC 25922-625[4]
Various General N-acyl thiourea derivativesS. aureus, E. faecalis, E. coli, P. aeruginosa1250 - >5000625 - >5000[4]
5a Fluoro-substituted benzoylthioureaGram-positive and Gram-negative bacteriaActive-[5]
5d Fluoro-substituted benzoylthioureaE. coli, C. albicansActive-[5]

Ciprofloxacin was used as a positive control in these studies, showing significantly lower MIC values.[4]

Enzyme Inhibition

N-acetyl-N'-phenylthiourea derivatives have been shown to inhibit various enzymes implicated in disease pathogenesis.

Table 3: Enzyme Inhibition by Thiourea Derivatives

Target EnzymeDerivative TypeInhibition DataReference
Urease Bis-acyl-thiourea (UP-1)IC₅₀ = 1.55 ± 0.0288 µM[6]
Tyrosinase Indole-thiourea (4b)IC₅₀ = 5.9 ± 2.47 μM (competitive inhibition)[7][8]
Tyrosinase N-hydroxy-N'-phenylthiourea analogue 1IC₅₀ ≈ 0.29 µM[9]
Phenoloxidase Phenylthiourea (PTU)Competitive inhibitor[10]
Macrophage Migration Inhibitory Factor (MIF) N-benzoyl-N'-phenylthiourea derivativesLow inhibitory activity[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of N-acetyl-N'-phenylthiourea derivatives.

General Synthesis of N-acyl-N'-phenylthiourea Derivatives

The synthesis of N-acyl-N'-phenylthiourea derivatives is typically a two-step process.[4][5]

  • Formation of Acyl Isothiocyanate: An appropriate acid chloride is reacted with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an anhydrous solvent like acetone. The reaction mixture is typically refluxed for a period of time to yield the acyl isothiocyanate intermediate.

  • Reaction with Amine: The in situ generated acyl isothiocyanate is then reacted with a primary amine (e.g., a substituted aniline or a heterocyclic amine). This reaction proceeds via nucleophilic addition of the amine to the isothiocyanate. The reaction mixture is usually stirred at room temperature or refluxed until completion.

  • Purification: The resulting N-acyl-N'-phenylthiourea derivative is then isolated and purified, commonly by precipitation in cold water followed by recrystallization from a suitable solvent such as ethanol.

Characterization: The synthesized compounds are characterized using standard analytical techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS).[4][5]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the N-acetyl-N'-phenylthiourea derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 550 and 600 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The N-acetyl-N'-phenylthiourea derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Urease Inhibition Assay

The inhibitory effect of N-acetyl-N'-phenylthiourea derivatives on urease activity is commonly assessed using the indophenol method, which measures the production of ammonia.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing the urease enzyme, a buffer solution (e.g., phosphate buffer), and the test compound at various concentrations.

  • Incubation: The mixture is pre-incubated to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: The enzymatic reaction is initiated by adding a solution of urea. The plate is then incubated to allow for the enzymatic hydrolysis of urea to ammonia.

  • Color Development: Phenol and alkali reagents are added to the wells, leading to the formation of a colored indophenol complex in the presence of ammonia.

  • Absorbance Measurement: The absorbance of the colored solution is measured spectrophotometrically. The decrease in absorbance compared to the control (without inhibitor) indicates the level of urease inhibition.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Tyrosinase Inhibition Assay

The inhibitory activity against tyrosinase, a key enzyme in melanin synthesis, can be determined spectrophotometrically.[7][8]

  • Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer (pH 6.8), the substrate L-tyrosine, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding a solution of mushroom tyrosinase.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) for a specific duration.

  • Absorbance Measurement: The formation of dopachrome from the oxidation of L-tyrosine is monitored by measuring the absorbance at a specific wavelength (around 475-490 nm).

  • Data Analysis: The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the control. The IC₅₀ value is then determined. Kinetic parameters like the inhibition constant (Ki) and the type of inhibition can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk plots.[7][8]

Signaling Pathways and Mechanisms of Action

The biological activities of N-acetyl-N'-phenylthiourea derivatives are often attributed to their interaction with specific cellular signaling pathways.

General Experimental Workflow

The process of discovering and evaluating the biological activities of novel N-acetyl-N'-phenylthiourea derivatives typically follows a structured workflow, from initial synthesis to in-depth biological characterization.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Enzyme Enzyme Inhibition Screening (e.g., Urease, Tyrosinase) Characterization->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot) Anticancer->Pathway Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Anticancer->Apoptosis Kinetics Enzyme Kinetics Enzyme->Kinetics

Caption: General workflow for the synthesis and biological evaluation of N-acetyl-N'-phenylthiourea derivatives.

Inhibition of EGFR/HER2 Signaling Pathway in Cancer

Several studies have suggested that the anticancer activity of certain thiourea derivatives is mediated through the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways.[2] These receptors are key players in cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras HER2 HER2 PI3K PI3K HER2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Thiourea N-acetyl-N'-phenylthiourea Derivative Thiourea->EGFR Inhibition Thiourea->HER2 Inhibition

Caption: Inhibition of the EGFR/HER2 signaling pathway by N-acetyl-N'-phenylthiourea derivatives.

Induction of Apoptosis

Some N,N'-diarylthiourea derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3] This process is often characterized by cell cycle arrest at a specific phase, leading to the activation of caspases, a family of proteases that execute the apoptotic program.

G cluster_cell Cancer Cell Thiourea N,N'-diarylthiourea Derivative DNA_Damage DNA Damage Thiourea->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (S Phase) DNA_Damage->Cell_Cycle_Arrest Caspase3 Caspase-3 Activation Cell_Cycle_Arrest->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by N,N'-diarylthiourea derivatives in cancer cells.

Modulation of the Akt/GSK-3β/c-Myc Signaling Pathway

The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth and survival. Some N,N'-diarylurea derivatives, structurally related to thioureas, have been shown to inhibit this pathway, leading to cell cycle arrest.

G cluster_pathway Akt/GSK-3β/c-Myc Pathway Thiourea_Derivative N,N'-diarylurea Derivative Akt Akt Thiourea_Derivative->Akt Inhibition GSK3b GSK-3β Akt->GSK3b Inhibition cMyc c-Myc GSK3b->cMyc Degradation Cell_Cycle_Progression Cell Cycle Progression cMyc->Cell_Cycle_Progression

Caption: Inhibition of the Akt/GSK-3β/c-Myc signaling pathway by N,N'-diarylurea derivatives.

This technical guide provides a solid foundation for understanding the diverse biological activities of N-acetyl-N'-phenylthiourea derivatives. The presented data and methodologies can aid researchers in designing new derivatives with enhanced potency and selectivity, and in elucidating their mechanisms of action, ultimately contributing to the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Mechanism of Action of Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetamide, N-[(phenylamino)thioxomethyl]-, also known as Thioacetanilide, is a thioamide derivative with a range of reported biological activities. While extensive research has been conducted on the broader classes of thioamides and N-acylthioureas, the specific mechanism of action for Thioacetanilide remains an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing inferences from related compounds and available literature. This document summarizes potential molecular targets, signaling pathways, and includes detailed experimental protocols for assays relevant to its activities. All quantitative data are presented in structured tables, and logical relationships are visualized through diagrams generated using the DOT language.

Introduction

Acetamide, N-[(phenylamino)thioxomethyl]- (Thioacetanilide) is a compound belonging to the thioamide class of molecules, characterized by the presence of a C=S group adjacent to a nitrogen atom. The structural features of Thioacetanilide, particularly the thioamide and N-acylthiourea-like moieties, suggest its potential to interact with various biological targets. Research into thioamides and N-acylthioureas has revealed a wide spectrum of biological activities, including antithyroid, antimicrobial, antiviral, and modulatory effects on cellular signaling pathways. This guide aims to synthesize the existing knowledge to propose putative mechanisms of action for Thioacetanilide.

Putative Mechanisms of Action

Direct experimental evidence for the specific molecular targets and mechanisms of action of Acetamide, N-[(phenylamino)thioxomethyl]- is limited. However, based on the activities of structurally related compounds, several potential mechanisms can be postulated.

Inhibition of Thyroid Peroxidase (TPO)

Thioamides are a well-established class of antithyroid drugs that act by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2] TPO catalyzes the oxidation of iodide and its incorporation into tyrosine residues of thyroglobulin.

Proposed Mechanism:

  • Enzyme Inhibition: Thioacetanilide may act as a substrate analogue or directly interact with the active site of TPO, preventing the binding of iodide or interfering with the catalytic process. The sulfur atom of the thioamide group is crucial for this inhibitory activity.[1][2]

TPO_Inhibition cluster_thyroid_follicular_cell Thyroid Follicular Cell TPO Thyroid Peroxidase (TPO) Iodine Iodine (I₂) TPO->Iodine Iodide Iodide (I⁻) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin Iodine->Thyroglobulin Iodination MIT_DIT MIT / DIT Thyroglobulin->MIT_DIT T3_T4 T3 / T4 Hormones MIT_DIT->T3_T4 Coupling Thioacetanilide Acetamide, N-[(phenylamino)thioxomethyl]- Thioacetanilide->TPO Inhibition

Figure 1: Proposed mechanism of Thyroid Peroxidase (TPO) inhibition.

Antimicrobial Activity

Derivatives of Thioacetanilide have demonstrated antimicrobial properties. The proposed mechanisms for thioamide and N-acylthiourea antimicrobial activity are diverse and may involve:

  • Enzyme Inhibition: Targeting essential microbial enzymes. For instance, some thioacetamide-triazoles are activated by cysteine synthase A in E. coli.[3]

  • Metal Chelation: The thioamide group can chelate essential metal ions required for microbial enzyme function.

  • Disruption of Cell Wall Synthesis: Interference with the biosynthesis of the bacterial cell wall.

Antimicrobial_Mechanism cluster_bacterial_cell Bacterial Cell Thioacetanilide Acetamide, N-[(phenylamino)thioxomethyl]- Enzymes Essential Enzymes Thioacetanilide->Enzymes Inhibition Metal_Ions Metal Ions (e.g., Zn²⁺, Fe²⁺) Thioacetanilide->Metal_Ions Chelation Cell_Wall Cell Wall Synthesis Thioacetanilide->Cell_Wall Disruption Bacterial_Death Bacterial Death

Figure 2: Putative antimicrobial mechanisms of action.

Antiviral Activity

N-acylthiourea derivatives have been investigated as potential antiviral agents, particularly against HIV. While the exact mechanism for Thioacetanilide is unknown, related compounds have been shown to inhibit viral enzymes.

  • Reverse Transcriptase Inhibition: Some N-acylthiourea derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV, binding to an allosteric site on the enzyme and disrupting its function.[4]

Antiviral_Mechanism cluster_hiv_replication HIV Replication Cycle Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Reverse Transcription Viral_DNA Viral DNA RT->Viral_DNA Thioacetanilide Acetamide, N-[(phenylamino)thioxomethyl]- Thioacetanilide->RT Inhibition (as NNRTI)

Figure 3: Proposed antiviral mechanism via Reverse Transcriptase inhibition.

Hedgehog Signaling Pathway Inhibition

Acylthiourea derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in some cancers.[5]

  • Smoothened (Smo) Receptor Antagonism: These compounds can act as antagonists of the Smoothened (Smo) receptor, a key transducer of the Hh signal. By binding to Smo, they prevent the downstream activation of GLI transcription factors, thereby inhibiting the expression of Hh target genes involved in cell proliferation and survival.[5]

Hedgehog_Pathway_Inhibition Hh_Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Smo Smoothened (Smo) PTCH1->Smo SUFU SUFU Smo->SUFU GLI GLI SUFU->GLI Nucleus Nucleus GLI->Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Thioacetanilide Acetamide, N-[(phenylamino)thioxomethyl]- Thioacetanilide->Smo Antagonism

Figure 4: Proposed inhibition of the Hedgehog signaling pathway.

Quantitative Data

Compound ClassTargetActivityValueReference
Thiazolylthioacetamide derivativesHIV-1 Reverse TranscriptaseEC₅₀Micromolar range[4]
Thiazolylthioacetamide derivativesInfluenza A/H1N1EC₅₀Lower than oseltamivir[4]
Acylthiourea derivativesHedgehog Signaling PathwayIC₅₀Nanomolar range[5]

Experimental Protocols

The following are generalized protocols for assays that could be used to investigate the proposed mechanisms of action of Acetamide, N-[(phenylamino)thioxomethyl]-.

Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is adapted from methods used to screen for TPO inhibitors.[6]

Objective: To determine the in vitro inhibitory effect of Thioacetanilide on TPO activity.

Materials:

  • Purified thyroid peroxidase (TPO)

  • Guaiacol (substrate)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • Acetamide, N-[(phenylamino)thioxomethyl]- (test compound)

  • Propylthiouracil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, guaiacol solution, and varying concentrations of the test compound or control.

  • Initiate the reaction by adding H₂O₂.

  • Immediately begin monitoring the change in absorbance at 470 nm (due to the formation of tetraguaiacol) over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TPO_Assay_Workflow start Start prep Prepare Reagents: TPO, Guaiacol, H₂O₂, Buffer, Test Compound start->prep plate Add Reagents to 96-well Plate prep->plate initiate Initiate Reaction with H₂O₂ plate->initiate read Measure Absorbance at 470 nm initiate->read calculate Calculate Initial Rates and % Inhibition read->calculate plot Plot Inhibition vs. Concentration calculate->plot end Determine IC₅₀ plot->end

Figure 5: Workflow for the Thyroid Peroxidase (TPO) inhibition assay.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This is a standard broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.

Objective: To determine the MIC of Thioacetanilide against various bacterial strains.

Materials:

  • Bacterial cultures (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Acetamide, N-[(phenylamino)thioxomethyl]- (test compound)

  • Standard antibiotic (e.g., ciprofloxacin, positive control)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of the test compound and the standard antibiotic.

  • Perform serial two-fold dilutions of the test compound and control in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

MIC_Assay_Workflow start Start prep Prepare Serial Dilutions of Test Compound start->prep inoculate Inoculate with Bacterial Suspension prep->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Visually Inspect for Turbidity incubate->read end Determine MIC read->end

Figure 6: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Acetamide, N-[(phenylamino)thioxomethyl]- is a molecule of interest due to its structural similarity to compounds with known biological activities. While direct evidence for its mechanism of action is currently lacking, this guide has outlined several plausible mechanisms based on the established activities of thioamides and N-acylthioureas. These include the inhibition of thyroid peroxidase, various antimicrobial and antiviral mechanisms, and the modulation of the Hedgehog signaling pathway. The provided experimental protocols offer a starting point for researchers to investigate these putative mechanisms and to elucidate the specific molecular targets of Thioacetanilide. Further research, including enzymatic assays, cellular studies, and in vivo models, is necessary to fully characterize its pharmacological profile and to determine its potential as a therapeutic agent.

References

In Silico Modeling and Docking Studies of N-acetyl-N'-phenylthiourea and its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the computational approaches used to evaluate the therapeutic potential of N-acetyl-N'-phenylthiourea and related compounds, focusing on their interactions with key cancer-related protein targets.

Introduction

N-acetyl-N'-phenylthiourea and its derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and herbicidal properties.[1][2] The core structure, featuring a thiourea moiety, is adept at forming hydrogen bonds and other non-covalent interactions with biological macromolecules, making it a versatile scaffold for inhibitor design.[3] This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies that have been instrumental in elucidating the mechanism of action and guiding the development of these compounds as potential therapeutic agents.

The primary focus of many of these computational studies has been on the inhibition of key protein kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Human Epidermal Growth Factor Receptor 2 (HER-2).[4][5][6] Dysregulation of these signaling pathways is a hallmark of many cancers, and their inhibition is a clinically validated strategy for cancer therapy.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols for in silico studies, a compilation of quantitative data from various studies, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Thiourea Derivatives

The following tables summarize the binding affinities (docking scores) and inhibitory activities (IC50 values) of various N-phenylthiourea derivatives against key cancer-related protein targets as reported in the literature. This data provides a comparative overview of the potential of these compounds as kinase inhibitors.

Table 1: Molecular Docking Scores of N-Phenylthiourea Derivatives against EGFR and HER-2

Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Reference
Thiourea derivative (T1)EGFR-9.90[4]
Thiourea derivative (T2)EGFR-10.17[4]
Thiourea derivative (T3)EGFR-11.07[4]
Thiourea derivative (T4)EGFR-10.13[4]
Thiourea derivative (T1)HER-2-10.37[4]
Thiourea derivative (T2)HER-2-10.71[4]
Thiourea derivative (T3)HER-2-10.79[4]
Thiourea derivative (T4)HER-2-10.72[4]
Erlotinib (Reference)EGFR-23.94[5]
N-(4-t-butylbenzoyl)-N'-phenylthioureaEGFRNot specified, but predicted to be more cytotoxic than against SIRT1[7]

Table 2: IC50 Values of Thiourea Derivatives against VEGFR-2 and Cancer Cell Lines

Compound/DerivativeTargetIC50 Value (µM)Reference
Benzoxazole-benzenesulfonamide thiourea (73)VEGFR-20.007[4]
Benzoxazole-benzenesulfonamide urea (72)VEGFR-20.08[4]
1,6-dihydropyrimidine derivative (29)VEGFR-20.1987[4]
Piperazinylquinoxaline derivative (11)VEGFR-20.19[8]
1,6-dihydropyrimidine derivative (28)VEGFR-20.3864[4]
Biphenylurea/thiourea derivative (54)HUVECs10.54[9]
Sorafenib (Reference)HUVECs17.74[9]
N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamideUrease0.0389[10]
N1,N3-disubstituted-thiosemicarbazone (7)HCT116 Cells1.11[6]
N1,N3-disubstituted-thiosemicarbazone (7)HepG2 Cells1.74[6]
N1,N3-disubstituted-thiosemicarbazone (7)MCF-7 Cells7.0[6]
Doxorubicin (Reference)HCT116 Cells8.29[6]
Doxorubicin (Reference)HepG2 Cells7.46[6]
Doxorubicin (Reference)MCF-7 Cells4.56[6]

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments cited in the literature for the study of N-acetyl-N'-phenylthiourea and its derivatives.

Molecular Docking Protocol using AutoDock Vina

This protocol outlines a typical workflow for performing molecular docking of a thiourea derivative against a target protein, such as EGFR, using AutoDock Vina.

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystalized ligands, and any non-essential protein chains using a molecular visualization tool like PyMOL or BIOVIA Discovery Studio.

    • Add polar hydrogen atoms to the receptor.

    • Assign partial charges (e.g., Gasteiger charges) to the receptor atoms.

    • Save the prepared receptor in PDBQT format, which includes atomic charges and atom types required by AutoDock.

  • Preparation of the Ligand (N-acetyl-N'-phenylthiourea):

    • Draw the 2D structure of the ligand using a chemical drawing software like ChemDraw and convert it to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the active site of the receptor.

    • The center of the grid box is typically defined by the coordinates of the co-crystalized ligand in the original PDB file.

    • The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface to perform the docking.

    • The command will specify the prepared receptor and ligand files, the grid box parameters, and the output file for the docking results.

    • Example command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

    • The grid.conf file contains the coordinates and dimensions of the grid box.

  • Analysis of Docking Results:

    • The output file contains multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the protein-ligand complexes using molecular visualization software.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the active site.

    • The pose with the lowest binding energy is typically considered the most favorable binding mode.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical in silico drug discovery workflow relevant to the study of N-acetyl-N'-phenylthiourea.

G cluster_workflow In Silico Drug Discovery Workflow Target_ID Target Identification (e.g., EGFR, VEGFR-2) Receptor_Prep Receptor Preparation (PDB Structure) Target_ID->Receptor_Prep Ligand_Prep Ligand Preparation (N-acetyl-N'-phenylthiourea) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Receptor_Prep->Docking Analysis Binding Affinity & Interaction Analysis Docking->Analysis ADMET ADMET Prediction Analysis->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

Caption: A typical workflow for in silico drug discovery.

EGFR_Signaling cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT Akt PIP3->AKT AKT->Proliferation Thiourea N-acetyl-N'-phenylthiourea (Inhibitor) Thiourea->Dimerization

References

Literature Review: The Therapeutic Potential of N-Acylthiourea Derivatives, Including Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

While specific research on the compound Acetamide, N-[(phenylamino)thioxomethyl]- is not extensively documented in publicly available literature, its core structure places it within the well-studied and pharmacologically significant class of N-acylthiourea derivatives. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to N-acylthiourea compounds, offering a valuable resource for professionals in drug discovery and development.

Synthesis of N-Acylthiourea Derivatives

The synthesis of N-acylthiourea derivatives is typically achieved through a versatile and efficient one-pot reaction. This method involves the initial formation of an acyl isothiocyanate, which is then reacted with a primary amine to yield the final product.

Experimental Protocol: General Synthesis of N-Acylthioureas

A common synthetic route is the reaction of an acyl chloride with a thiocyanate salt to form an acyl isothiocyanate intermediate in situ. This is followed by the addition of an amine.

  • Preparation of Acyl Isothiocyanate: To a solution of an appropriate acyl chloride (1 equivalent) in a dry aprotic solvent such as acetone, an equimolar amount of potassium thiocyanate (KSCN) is added. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the acyl isothiocyanate.

  • Reaction with Amine: A solution of the desired primary amine (1 equivalent) in the same solvent is then added dropwise to the reaction mixture. The resulting solution is stirred for an additional 2-4 hours at room temperature.

  • Isolation and Purification: The reaction mixture is poured into cold water to precipitate the crude N-acylthiourea derivative. The solid product is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent like ethanol.

Synthesis_Workflow cluster_step1 Step 1: Isothiocyanate Formation cluster_step2 Step 2: Amine Addition cluster_step3 Workup & Purification AcylChloride Acyl Chloride Isothiocyanate Acyl Isothiocyanate (in situ) AcylChloride->Isothiocyanate KSCN KSCN KSCN->Isothiocyanate Acetone1 Dry Acetone Acetone1->Isothiocyanate CrudeProduct Crude N-Acylthiourea Isothiocyanate->CrudeProduct Amine Primary Amine Amine->CrudeProduct Acetone2 Dry Acetone Acetone2->CrudeProduct PureProduct Pure N-Acylthiourea CrudeProduct->PureProduct Recrystallization

Caption: General synthetic workflow for N-acylthiourea derivatives.

Biological Activities and Quantitative Data

N-acylthiourea derivatives have been extensively investigated for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial effects of N-acylthioureas against various bacterial and fungal strains. The mechanism is often attributed to the inhibition of essential microbial enzymes or the chelation of metal ions vital for microbial growth.

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

  • Inoculum Preparation: Bacterial or fungal strains are cultured overnight and then diluted in an appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at an appropriate temperature for 48 hours for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible microbial growth.[1]

Table 1: Antimicrobial Activity of Selected N-Acylthiourea Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamideStaphylococcus aureus125[2]
Escherichia coli250[2]
1-(2-((4-Methoxyphenoxy)methyl)benzoyl)-3-(pyridin-2-yl)thioureaStaphylococcus aureus>5000[3]
Escherichia coli>5000[3]
Antioxidant Activity

The antioxidant potential of N-acylthioureas is often evaluated by their ability to scavenge free radicals.

  • Reaction Setup: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is mixed with various concentrations of the test compound.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Table 2: Antioxidant Activity of a Selected N-Acylthiourea Derivative

CompoundDPPH Scavenging Activity (IC50)Reference
N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide15.6 µg/mL[2]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of N-acylthiourea derivatives are a result of their interaction with various cellular targets and signaling pathways. While specific pathways for Acetamide, N-[(phenylamino)thioxomethyl]- have not been elucidated, the general mechanisms for this class of compounds involve enzyme inhibition and induction of cellular stress.

For instance, the anticancer activity of some thiourea derivatives has been linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[4] Their antimicrobial action can involve the disruption of microbial NAD+/NADH homeostasis.[1]

Mechanism_of_Action cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity NAcylthiourea N-Acylthiourea Derivative RNR Ribonucleotide Reductase NAcylthiourea->RNR Inhibition NAD_NADH NAD+/NADH Homeostasis NAcylthiourea->NAD_NADH Disruption DNA_Synthesis DNA Synthesis RNR->DNA_Synthesis Required for Cell_Proliferation Cancer Cell Proliferation RNR->Cell_Proliferation Inhibition of Proliferation DNA_Synthesis->Cell_Proliferation Leads to Metabolic_Pathways Essential Metabolic Pathways NAD_NADH->Metabolic_Pathways Crucial for Microbial_Growth Microbial Growth NAD_NADH->Microbial_Growth Inhibition of Growth Metabolic_Pathways->Microbial_Growth Required for

References

The Advent and Evolution of N-acetyl-N'-phenylthiourea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of N-acetyl-N'-phenylthiourea and its related compounds. From their foundational synthesis to their contemporary roles in diverse therapeutic areas, this document elucidates the chemical properties, biological activities, and mechanisms of action that have positioned these molecules as significant scaffolds in medicinal chemistry. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a curated summary of quantitative bioactivity data. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of their scientific journey and future potential.

Discovery and Historical Perspective

The story of N-acetyl-N'-phenylthiourea compounds is intrinsically linked to the broader history of thiourea and its derivatives, a class of molecules that has captivated chemists and pharmacologists for over a century. The initial synthesis of thiourea is credited to the German chemist Friedrich Wöhler in 1828, a landmark achievement that challenged the prevailing theory of vitalism by demonstrating that an organic compound could be synthesized from inorganic precursors. This opened the door to the systematic exploration of urea and thiourea analogs.

The first synthesis of a thiourea derivative, specifically phenylthiourea, was accomplished by the Polish chemist Marceli Nencki in 1873. This marked the beginning of extensive research into the synthesis and properties of a vast array of substituted thioureas. These early investigations laid the groundwork for the development of more complex derivatives, including the N-acyl-thioureas.

The synthesis of N-acetyl-N'-phenylthiourea represents a significant step in the functionalization of the thiourea core, introducing an acetyl group that can modulate the compound's physicochemical properties and biological activity. While the precise date of the first synthesis of N-acetyl-N'-phenylthiourea is not prominently documented in historical records, the methodologies for its creation are well-established within the broader context of N-acyl-thiourea synthesis. These methods typically involve the acylation of a corresponding N-phenylthiourea precursor.

The scientific interest in N-acetyl-N'-phenylthiourea and its analogs has been driven by their diverse and potent biological activities. Early research into thiourea derivatives revealed their utility as antithyroid agents, with compounds like propylthiouracil becoming clinically significant. This initial success spurred further investigation into the therapeutic potential of this chemical class, leading to the discovery of compounds with antimicrobial, antiviral, anticancer, and enzyme-inhibitory properties. The N-acetyl-N'-phenylthiourea scaffold has emerged as a particularly promising platform for the development of novel therapeutic agents, with ongoing research continuing to uncover new applications and refine our understanding of their mechanism of action.

Chemical Synthesis and Characterization

The synthesis of N-acetyl-N'-phenylthiourea and its derivatives is primarily achieved through a robust and versatile synthetic route involving the acylation of a pre-formed thiourea or the reaction of an amine with an in-situ generated acyl isothiocyanate.

General Synthetic Workflow

The most common approach for synthesizing N-acyl-thioureas, including N-acetyl-N'-phenylthiourea, is a two-step, one-pot reaction. This method offers high yields and allows for significant diversification of the final product.

Synthetic_Workflow AcidChloride Acid Chloride (e.g., Acetyl Chloride) Isothiocyanate In situ generated Acyl Isothiocyanate AcidChloride->Isothiocyanate + NH4SCN AmmoniumThiocyanate Ammonium Thiocyanate (NH4SCN) Product N-acetyl-N'-phenylthiourea Derivative Isothiocyanate->Product + Amine Amine Amine (e.g., Aniline) Solvent1 Anhydrous Acetone Solvent1->Isothiocyanate Solvent2 Anhydrous Acetone Solvent2->Product

Figure 1: General synthetic workflow for N-acyl-thiourea compounds.

Detailed Experimental Protocols

This protocol describes a specific synthesis of an N-acetyl-N'-phenylthiourea derivative.

  • Materials:

    • Acetyl chloride (0.1 mol, 7.13 mL)

    • Potassium thiocyanate (KSCN) (0.11 mol)

    • Aniline (0.1 mol)

    • Dry acetone (75 mL total)

    • Ice-cold water

    • Ethyl acetate (for recrystallization)

  • Procedure:

    • A solution of KSCN (0.11 mol) in dry acetone (50 mL) is prepared in a flask equipped with a stirrer.

    • Acetyl chloride (0.1 mol) is added dropwise to the stirred KSCN solution.

    • A solution of aniline (0.1 mol) in dry acetone (25 mL) is then slowly added to the mixture.

    • The reaction mixture is refluxed for 5-10 minutes.

    • After reflux, the mixture is poured into ice-cold water, which results in the formation of a crude precipitate.

    • The precipitate is collected by filtration.

    • The crude product is recrystallized from ethyl acetate to yield light green prisms.

This protocol outlines a more general approach applicable to a variety of N-acyl thioureas.

  • Materials:

    • Appropriate acid chloride (1 equivalent)

    • Ammonium thiocyanate (1.1 equivalents)

    • Appropriate amine (1 equivalent)

    • Anhydrous acetone

  • Procedure:

    • The acid chloride is dissolved in anhydrous acetone.

    • Ammonium thiocyanate is added to the solution, and the mixture is stirred, typically at room temperature, to facilitate the in-situ formation of the acyl isothiocyanate.

    • The amine, dissolved in anhydrous acetone, is then added to the reaction mixture.

    • The reaction is stirred for a period of time, often at room temperature or with gentle heating, until completion (monitored by TLC).

    • The product is typically isolated by precipitation in water, followed by filtration and recrystallization from a suitable solvent.

Characterization

The synthesized N-acetyl-N'-phenylthiourea compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity. These include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C=S stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Biological Activities and Mechanism of Action

N-acetyl-N'-phenylthiourea and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Tyrosinase Inhibition and Melanogenesis

A prominent and well-studied activity of phenylthiourea derivatives is the inhibition of tyrosinase, a key enzyme in the biosynthesis of melanin.[1] Overproduction of melanin can lead to hyperpigmentation disorders.

The expression and activity of tyrosinase are regulated by a complex signaling cascade, primarily initiated by the α-melanocyte-stimulating hormone (α-MSH). N-phenylthiourea compounds can interfere with this pathway at the level of the tyrosinase enzyme itself.

Tyrosinase_Signaling_Pathway alphaMSH α-MSH MC1R MC1R (Melanocortin 1 Receptor) alphaMSH->MC1R Binds to AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Microphthalmia-associated Transcription Factor) CREB->MITF Activates Transcription of TyrosinaseGene Tyrosinase Gene MITF->TyrosinaseGene Binds to promoter of Tyrosinase Tyrosinase Enzyme TyrosinaseGene->Tyrosinase Leads to expression of Melanin Melanin Tyrosinase->Melanin Catalyzes production of Inhibitor N-acetyl-N'-phenylthiourea Inhibitor->Tyrosinase Inhibits

Figure 2: Simplified signaling pathway of tyrosinase regulation and inhibition.

Anticancer Activity

Several N-acyl-N'-phenylthiourea derivatives have exhibited significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.

Antimicrobial Activity

The thiourea scaffold is present in a number of compounds with antimicrobial properties. N-acetyl-N'-phenylthiourea derivatives have been investigated for their activity against a range of bacteria and fungi, with some compounds showing promising minimum inhibitory concentrations (MICs).

Quantitative Bioactivity Data

The following tables summarize the quantitative biological activity data for selected N-acetyl-N'-phenylthiourea and related derivatives from the literature. This data provides a comparative overview of their potency in different biological assays.

Table 1: Anticancer Activity of Phenylthiourea Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Phenylthiourea-thiazolopyrimidine derivative (5)HCT-1162.29 ± 0.46[2]
Phenylthiourea-benzothiazolyl-pyridine derivative (6)HCT-1169.71 ± 0.34[2]
Phenylthiourea-tetrahydrochromene derivative (8)HCT-1167.36 ± 0.25[2]
Phenylthiourea-pyran derivative with acetyl group (7)HCT-11612.41 ± 0.08[2]
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-70.31 mM[3]
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D0.94 mM[3]
3,4-dichlorophenylthiourea (2)SW6201.5 ± 0.72[4]
4-(trifluoromethyl)phenylthiourea (8)SW6205.8 ± 0.76[4]

Table 2: Tyrosinase Inhibitory Activity of Phenylthiourea Derivatives

CompoundEnzyme SourceIC₅₀ (µM)Inhibition TypeReference
PhenylthioureaMushroom~1.8-[5]
N-hydroxy-N'-phenylthiourea analogue (1)Mushroom~0.29-
4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol (1b)Mushroom0.2 ± 0.01Competitive[6]

Table 3: Antimicrobial Activity of Thiourea Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Thiazole derivative (3j)Linezolid-resistant S. aureus1 - 2[7]
Thiazole derivative (3h)Linezolid-resistant S. aureus1 - 32[7]
Thiazole derivative (7)Linezolid-resistant S. aureus1 - 32[7]

Key Experimental Methodologies

This section provides an overview of the key experimental protocols used to evaluate the biological activity of N-acetyl-N'-phenylthiourea compounds.

Tyrosinase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzymatic activity of tyrosinase.

Tyrosinase_Assay_Workflow PrepareReagents Prepare Reagents: - Tyrosinase solution - L-DOPA solution - Test compound solutions - Buffer (e.g., phosphate buffer) Incubation Incubate test compound with tyrosinase enzyme PrepareReagents->Incubation AddSubstrate Add L-DOPA substrate to initiate reaction Incubation->AddSubstrate MeasureAbsorbance Measure absorbance at ~475 nm (formation of dopachrome) AddSubstrate->MeasureAbsorbance CalculateInhibition Calculate % Inhibition and IC50 MeasureAbsorbance->CalculateInhibition

Figure 3: Workflow for a typical tyrosinase inhibition assay.

  • Principle: The assay measures the production of dopachrome, a colored product formed from the oxidation of L-DOPA by tyrosinase. The intensity of the color is proportional to the enzyme activity, and a decrease in color indicates inhibition.

  • General Protocol:

    • A reaction mixture is prepared containing the tyrosinase enzyme in a suitable buffer.

    • The test compound (at various concentrations) is added to the enzyme solution and pre-incubated.

    • The reaction is initiated by the addition of the substrate, L-DOPA.

    • The formation of dopachrome is monitored spectrophotometrically by measuring the increase in absorbance at approximately 475 nm over time.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control (without the inhibitor).

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined from a dose-response curve.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound against cancer cell lines.

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

  • General Protocol:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

  • General Protocol:

    • Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the target microorganism.

    • The plate is incubated under appropriate conditions (temperature and time) for the microorganism to grow.

    • After incubation, the wells are visually inspected for turbidity (an indication of microbial growth).

    • The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Future Directions and Conclusion

The journey of N-acetyl-N'-phenylthiourea compounds from their synthetic origins to their current status as promising bioactive molecules is a testament to the enduring power of medicinal chemistry. The versatility of the thiourea scaffold, combined with the modulatory effects of the N-acetyl and N'-phenyl substitutions, has provided a rich platform for the discovery of novel therapeutic agents.

The well-established role of phenylthiourea derivatives as tyrosinase inhibitors continues to be a major area of research, with the potential for developing new treatments for hyperpigmentation disorders. The emerging evidence of their anticancer and antimicrobial activities opens up exciting new avenues for drug development in these critical therapeutic areas.

Future research in this field will likely focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the N-acetyl-N'-phenylthiourea scaffold through systematic structural modifications to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities, including the identification of specific protein targets and signaling pathways.

  • Drug Delivery and Formulation: Development of novel drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

  • Combination Therapies: Exploration of the potential of N-acetyl-N'-phenylthiourea derivatives in combination with existing drugs to achieve synergistic therapeutic effects and overcome drug resistance.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-acetyl-N'-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-acetyl-N'-phenylthiourea, a compound of interest in medicinal chemistry and drug development due to the broad biological activities exhibited by thiourea derivatives.[1][2] The protocol is based on established laboratory procedures and includes information on reagents, reaction conditions, and product characterization.

Overview and Principle

The synthesis of N-acetyl-N'-phenylthiourea is typically achieved through a two-step, one-pot reaction. The first step involves the in-situ formation of an acyl isothiocyanate intermediate from the reaction of an acyl chloride (in this case, acetyl chloride) with a thiocyanate salt. This is followed by the nucleophilic addition of an amine (aniline) to the isothiocyanate, yielding the final N-acetyl-N'-phenylthiourea product.[1][3][4] This method is a common and effective way to produce a wide range of N-acylthiourea derivatives.

Experimental Protocol

This protocol is adapted from the synthesis of 3-Acetyl-1-phenylthiourea.[4]

2.1. Materials and Reagents

  • Acetyl chloride (CH₃COCl)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)[5]

  • Aniline (C₆H₅NH₂)

  • Dry Acetone

  • Ice

  • Deionized Water

  • Ethyl acetate (for recrystallization)

2.2. Equipment

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • Büchner funnel and filter paper

  • Melting point apparatus

  • Standard laboratory glassware

2.3. Synthesis Procedure

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 0.11 mol of potassium thiocyanate to 50 mL of dry acetone.

  • Stir the suspension. From the dropping funnel, add 0.1 mol of acetyl chloride dropwise to the stirred solution.

  • After the addition of acetyl chloride is complete, slowly add a solution of 0.1 mol of aniline in 25 mL of dry acetone to the reaction mixture.

  • Once the aniline solution has been added, heat the mixture to reflux and maintain for 5-10 minutes.[4]

  • After refluxing, pour the reaction mixture onto ice-cold water. This will cause the crude product to precipitate.[4]

  • Collect the crude precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold deionized water.

  • Purify the crude product by recrystallization from ethyl acetate to yield light green prisms of N-acetyl-N'-phenylthiourea.[4]

Characterization Data

The following table summarizes the key quantitative data for the synthesized N-acetyl-N'-phenylthiourea.

PropertyValueReference
Molecular FormulaC₉H₁₀N₂OS[4]
Molecular Weight (Mr)194.25 g/mol [4]
Melting Point (m.p.)365 K (92 °C)[4]
Crystal SystemMonoclinic[4]
Space GroupP2₁/c[4]
a (Å)10.1911 (2)[4]
b (Å)22.5480 (4)[4]
c (Å)8.9736 (2)[4]
β (°)112.449 (1)[4]
Volume (V) (ų)1905.77 (7)[4]
Z8[4]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of N-acetyl-N'-phenylthiourea.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product KSCN Potassium Thiocyanate in Dry Acetone Mixing Mixing and Stirring KSCN->Mixing AcCl Acetyl Chloride AcCl->Mixing Aniline Aniline in Dry Acetone Aniline->Mixing Reflux Reflux (5-10 min) Mixing->Reflux Precipitation Precipitation in Ice Water Reflux->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethyl Acetate) Filtration->Recrystallization FinalProduct N-acetyl-N'- phenylthiourea Recrystallization->FinalProduct

Caption: Workflow for the synthesis of N-acetyl-N'-phenylthiourea.

Biological Significance and Potential Applications

Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The synthesis of various N-acyl-N'-phenylthiourea analogs allows for the exploration of structure-activity relationships and the development of new therapeutic agents. For instance, some phenylthiourea-based compounds have shown potent cytotoxic effects against cancer cell lines such as HCT-116.[6] Further research into the specific biological targets and mechanisms of action of N-acetyl-N'-phenylthiourea could reveal its potential in drug discovery and development.

References

Application Notes and Protocols for the Quantification of Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetamide, N-[(phenylamino)thioxomethyl]-, also known as N-(phenylcarbamothioyl)acetamide, belongs to the thiourea class of compounds. Thiourea derivatives are of significant interest in pharmaceutical and chemical research due to their diverse biological activities. Accurate and reliable quantification of these compounds is crucial for quality control, pharmacokinetic studies, and various research applications. This document provides detailed application notes and protocols for the quantitative analysis of Acetamide, N-[(phenylamino)thioxomethyl]- using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of N-acyl thiourea derivatives.[1][2] This method offers high sensitivity, specificity, and accuracy.

Protocol: RP-HPLC Method for Quantification

This protocol is adapted from a validated method for a similar N-acyl thiourea derivative and can be optimized for Acetamide, N-[(phenylamino)thioxomethyl]-.[1]

1.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is suitable for this separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphoric acid or formic acid in water for MS compatibility) and an organic solvent like acetonitrile (MeCN) or methanol.[3] A gradient elution may be necessary to achieve optimal separation.

  • Flow Rate: Typically 0.2 to 1.5 mL/min.[4][5]

  • Injection Volume: 10 µL.[4]

  • Detection Wavelength: Based on the UV absorbance spectrum of the compound. For N-phenylthiourea, a λmax of 265 nm has been reported.[6]

  • Column Temperature: Ambient or controlled (e.g., 25-40 °C).[5]

1.2. Reagent and Sample Preparation

  • Standard Stock Solution: Accurately weigh a known amount of pure Acetamide, N-[(phenylamino)thioxomethyl]- and dissolve it in a suitable solvent (e.g., DMSO, acetonitrile, or methanol) to prepare a stock solution of known concentration.[6]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, dissolution in a suitable solvent followed by filtration may be sufficient. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.

1.3. Method Validation Parameters

The following parameters should be evaluated to ensure the method is suitable for its intended purpose, in accordance with ICH guidelines:[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy. For a similar compound, LOD and LOQ were reported as 0.0174 µg/mL and 0.0521 µg/mL, respectively.[1]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value. For a related compound, precision and accuracy were within 98-102%.[1]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

1.4. Quantitative Data Summary

ParameterTypical Value for N-Acyl Thiourea DerivativesReference
Linearity Range0.05 - 40 µg/mL[1]
Correlation Coefficient (R²)> 0.99[1]
Limit of Detection (LOD)0.0174 µg/mL[1]
Limit of Quantitation (LOQ)0.0521 µg/mL[1]
Precision (RSD%)< 2%[1]
Accuracy (%)98 - 102%[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Pure Standard StockSolution Prepare Stock Solution Standard->StockSolution CalibrationStandards Prepare Calibration Standards StockSolution->CalibrationStandards HPLC Inject into HPLC System CalibrationStandards->HPLC Sample Prepare Sample Solution Filter Filter Sample Sample->Filter Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram PeakArea Integrate Peak Area Chromatogram->PeakArea CalibrationCurve Construct Calibration Curve PeakArea->CalibrationCurve Standards Quantification Quantify Analyte PeakArea->Quantification Sample CalibrationCurve->Quantification

Caption: Workflow for the quantitative analysis of Acetamide, N-[(phenylamino)thioxomethyl]- by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that can be used for the quantification of volatile and semi-volatile compounds.[8] For non-volatile or thermally labile compounds like Acetamide, N-[(phenylamino)thioxomethyl]-, derivatization may be necessary to improve volatility and thermal stability.[9]

Protocol: GC-MS Method for Quantification

2.1. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5).[10]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Mode: Splitless or split, depending on the concentration of the analyte. A programmable temperature vaporizer (PTV) inlet can be beneficial for thermally labile compounds.[11]

  • Temperature Program: An oven temperature program should be developed to achieve good separation of the analyte from other components.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

2.2. Derivatization (If Necessary)

Given that thiourea derivatives can be thermally unstable, a derivatization step might be required. A common approach for compounds with active hydrogens is silylation.

  • Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction: Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction Conditions: Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes).

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

2.3. Quantitative Data Summary

ParameterExpected Performance
Linearity Rangeng/mL to µg/mL
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)Low ng/mL or pg/mL
Limit of Quantitation (LOQ)ng/mL range
Precision (RSD%)< 15%
Accuracy (%)85 - 115%

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Extraction Drydown Evaporate to Dryness Sample->Drydown Derivatization Derivatization (Optional) Drydown->Derivatization GCMS Inject into GC-MS Derivatization->GCMS TIC Obtain Total Ion Chromatogram GCMS->TIC MassSpectra Acquire Mass Spectra GCMS->MassSpectra PeakIntegration Integrate Peak (SIM) TIC->PeakIntegration MassSpectra->PeakIntegration Calibration Internal Standard Calibration PeakIntegration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantitative analysis of Acetamide, N-[(phenylamino)thioxomethyl]- by GC-MS.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. N-phenylthiourea derivatives have characteristic UV absorbance, making this technique suitable for their analysis.[6][12]

Protocol: UV-Vis Spectrophotometric Method

3.1. Instrumentation

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for better stability.

  • Cuvettes: Quartz cuvettes with a 1 cm path length.

3.2. Method

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Determination of λmax: Prepare a dilute solution of Acetamide, N-[(phenylamino)thioxomethyl]- and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For N-phenylthiourea, a λmax of 265 nm has been reported.[6]

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations and measure the absorbance of each at the predetermined λmax.

  • Calibration Curve: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert law.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax.

  • Quantification: Determine the concentration of the analyte in the sample from the calibration curve.

3.3. Quantitative Data Summary

ParameterExpected Performance
Linearity Rangeµg/mL range
Correlation Coefficient (R²)> 0.99
Molar Absorptivity (ε)To be determined experimentally

Logical Relationship for UV-Vis Quantification

UVVis_Logic Determine_Lmax Determine λmax Measure_Absorbance Measure Absorbance of Standards Determine_Lmax->Measure_Absorbance Measure_Sample_Abs Measure Sample Absorbance Determine_Lmax->Measure_Sample_Abs Prepare_Standards Prepare Standard Solutions Prepare_Standards->Measure_Absorbance Plot_Calibration Plot Calibration Curve (Abs vs. Conc) Measure_Absorbance->Plot_Calibration Quantify Determine Sample Concentration Plot_Calibration->Quantify Prepare_Sample Prepare Sample Solution Prepare_Sample->Measure_Sample_Abs Measure_Sample_Abs->Quantify

Caption: Logical steps for quantification using UV-Vis spectrophotometry.

Disclaimer: These protocols are intended as a general guide. Method optimization and validation are essential for accurate and reliable results in any specific application. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for the HPLC Analysis of N-acetyl-N'-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of N-acetyl-N'-phenylthiourea using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

N-acetyl-N'-phenylthiourea and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their potential biological activities. Accurate and reliable quantitative analysis is crucial for drug discovery, development, and quality assurance. This document outlines a robust HPLC method for the determination of N-acetyl-N'-phenylthiourea, based on established methodologies for similar thiourea compounds.

Experimental Protocols

A reversed-phase HPLC (RP-HPLC) method is recommended for the analysis of N-acetyl-N'-phenylthiourea. This method is based on the principles of hydrophobic interaction between the analyte, the stationary phase, and the mobile phase.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is suitable for this application. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.

  • Solvents: HPLC grade acetonitrile and water are required.

  • Reagents: Phosphoric acid or formic acid for mobile phase modification.

  • Standard: A certified reference standard of N-acetyl-N'-phenylthiourea.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of N-acetyl-N'-phenylthiourea. These conditions are based on methods used for structurally related thiourea derivatives and may require optimization for specific applications.[1]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Water with an acid modifier
(e.g., 80:20 v/v Acetonitrile:Water with 0.1% Phosphoric Acid)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Run Time Approximately 10 minutes
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh a suitable amount of N-acetyl-N'-phenylthiourea reference standard.

  • Dissolve the standard in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.

Sample Preparation:

The sample preparation method will depend on the matrix of the sample (e.g., bulk drug, formulation, biological fluid). A general procedure for a solid dosage form is outlined below:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh an amount of powder equivalent to a target concentration of N-acetyl-N'-phenylthiourea.

  • Transfer the powder to a volumetric flask and add a portion of the dissolution solvent (e.g., acetonitrile).

  • Sonicate for a sufficient time to ensure complete dissolution of the active ingredient.

  • Dilute to the mark with the dissolution solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Parameters

For routine quality control and regulatory purposes, the analytical method should be validated according to ICH guidelines. A recent study on new N-acyl thiourea derivatives highlights the importance of validating parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[2]

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from placebo or degradation products at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Range The interval between the upper and lower concentration of the analyte that has been demonstrated to have a suitable level of precision, accuracy, and linearity.80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant effect on the results when parameters like flow rate, mobile phase composition, and temperature are varied slightly.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD of Peak Areas (n=6)≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%
100%
120%

Table 4: Precision Data

Concentration (µg/mL)Repeatability (RSD %)Intermediate Precision (RSD %)
100%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of N-acetyl-N'-phenylthiourea.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation HPLC HPLC System StandardPrep->HPLC SamplePrep Sample Solution Preparation SamplePrep->HPLC Chromatography Chromatographic Separation HPLC->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the HPLC analysis of N-acetyl-N'-phenylthiourea.

Logical Relationship of HPLC Method Validation

This diagram shows the logical relationship and hierarchy of key HPLC method validation parameters as per ICH guidelines.

G Figure 2: HPLC Method Validation Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Range Range Linearity->Range

Caption: Interrelationship of key HPLC method validation parameters.

References

Application Notes and Protocols: Acetamide, N-[(phenylamino)thioxomethyl]- and Related Compounds as Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Featured Application: Bis-Acyl-Thiourea Derivatives as Urease Inhibitors

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, and is also involved in the formation of infection-induced urinary stones. Therefore, the inhibition of urease is a critical target for the development of new therapeutic agents. Bis-acyl-thiourea derivatives have shown promise as effective urease inhibitors.

Quantitative Data

The inhibitory activity of newly synthesized bis-acyl-thiourea derivatives against urease has been quantified, with the following IC50 values reported:

Compound IDStructureUrease Inhibition IC50 (µM)
UP-1bis-acyl-thiourea derivative 1< 20
UP-2bis-acyl-thiourea derivative 220-100
UP-3bis-acyl-thiourea derivative 320-100

Note: Specific structures for UP-1, UP-2, and UP-3 are detailed in the cited literature. The percentage inhibition for all compounds at 100 µM was reported to be 77.83%, 72.81%, and 69.83% for UP-1, UP-2, and UP-3, respectively[1].

Experimental Protocols

1. General Synthesis of Bis-Acyl-Thiourea Derivatives

This protocol describes a general method for the synthesis of bis-acyl-thiourea derivatives.

  • Step 1: Formation of Acyl Isothiocyanate: Suitably substituted acid chlorides are reacted with potassium thiocyanate (KSCN) in acetone. This reaction leads to the formation of the corresponding acyl isothiocyanate.

  • Step 2: Reaction with Diamine: The in situ generated acyl isothiocyanate is then reacted with an equimolar amount of a diamine, such as 4-nitrobenzene-1,2-diamine.

  • Step 3: Product Isolation: The resulting solid product is collected and can be recrystallized from a suitable solvent like ethanol to afford the pure bis-acyl-thiourea derivative[1].

dot

Synthesis_Workflow AcidChloride Substituted Acid Chloride Reaction Reaction Mixture AcidChloride->Reaction KSCN KSCN in Acetone KSCN->Reaction Isothiocyanate Acyl Isothiocyanate (in situ) Product Bis-Acyl-Thiourea Derivative Isothiocyanate->Product Diamine Diamine (e.g., 4-nitrobenzene-1,2-diamine) Diamine->Product Reaction->Isothiocyanate Recrystallization Recrystallization (Ethanol) Product->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: General workflow for the synthesis of bis-acyl-thiourea derivatives.

2. Urease Inhibition Assay

This protocol outlines a colorimetric assay to determine the urease inhibitory activity of the synthesized compounds.

  • Principle: The assay measures the amount of ammonia produced from the enzymatic degradation of urea by urease. The amount of ammonia is determined using the indophenol method, where the intensity of the resulting blue color is proportional to the ammonia concentration.

  • Materials and Reagents:

    • Jack bean urease

    • Urea

    • Phosphate buffer (pH 7.0)

    • Phenol reagent (phenol and sodium nitroprusside)

    • Alkali reagent (sodium hydroxide and sodium hypochlorite)

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of urease, urea, and test compounds in phosphate buffer.

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 25 µL of urease solution to each well and incubate for 15 minutes at 30°C.

    • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

    • Incubate the plate for 50 minutes at 30°C.

    • Stop the reaction and develop the color by adding 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

    • Incubate for 50 minutes at 37°C for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

    • Include a positive control (a known urease inhibitor like thiourea) and a negative control (solvent only).

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

dot

Urease_Inhibition_Assay cluster_plate_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection A Add Test Compound B Add Urease Solution A->B C Incubate (15 min, 30°C) B->C D Add Urea Solution C->D E Incubate (50 min, 30°C) D->E F Add Phenol & Alkali Reagents E->F G Incubate (50 min, 37°C) F->G H Measure Absorbance (630 nm) G->H

Caption: Experimental workflow for the urease inhibition assay.

Mechanism of Action

The proposed mechanism of urease inhibition by thiourea and its derivatives involves the interaction with the nickel ions in the active site of the enzyme. The sulfur and nitrogen atoms of the thiourea moiety can chelate the nickel ions, thereby blocking the access of the substrate (urea) to the active site and inhibiting the enzymatic activity.

dot

Urease_Inhibition_Pathway Urea Urea Urease {Urease Active Site | Ni2+ ions} Urea->Urease Binds to Products Ammonia + Carbamate Urease->Products Catalyzes InhibitedComplex {Inhibited Urease Complex | {Ni2+ ions chelated by Inhibitor}} Urease->InhibitedComplex Inhibitor Bis-Acyl-Thiourea Derivative Inhibitor->Urease Binds and Chelates Ni2+ InhibitedComplex->Urea Blocks Binding

Caption: Proposed mechanism of urease inhibition by bis-acyl-thiourea derivatives.

Disclaimer: The information provided in these application notes is based on published research on N-acylthiourea and thioacetamide derivatives. Specific experimental conditions may need to be optimized for individual research applications. The compound "Acetamide, N-[(phenylamino)thioxomethyl]-" was not specifically found in the surveyed literature, and the provided information serves as a guide for related classes of compounds.

References

Applications of N-acetyl-N'-phenylthiourea in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of N-acetyl-N'-phenylthiourea and its derivatives in medicinal chemistry. It includes a summary of their synthesis, biological activities, and proposed mechanisms of action, supported by quantitative data, experimental protocols, and pathway diagrams.

Introduction

N-acetyl-N'-phenylthiourea and its analogs are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The thiourea scaffold is recognized as a "privileged structure," capable of interacting with various biological targets. The incorporation of an acetyl group and a phenyl ring modulates the compound's lipophilicity and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles. These compounds have shown promise as anticancer, antimicrobial, and antioxidant agents.

Synthesis of N-acetyl-N'-phenylthiourea

The synthesis of N-acetyl-N'-phenylthiourea is a relatively straightforward process, typically achieved through the reaction of acetyl chloride with potassium thiocyanate to form an in-situ acetyl isothiocyanate, which then reacts with aniline.

General Synthesis Protocol[1]

A common method for the synthesis of N-acetyl-N'-phenylthiourea is as follows:

Materials:

  • Acetyl chloride

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • Aniline

  • Dry acetone

  • Ice-cold water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve potassium thiocyanate (0.11 mol) in dry acetone (50 ml).

  • To this stirred solution, add acetyl chloride (0.1 mol, 7.13 ml) dropwise.

  • Following the addition of acetyl chloride, slowly add a solution of aniline (0.1 mol) in dry acetone (25 ml).

  • Reflux the reaction mixture for 5-10 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from ethyl acetate to yield purified N-acetyl-N'-phenylthiourea.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product AcetylChloride Acetyl Chloride Reaction Reaction in Dry Acetone AcetylChloride->Reaction KSCN Potassium Thiocyanate KSCN->Reaction Aniline Aniline Aniline->Reaction Reflux Reflux Reaction->Reflux Precipitation Precipitation in Ice Water Reflux->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct N-acetyl-N'-phenylthiourea Recrystallization->FinalProduct

General synthesis workflow for N-acetyl-N'-phenylthiourea.

Applications in Medicinal Chemistry

Anticancer Activity

N-acetyl-N'-phenylthiourea derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanism of action is believed to involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

The following table summarizes the reported IC50 values of various N-acetyl-N'-phenylthiourea derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast)179[1]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D (Breast)390[1]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (Cervical)412[1]
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7 (Breast)310[2]
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D (Breast)940[2]
1-(4-hexylbenzoyl)-3-methylthioureaHeLa (Cervical)412[3]
1-(4-hexylbenzoyl)-3-methylthioureaMCF-7 (Breast)390[3]
1-(4-hexylbenzoyl)-3-methylthioureaWiDr (Colon)433[3]
1-(4-hexylbenzoyl)-3-methylthioureaT47D (Breast)179[3]
N-(4-bromo)-benzoyl-N'-phenylthioureaHER2-positive primary breast cancer cells540[3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N-acetyl-N'-phenylthiourea derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the N-acetyl-N'-phenylthiourea derivative in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Thiourea derivatives are thought to exert their anticancer effects through multiple mechanisms. One prominent hypothesis is the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases like caspase-3.

Furthermore, several studies have implicated the inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival. N-acetyl-N'-phenylthiourea derivatives may bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.

Anticancer_Mechanism cluster_drug N-acetyl-N'-phenylthiourea Derivative cluster_pathways Cellular Pathways cluster_egfr EGFR Signaling cluster_apoptosis Apoptosis Drug N-acetyl-N'-phenylthiourea EGFR EGFR Drug->EGFR Inhibition Mitochondria Mitochondria Drug->Mitochondria Induction RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed anticancer mechanisms of N-acetyl-N'-phenylthiourea.
Antimicrobial Activity

Certain derivatives of N-acetyl-N'-phenylthiourea have exhibited promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action is not fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

The following table presents the MIC values of some thiourea derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideE. coli ATCC 25922625 (MBIC)[4]
N-((6-methylpyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideE. coli ATCC 25922625 (MBIC)[4]

MBIC: Minimum Biofilm Inhibitory Concentration

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • N-acetyl-N'-phenylthiourea derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Dispense 100 µL of broth into each well of a 96-well plate.

  • Add 100 µL of the drug stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a standardized inoculum of the test microorganism in broth.

  • Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (inoculum without drug) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The thiourea moiety is known to possess radical scavenging properties. N-acetyl-N'-phenylthiourea and its derivatives have been evaluated for their ability to neutralize free radicals, suggesting their potential in mitigating oxidative stress-related conditions.

The antioxidant potential is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

CompoundAssayIC50Reference
N-phenylthioureaDPPH4.82 x 10⁻⁴ M[5]
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001 mM[6]
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015 mM[6]
Phenolic N-acylhydrazone derivative 5hDPPH0.7 ± 0.1 µM[7]

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds.

Materials:

  • DPPH solution (in methanol or ethanol)

  • N-acetyl-N'-phenylthiourea derivative stock solution (in a suitable solvent)

  • Methanol or ethanol

  • 96-well plates or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the N-acetyl-N'-phenylthiourea derivative.

  • Prepare a series of dilutions of the test compound in methanol or ethanol.

  • In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.

  • Add an equal volume of the different concentrations of the test compound to the DPPH solution.

  • Include a control containing the solvent and DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion

N-acetyl-N'-phenylthiourea and its derivatives represent a versatile and promising scaffold in medicinal chemistry. Their accessible synthesis and broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects, make them attractive candidates for further drug development. The proposed mechanisms of action, particularly the induction of apoptosis and inhibition of the EGFR signaling pathway in cancer, provide a solid foundation for future optimization and structure-activity relationship studies. The protocols and data presented herein serve as a valuable resource for researchers in the field to design and evaluate new and more potent therapeutic agents based on the N-acetyl-N'-phenylthiourea framework.

References

N-Acetyl-N'-Phenylthiourea: A Versatile Intermediate for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

N-acetyl-N'-phenylthiourea and its derivatives serve as crucial intermediates in organic synthesis, offering a flexible scaffold for the construction of a wide array of heterocyclic compounds. The presence of reactive carbonyl and thiocarbonyl groups, along with active hydrogens on the nitrogen atoms, allows for diverse cyclization reactions, leading to molecules with significant biological activities.[1] This document provides detailed application notes and experimental protocols for the use of N-acetyl-N'-phenylthiourea in the synthesis of bioactive molecules.

Synthetic Applications

N-acetyl-N'-phenylthiourea is a key building block for the synthesis of various heterocyclic systems, including thiazoles, pyrazoles, and pyrans. These heterocyclic cores are prevalent in many biologically active compounds, exhibiting antimicrobial, antioxidant, and anticancer properties.[2][3]

Synthesis of Thiazole Derivatives

N-acetyl-N'-phenylthiourea can be utilized in the synthesis of thiazole-based heterocycles. For instance, the reaction of 1-(5-acetyl-4-methylthiazol-2-yl)-3-phenylthiourea with various reagents like hydrazonoyl chlorides or ethyl chloroacetate leads to the formation of (thiazolyl)imino-1,3,4-thiadiazole and (thiazolyl)imino-1,3-thiazolidin-4-one derivatives, respectively.[4]

Synthesis of Pyrazole and Pyran Derivatives

Phenylthiourea-based compounds are instrumental in synthesizing pyrazole and pyran derivatives. The synthesis often involves a multi-step process starting from 1-(4-acetylphenyl)-3-phenylthiourea, which is first converted to an enaminone. This intermediate then undergoes cyclization with reagents like hydrazine hydrate or active methylene compounds to yield the desired pyrazole or pyran rings.[2]

Biological Activities of Derivatives

Derivatives synthesized from N-acetyl-N'-phenylthiourea have shown promising biological activities. For example, phenylthiourea-based pyrazole, thiazole, and pyran compounds have been evaluated for their cytotoxic effects against various cancer cell lines.[2] Notably, certain thiazolopyrimidine and tetrahydrochromene derivatives have exhibited potent cytotoxic effectiveness against the HCT-116 human colon cancer cell line.[2]

Experimental Protocols

General Synthesis of N-Acyl-N'-Phenylthiourea Derivatives

A common method for the synthesis of N-acyl-N'-phenylthiourea derivatives involves the reaction of an acid chloride with ammonium thiocyanate to form an in-situ acyl isothiocyanate. This is followed by the addition of a primary amine (e.g., aniline) to yield the final product.[1][5]

Protocol 1: Synthesis of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide [1]

  • To a solution of potassium thiocyanate (10 mmol) in 20 mL of anhydrous acetone, add 2,4-dichlorobenzoyl chloride (0.5 mmol) in 20 mL of anhydrous acetone dropwise under an inert atmosphere.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature.

  • Add a solution of 4-aminoacetophenone (0.5 mmol) in acetone.

  • Reflux the mixture for an additional 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into chilled water to precipitate the product.

  • Filter the precipitate and recrystallize from ethanol to obtain the purified N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide.

Synthesis of Heterocyclic Derivatives

Protocol 2: Synthesis of Phenylthiourea-based Pyrazole Derivatives [2]

  • Synthesize the intermediate 1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea (enaminone) by refluxing a mixture of 1-(4-acetylphenyl)-3-phenylthiourea (6 mmol) and N,N-dimethylformamide-dimethylacetal (6 mmol) in 25 mL of dioxane for four hours.

  • To a solution of the enaminone (2 mmol) in 25 mL of ethanol, add hydrazine hydrate (3 mmol).

  • Add one drop of triethylamine and reflux the mixture for six hours.

  • Cool the reaction mixture to 30°C to allow the solid product to crystallize.

  • Collect the solid by filtration and dry to obtain the pyrazole derivative.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of N-acyl-N'-phenylthiourea derivatives and their subsequent heterocyclic products.

Table 1: Synthesis of N-Acyl-N'-Phenylthiourea Derivatives [5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamideC₁₉H₁₇N₃O₃S₂399.48128–13165
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideC₂₃H₁₉N₃O₃S₂449.53169–17276
2-((4-Methoxyphenoxy)methyl)-N-(pyridin-2-ylcarbamothioyl)benzamideC₂₁H₁₉N₃O₃S393.446110–11456
2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamideC₂₂H₂₁N₃O₃S407.47695–9852
N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideC₂₁H₁₈ClN₃O₃S427.893131–13573
N-((3,5-dibromopyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamideC₂₁H₁₇Br₂N₃O₃S551.25156–15963

Table 2: Cytotoxic Activity of Phenylthiourea-based Heterocyclic Derivatives against HCT-116 Cell Line [2]

CompoundCompound TypeIC₅₀ (µM)
4a Pyrazole derivative20.19 ± 0.03
4b Phenyl pyrazole derivative17.85 ± 0.15
5 Thiazolopyrimidine derivative2.29 ± 0.46
6 Benzothiazolyl-pyridine derivative9.71 ± 0.34
7 Pyran derivative12.41 ± 0.08
8 Tetrahydrochromene derivative7.36 ± 0.25
Doxorubicin (Reference) -2.42 ± 0.02

Visualizations

The following diagrams illustrate the synthetic pathways described.

G cluster_0 General Synthesis of N-Acyl-N'-Phenylthiourea AcidChloride R-COCl (Acid Chloride) AcylIsothiocyanate R-CO-NCS (Acyl Isothiocyanate) (in situ) AcidChloride->AcylIsothiocyanate + NH4SCN AmmoniumThiocyanate NH4SCN (Ammonium Thiocyanate) Product R-CO-NH-CS-NH-Ph (N-Acyl-N'-Phenylthiourea) AcylIsothiocyanate->Product + Ph-NH2 Aniline Ph-NH2 (Aniline)

Caption: General synthetic route to N-Acyl-N'-Phenylthiourea derivatives.

G cluster_1 Synthesis of Phenylthiourea-based Heterocycles Start 1-(4-acetylphenyl)-3- phenylthiourea Enaminone Enaminone Intermediate Start->Enaminone + DMF-DMA Pyrazole Pyrazole Derivative Enaminone->Pyrazole + Hydrazine Hydrate Pyran Pyran Derivative Enaminone->Pyran + Active Methylene Compounds Hydrazine Hydrazine Hydrate ActiveMethylene Active Methylene Compounds

References

Application Notes and Protocols for In Vitro Testing of N-Acyl-N'-Phenylthiourea Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including anticancer properties.[1] N-acyl-N'-phenylthiourea derivatives, in particular, have emerged as promising candidates for cancer chemotherapy.[2][3] These compounds have demonstrated cytotoxic effects against various cancer cell lines, such as breast, colon, liver, and leukemia.[2][4][5] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6] This document provides detailed protocols for the in vitro evaluation of N-acyl-N'-phenylthiourea derivatives against cancer cell lines.

Data Presentation

The cytotoxic activity of various N-acyl-N'-phenylthiourea derivatives against a panel of human cancer cell lines is summarized in the tables below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of N-Benzoyl-N'-Phenylthiourea Derivatives against Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7310[4][7]
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D940[4][7]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7Not specified[3]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47DNot specified[3]
N-(4-methoxy)-benzoyl-N'-phenylthioureaMCF-7380[8]
N-(4-trifluoromethyl)-benzoyl-N'-phenylthioureaMCF-7370[8]
Diarylthiourea 4MCF-7338.33 ± 1.52[9]

Table 2: Cytotoxic Activity of Phenylthiourea-Based Hybrids against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Phenylthiourea-based hybrid 5HCT-1162.29 ± 0.46[10]
Phenylthiourea-based hybrid 6HCT-1169.71 ± 0.34[10]
Phenylthiourea-based hybrid 8HCT-1167.36 ± 0.25[10]
Phenylthiourea-based hybrid 5HepG211.52 ± 0.48[10]
Phenylthiourea-based hybrid 8HepG214.09 ± 0.73[10]

Table 3: Cytotoxic Activity of 3-(Trifluoromethyl)phenylthiourea Analogs against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
3,4-dichlorophenylthiourea (2)SW6201.5 ± 0.72[5]
4-(trifluoromethyl)phenylthiourea (8)SW6205.8 ± 0.76[5]
4-chlorophenylthiourea (9)SW6207.6 ± 1.75[5]
3-chloro-4-fluorophenylthiourea (1)SW6209.4 ± 1.85[5]
4-(trifluoromethyl)phenylthiourea (8)PC36.9 ± 1.64[5]
3,4-dichlorophenylthiourea (2)K-562<10[5]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of N-acyl-N'-phenylthiourea derivatives on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, T47D, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • N-acyl-N'-phenylthiourea derivative stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the N-acyl-N'-phenylthiourea derivative in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is to quantify apoptosis in cancer cells treated with N-acyl-N'-phenylthiourea derivatives.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • N-acyl-N'-phenylthiourea derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the N-acyl-N'-phenylthiourea derivative at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.[6]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is to determine the effect of N-acyl-N'-phenylthiourea derivatives on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • N-acyl-N'-phenylthiourea derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the N-acyl-N'-phenylthiourea derivative as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. Some diarylthiourea derivatives have been shown to cause cell cycle arrest in the S phase.[6]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells Compound_Treatment Treat with N-acyl-N'-phenylthiourea derivative Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining for Apoptosis Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis PI Staining for Cell Cycle Analysis Compound_Treatment->Cell_Cycle_Analysis Data_Interpretation Data Interpretation and Conclusion MTT_Assay->Data_Interpretation Flow_Cytometry Flow Cytometry Apoptosis_Assay->Flow_Cytometry Cell_Cycle_Analysis->Flow_Cytometry Flow_Cytometry->Data_Interpretation

Caption: General workflow for in vitro testing of N-acyl-N'-phenylthiourea derivatives.

apoptosis_pathway Compound N-acyl-N'-phenylthiourea Derivative Cell_Damage Cellular Stress / DNA Damage Compound->Cell_Damage induces Intrinsic_Pathway Intrinsic Apoptotic Pathway Cell_Damage->Intrinsic_Pathway activates Caspase3 Caspase-3 Activation Intrinsic_Pathway->Caspase3 leads to Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed intrinsic apoptosis signaling pathway induced by N-acyl-N'-phenylthiourea derivatives.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using Acetamide, N-[(phenylamino)thioxomethyl]- and Related Phenylthiourea Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide, N-[(phenylamino)thioxomethyl]-, a derivative of the phenylthiourea class of compounds, holds potential as a modulator of enzyme activity. Phenylthiourea and its analogues have been recognized for their diverse biological activities, which include antimicrobial and antioxidant properties.[1][2] Notably, N-substituted acetamides are of significant interest in biochemical research for their capacity to interact with and disrupt the structural integrity of certain proteins and enzymes.[3] This document provides detailed protocols and application notes for conducting enzyme inhibition assays with Acetamide, N-[(phenylamino)thioxomethyl]- and structurally related compounds, drawing upon established methodologies for similar molecules.

The core structure of these compounds allows for various molecular interactions, including hydrogen bonding, which can influence their binding to enzyme active sites and subsequent modulation of enzyme activity.[3] Research into related N-phenylacetamide derivatives has demonstrated inhibitory activity against enzymes such as carbonic anhydrases and Factor VIIa, highlighting the therapeutic potential of this chemical scaffold.

These application notes are intended to guide researchers in the systematic evaluation of the inhibitory effects of Acetamide, N-[(phenylamino)thioxomethyl]- and its analogues against target enzymes.

Data Presentation: Inhibitory Activity of Related Compounds

Compound ClassSpecific Compound ExampleTarget EnzymeInhibition Constant (KI) / IC50Reference
N-phenylacetamide2,3-dioxoindole sulfamoylphenyl acetamide 2hCarbonic Anhydrase I (hCA I)KI = 45.10 nM[4]
N-phenylacetamide2,3-dioxoindole sulfamoylphenyl acetamide 2hCarbonic Anhydrase II (hCA II)KI = 5.87 nM[4]
N-phenylacetamide2,3-dioxoindole sulfamoylphenyl acetamide 2hCarbonic Anhydrase XII (hCA XII)KI = 7.91 nM[4]
Acetamide DerivativeAnilide compound 7dHeme Oxygenase-1 (HO-1)IC50 = 8.34 µM[5]
Acetamide DerivativeHalogen-substituted compound 7lHeme Oxygenase-1 (HO-1)IC50 ~ 0.9 µM[5]

Experimental Protocols

The following are generalized protocols for determining the enzyme inhibitory potential of Acetamide, N-[(phenylamino)thioxomethyl]-. These can be adapted for specific enzyme systems.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a common method to assess enzyme inhibition by monitoring the change in absorbance of a substrate or product.

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Acetamide, N-[(phenylamino)thioxomethyl]- (test compound)

  • Assay buffer (e.g., Tris-HCl, PBS, adjusted to optimal pH for the enzyme)

  • DMSO (for dissolving the test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.

    • Prepare the enzyme solution at a suitable concentration in the assay buffer.

    • Prepare the substrate solution at a known concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • A small volume of the diluted test compound solution (or DMSO for control wells).

      • Enzyme solution.

    • Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately place the microplate in a microplate reader.

    • Measure the change in absorbance over time at a wavelength specific to the product or substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol is adapted from a method used to screen for inhibitors of aminoacyl-tRNA synthetases.[6]

Materials:

  • Leucyl-tRNA Synthetase (LeuRS) enzyme

  • L-leucine

  • ATP

  • tRNA

  • Acetamide, N-[(phenylamino)thioxomethyl]- (test compound)

  • Assay buffer: 100 mM Tris-HCl pH 7.6, 40 mM MgCl, 20 mM KCl, 150 mM NaCl

  • AMP-Glo™ Assay kit (Promega)

  • DMSO

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare an enzyme solution of LeuRS in the assay buffer to achieve a final concentration of 20 nM in the assay.

    • Prepare a substrate solution containing L-leucine, ATP, and tRNA in the assay buffer to achieve final concentrations of 500 µM, 16.7 µM, and 0.5 mg/mL, respectively.

  • Enzyme Inhibition Assay:

    • Perform the assay in triplicate at a single point concentration of the test compound (e.g., 100 µM).

    • Combine the enzyme solution with the test compound (or DMSO for control) and incubate.

    • Initiate the aminoacylation reaction by adding the substrate solution.

  • Detection of AMP Production:

    • Following the enzymatic reaction, measure the amount of AMP produced using the AMP-Glo™ Assay kit according to the manufacturer's instructions.

  • Data Interpretation:

    • Calculate the percentage of inhibition of the aminoacylation reaction.

    • If significant inhibition (e.g., >25%) is observed, perform a dose-response experiment to determine the IC50 value.

Visualizations

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) dilutions Create Inhibitor Dilutions reagents->dilutions setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) dilutions->setup preincubate Pre-incubate setup->preincubate add_substrate Add Substrate preincubate->add_substrate measure Measure Activity (e.g., Absorbance) add_substrate->measure calc_velocity Calculate Reaction Velocities measure->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Experimental workflow for a typical enzyme inhibition assay.

Enzyme_Inhibition_Mechanism cluster_normal Normal Enzyme Activity cluster_inhibited Inhibited Enzyme Activity E Enzyme ES Enzyme-Substrate Complex E->ES +S S Substrate S->ES ES->E +P P Product E_i Enzyme EI Enzyme-Inhibitor Complex E_i->EI +I I Inhibitor (Acetamide Derivative) I->EI S_i Substrate EI->S_i No Reaction

Caption: Conceptual diagram of competitive enzyme inhibition.

References

The Role of N-acetyl-N'-phenylthiourea in the Advancement of Novel Therapeutic Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-N'-phenylthiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These compounds have garnered significant interest for their potential in the development of novel therapeutic agents targeting a range of diseases, from cancer to microbial infections. This document provides a comprehensive overview of the applications of N-acetyl-N'-phenylthiourea derivatives, including detailed experimental protocols for their synthesis and biological evaluation, and a summary of their quantitative activity.

Therapeutic Potential and Applications

N-acetyl-N'-phenylthiourea derivatives have been investigated for several therapeutic applications, primarily driven by their ability to interact with various biological targets. Key areas of investigation include:

  • Anticancer Activity: A significant body of research has focused on the anticancer properties of these compounds. They have been shown to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and liver cancer.[1][2] The proposed mechanisms often involve the inhibition of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2][3]

  • Enzyme Inhibition: N-phenylthiourea derivatives are well-known inhibitors of tyrosinase, a key enzyme in melanin synthesis, making them potential agents for treating hyperpigmentation disorders.[4][5][6] Additionally, they have been explored as inhibitors of macrophage migration inhibitory factor (MIF), a proinflammatory cytokine implicated in various inflammatory diseases and cancer.[7]

  • Antimicrobial and Antioxidant Activity: Several studies have reported the antimicrobial and antioxidant properties of N-acyl thiourea derivatives.[8][9] They have shown activity against various bacterial strains and the ability to scavenge free radicals, suggesting their potential in combating infectious diseases and oxidative stress-related conditions.[8][9]

Quantitative Biological Data

The following tables summarize the reported biological activities of various N-acetyl-N'-phenylthiourea derivatives.

Table 1: Anticancer Activity of N-acyl-N'-phenylthiourea Derivatives

CompoundCell LineIC50 (µM)Reference
Phenylthiourea-based pyrazole derivative 4aHepG220.19 ± 0.03[1]
Phenylthiourea-based pyrazole derivative 4bHepG217.85 ± 0.15[1]
Thiazolopyrimidine-phenylthiourea hybrid 5HCT-1162.29 ± 0.46[1]
Phenylthiourea-based pyran derivative 7HepG212.41 ± 0.08[1]
Thiazolopyrimidine-phenylthiourea hybrid 5HepG211.52 ± 0.48[1]
Phenylthiourea-based chromene derivative 8HepG214.09 ± 0.73[1]
N-(5-chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea (7b)MCF-7Not specified[2][3]
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivative 7iA5491.53 ± 0.46[10]
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivative 7iHCT-1161.11 ± 0.34[10]
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivative 7iPC-31.98 ± 1.27[10]

Table 2: Enzyme Inhibition by N-phenylthiourea Derivatives

CompoundEnzymeInhibition ParameterValue (µM)Reference
N-PhenylthioureaTyrosinaseKi0.21[4][6]
N-benzoyl-N'-phenylthiourea derivative (1)Macrophage Migration Inhibitory Factor (MIF)% Inhibition10.1%[7]
N-benzoyl-N'-phenylthiourea derivative (2)Macrophage Migration Inhibitory Factor (MIF)% Inhibition6.2%[7]
N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea (7b)EGFRIC500.08[3]
N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea (7b)HER-2IC500.35[3]

Table 3: Antimicrobial and Antioxidant Activity of N-acyl Thiourea Derivatives

CompoundActivityMeasurementValueReference
N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide (1b)Anti-biofilm (E. coli)MBIC625 µg/mL[8][9]
2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide (1d)Anti-biofilm (E. coli)MBIC625 µg/mL[8][9]
2-((4-Methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide (1d)Antioxidant (DPPH)% Capacity~43%[8][9]

Experimental Protocols

This section provides detailed protocols for the synthesis and biological evaluation of N-acetyl-N'-phenylthiourea derivatives.

Synthesis of N-acetyl-N'-phenylthiourea[11]

This protocol describes a general method for the synthesis of N-acetyl-N'-phenylthiourea.

Materials:

  • Acetyl chloride

  • Potassium thiocyanate (KSCN)

  • Aniline

  • Dry acetone

  • Ethyl acetate

  • Ice

Procedure:

  • In a stirred solution of KSCN (0.11 mol) in dry acetone (50 ml), add acetyl chloride (0.1 mol) dropwise.

  • After the addition of acetyl chloride, slowly add aniline (0.1 mol) dissolved in dry acetone (25 ml).

  • Reflux the reaction mixture for 5-10 minutes.

  • Pour the reaction mixture onto ice-cold water to precipitate the crude product.

  • Collect the precipitate by filtration.

  • Recrystallize the crude product from ethyl acetate to yield purified N-acetyl-N'-phenylthiourea.

MTT Assay for Cytotoxicity[12][13][14][15]

This protocol outlines the determination of the cytotoxic effects of N-acetyl-N'-phenylthiourea derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • N-acetyl-N'-phenylthiourea derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the N-acetyl-N'-phenylthiourea derivative and incubate for 72 hours.

  • After the incubation period, remove the treatment medium.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1.5 - 4 hours at 37°C until purple formazan crystals are visible.

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 492 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity[2][8][9]

This protocol is for assessing the free radical scavenging capacity of N-acetyl-N'-phenylthiourea derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • N-acetyl-N'-phenylthiourea derivative solutions at various concentrations

  • Methanol (or ethanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare a fresh working solution of DPPH in methanol.

  • Add 20 µL of the sample or standard solution to each well of a 96-well plate.

  • Add 200 µL of the DPPH working solution to each well and mix.

  • Incubate the plate in the dark for 3-5 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Tyrosinase Inhibition Assay[5][16][17][18]

This protocol measures the ability of N-acetyl-N'-phenylthiourea derivatives to inhibit the enzyme tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-tyrosine or L-DOPA substrate solution

  • Potassium phosphate buffer (pH 6.8)

  • N-acetyl-N'-phenylthiourea derivative solutions at various concentrations

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 130 µL of the substrate solution (buffer and L-tyrosine/L-DOPA).

  • Add 20 µL of the test compound solution at various concentrations.

  • Add 50 µL of mushroom tyrosinase solution.

  • Incubate the reaction mixture at 37°C for 10-20 minutes.

  • Measure the absorbance at 475-492 nm to determine the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition and the IC50 value.

Macrophage Migration Inhibitory Factor (MIF) Tautomerase Activity Assay[9]

This protocol assesses the inhibition of the tautomerase activity of MIF.

Materials:

  • Recombinant human MIF

  • L-dopachrome methyl ester substrate

  • N-acetyl-N'-phenylthiourea derivative solutions at various concentrations

  • Assay buffer

  • 96-well UV plate

  • Spectrophotometer

Procedure:

  • Prepare the L-dopachrome substrate by oxidation of L-dopachrome methyl ester with sodium periodate.

  • In a 96-well plate, incubate recombinant MIF (100 ng/mL) with the substrate and the test compound at various concentrations.

  • Measure the decrease in absorbance at 475 nm every 10 seconds for 10 minutes.

  • The rate of tautomerization is proportional to the decrease in absorbance. Calculate the percentage of inhibition.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of N-acetyl-N'-phenylthiourea derivatives can be attributed to their interaction with specific signaling pathways.

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK_Pathway activates HER2 HER2 PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway HER2->PI3K_AKT_mTOR_Pathway activates Growth_Factors Growth Factors (EGF, etc.) Growth_Factors->EGFR binds Growth_Factors->HER2 binds Thiourea_Derivative N-acetyl-N'-phenylthiourea Derivative Thiourea_Derivative->EGFR inhibits Thiourea_Derivative->HER2 inhibits Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR_Pathway->Apoptosis_Inhibition

EGFR and HER-2 Inhibition Pathway

N-acetyl-N'-phenylthiourea derivatives can inhibit the tyrosine kinase activity of EGFR and HER-2, which are often overexpressed in cancer cells.[2][3] This inhibition blocks downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to decreased cell proliferation and survival.

Tyrosinase_Inhibition Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase substrate L-DOPA L-DOPA Tyrosinase->L-DOPA catalyzes Dopaquinone Dopaquinone Tyrosinase->Dopaquinone catalyzes L-DOPA->Tyrosinase substrate Melanin Melanin Dopaquinone->Melanin polymerization Thiourea_Derivative N-phenylthiourea Derivative Thiourea_Derivative->Tyrosinase inhibits

Tyrosinase Inhibition and Melanin Synthesis

In the context of melanogenesis, N-phenylthiourea acts as a competitive inhibitor of tyrosinase.[4][6] By binding to the active site of the enzyme, it prevents the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, thereby blocking the production of melanin.

Experimental Workflow for Drug Discovery

The development of novel therapeutic agents based on the N-acetyl-N'-phenylthiourea scaffold typically follows a structured workflow.

Drug_Discovery_Workflow Start Start Synthesis Synthesis of N-acetyl-N'-phenylthiourea Derivatives Start->Synthesis Characterization Structural Characterization (NMR, IR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (Cytotoxicity, Enzyme Inhibition, etc.) Characterization->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Screening Iterative Process In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection End End Candidate_Selection->End

Drug Discovery Workflow for Thiourea Derivatives

The process begins with the synthesis and structural confirmation of a library of derivatives. These compounds then undergo a battery of in vitro assays to identify "hits" with promising activity. Structure-activity relationship (SAR) studies guide the optimization of these hits to improve potency and selectivity, leading to "lead" compounds. Promising lead compounds are then advanced to in vivo studies to evaluate their efficacy and safety in animal models, with the ultimate goal of selecting a preclinical candidate for further development.

References

Application Notes and Protocols for Studying the Effects of Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide, N-[(phenylamino)thioxomethyl]-, also known as 1-acetyl-3-phenylthiourea, is a member of the N-acylthiourea class of compounds. This class of molecules has garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Research on structurally related compounds suggests that Acetamide, N-[(phenylamino)thioxomethyl]- may possess potent anticancer, anti-inflammatory, and antioxidant properties.[3][4] These application notes provide a comprehensive experimental design to investigate the therapeutic potential of this compound.

The provided protocols and experimental designs are intended to serve as a foundational guide. Researchers should optimize these protocols based on their specific cell lines, animal models, and laboratory conditions.

Chemical Information

PropertyValue
IUPAC Name Acetamide, N-[(phenylamino)thioxomethyl]-
Synonyms 1-acetyl-3-phenylthiourea, N-(phenylcarbamothioyl)acetamide
Molecular Formula C₉H₁₀N₂OS
Molecular Weight 194.25 g/mol
Structure Chemical structure of Acetamide, N-[(phenylamino)thioxomethyl]-

Potential Biological Activities and Mechanisms of Action

N-acylthiourea derivatives have been reported to exhibit a range of biological effects. The primary areas of investigation for Acetamide, N-[(phenylamino)thioxomethyl]- should include:

  • Anticancer Activity: Many thiourea derivatives demonstrate cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms often involve the induction of apoptosis through both intrinsic and extrinsic pathways, including the activation of caspases.[6] Furthermore, some acylthiourea compounds have been identified as inhibitors of the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[7][8][9]

  • Anti-inflammatory Activity: Thiourea derivatives have shown potential in modulating inflammatory responses.[3] Experimental evidence from related compounds suggests that they may inhibit key inflammatory mediators.

  • Antioxidant Activity: The thiourea scaffold is associated with antioxidant properties, which may contribute to the overall therapeutic effects by mitigating oxidative stress.[3][4]

Experimental Design Workflow

The following diagram outlines a logical workflow for the comprehensive evaluation of Acetamide, N-[(phenylamino)thioxomethyl]-.

experimental_workflow Experimental Workflow for Acetamide, N-[(phenylamino)thioxomethyl]- Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_viability Cell Viability Assays (MTT, SRB) apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) cell_viability->apoptosis Investigate cell death mechanism cell_migration Cell Migration Assay (Wound Healing) cell_viability->cell_migration Assess anti-metastatic potential western_blot Western Blot Analysis (Signaling Pathways) apoptosis->western_blot Elucidate molecular pathways antitumor Xenograft Tumor Model western_blot->antitumor toxicity Acute Toxicity Study anti_inflammatory Anti-inflammatory Model (Carrageenan-induced paw edema) toxicity->anti_inflammatory Assess efficacy toxicity->antitumor Assess efficacy compound Acetamide, N-[(phenylamino)thioxomethyl]- compound->cell_viability Determine cytotoxicity compound->toxicity Evaluate safety profile

Caption: A logical workflow for the in vitro and in vivo evaluation of Acetamide, N-[(phenylamino)thioxomethyl]-.

In Vitro Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Acetamide, N-[(phenylamino)thioxomethyl]- on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, PC3 for prostate cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Acetamide, N-[(phenylamino)thioxomethyl]- (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of Acetamide, N-[(phenylamino)thioxomethyl]- in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After 24 hours, replace the medium with the medium containing the different concentrations of the compound.

  • Incubate the plates for 24, 48, and 72 hours.

  • At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Wound Healing (Scratch) Assay

Objective: To assess the effect of Acetamide, N-[(phenylamino)thioxomethyl]- on cancer cell migration.

Materials:

  • Cancer cell lines cultured to confluence in 6-well plates

  • Serum-free culture medium

  • Acetamide, N-[(phenylamino)thioxomethyl]-

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Grow a confluent monolayer of cells in 6-well plates.

  • Create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with serum-free medium containing a non-lethal concentration (e.g., IC₂₅ or lower, determined from the MTT assay) of Acetamide, N-[(phenylamino)thioxomethyl]-. Include a vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours).

  • Measure the width of the scratch at different points for each time point and condition.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Apoptosis Analysis by Western Blot

Objective: To investigate the effect of Acetamide, N-[(phenylamino)thioxomethyl]- on the expression of key apoptosis-related proteins.

Materials:

  • Cancer cells treated with the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with Acetamide, N-[(phenylamino)thioxomethyl]- at its IC₅₀ concentration for 24 or 48 hours.

  • Lyse the cells using RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Normalize the expression of target proteins to the loading control (β-actin).

Potential Signaling Pathway

Based on studies of related acylthiourea compounds, Acetamide, N-[(phenylamino)thioxomethyl]- may inhibit the Hedgehog signaling pathway.

hedgehog_pathway Potential Inhibition of Hedgehog Signaling Pathway Shh Shh PTCH1 PTCH1 Shh->PTCH1 inhibits SMO SMO PTCH1->SMO inhibits Gli Gli SMO->Gli activates SUFU SUFU SUFU->Gli inhibits Gli_A Gli (Active) Gli->Gli_A activation Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) Gli_A->Target_Genes promotes transcription Acetamide Acetamide, N-[(phenylamino)thioxomethyl]- Acetamide->SMO potential inhibition

Caption: Proposed mechanism of action via inhibition of the Smoothened (SMO) receptor in the Hedgehog signaling pathway.

In Vivo Experimental Protocol

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of Acetamide, N-[(phenylamino)thioxomethyl]-.

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Acetamide, N-[(phenylamino)thioxomethyl]- (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in saline)

  • Indomethacin or Diclofenac (positive control)

  • Plebysmometer

Protocol:

  • Divide the animals into groups (n=6 per group): vehicle control, positive control, and different doses of the test compound (e.g., 10, 20, 50 mg/kg).

  • Administer the test compound or controls orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume using a plebysmometer immediately after the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation

Note: The following data are representative examples from studies on structurally related thiourea and acetamide derivatives and should be used for illustrative purposes only. Actual experimental data must be generated for Acetamide, N-[(phenylamino)thioxomethyl]-.

Table 1: In Vitro Cytotoxicity of Representative Thiourea Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Phenylthiourea Derivative 1HCT-1162.29 ± 0.46[5]
Phenylthiourea Derivative 2HepG2> 50[5]
Phenylthiourea Derivative 3MCF-79.71 ± 0.34[5]
2-(4-Fluorophenyl)-N-phenylacetamidePC352[10][11]
2-(4-Fluorophenyl)-N-phenylacetamideMCF-7100[10][11]

Table 2: In Vivo Anti-inflammatory Activity of a Representative Thiourea Derivative

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
Indomethacin1055.2
Thiourea Derivative X2035.8
Thiourea Derivative X4048.5

Conclusion

The experimental design outlined in these application notes provides a robust framework for the preclinical evaluation of Acetamide, N-[(phenylamino)thioxomethyl]-. The suggested in vitro and in vivo assays will enable a thorough investigation of its potential anticancer and anti-inflammatory properties, as well as elucidation of its mechanism of action. The provided protocols should be adapted and optimized to suit the specific research context. Further studies, including detailed pharmacokinetic and toxicological profiling, will be necessary for any potential clinical development.

References

Application Notes and Protocols: N-acetyl-N'-phenylthiourea in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of N-acetyl-N'-phenylthiourea in agricultural research, based on the known activities of the broader class of acylthiourea and phenylthiourea derivatives. The included protocols are representative methodologies that can be adapted for the evaluation of this specific compound.

Introduction

N-acetyl-N'-phenylthiourea belongs to the class of acylthiourea compounds, which are recognized for a variety of biological activities, making them of significant interest in agricultural research.[1][2][3][4] Derivatives of thiourea have been extensively studied for their potential as herbicides, insecticides, fungicides, and plant growth regulators.[4] The introduction of an acetyl group to the phenylthiourea structure can modulate its biological efficacy and physical properties, such as solubility and receptor affinity.[1]

The primary proposed mechanisms of action for this class of compounds in an agricultural context include:

  • Herbicidal Activity: Inhibition of key enzymes in plant metabolic pathways, such as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids.[5][6]

  • Antimicrobial Activity: Disruption of cellular processes in pathogenic fungi and bacteria.[7][8]

  • Plant Growth Regulation: Mimicking the activity of natural plant hormones, such as cytokinins, to influence plant growth and development.[9][10]

  • Photosynthesis Inhibition: Interference with the photosynthetic electron transport chain.[11]

Applications in Agricultural Research

Herbicidal Activity

Acylthiourea derivatives have demonstrated notable herbicidal properties.[1][5] Their mode of action is often attributed to the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, a critical component in the biosynthesis of essential amino acids in plants.[5][6]

Experimental Protocol: Evaluation of Herbicidal Efficacy

This protocol describes a method to assess the pre-emergent herbicidal activity of N-acetyl-N'-phenylthiourea.

1. Preparation of Test Compound:

  • Prepare a stock solution of N-acetyl-N'-phenylthiourea in a suitable solvent (e.g., DMSO or acetone).
  • Create a series of dilutions to achieve final test concentrations (e.g., 10, 50, 100, 200 ppm). An emulsifier like Tween 80 may be used to ensure uniform application.

2. Seed Germination Assay:

  • Select seeds of target weed species (e.g., Amaranthus retroflexus, Digitaria adscendens) and a non-target crop species.
  • Place a set number of seeds on filter paper in Petri dishes.
  • Apply a standard volume of the test solution to each Petri dish. A solvent-only solution should be used as a negative control.
  • Incubate the Petri dishes under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
  • After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length.

3. Data Analysis:

  • Calculate the percentage of inhibition for germination, root growth, and shoot growth compared to the negative control.
  • Determine the concentration required for 50% inhibition (IC50) for each parameter.

Table 1: Representative Herbicidal Activity Data for Acylthiourea Derivatives

Compound ClassTarget SpeciesConcentration (mg/L)Inhibition Rate (%)Reference
Acylthiourea DerivativesDigitaria adscendens, Amaranthus retroflexus100Good herbicidal activity[5]
N-(o-fluorophenoxyacetyl)thioureasAmaranthus retroflexus L.100High inhibitory activity[1]

Diagram 1: Proposed Herbicidal Action Workflow

cluster_0 Application cluster_1 Plant System A N-acetyl-N'-phenylthiourea Application B Uptake by Plant A->B C Translocation to Meristematic Tissues B->C D Inhibition of Acetohydroxyacid Synthase (AHAS) C->D E Disruption of Branched-Chain Amino Acid Synthesis D->E F Cessation of Cell Division and Growth E->F G Plant Death F->G

Caption: Workflow of the proposed herbicidal action of N-acetyl-N'-phenylthiourea.

Antifungal and Antibacterial Activity

Thiourea derivatives have shown promise as antimicrobial agents against various plant pathogens.[7][8]

Experimental Protocol: In Vitro Antimicrobial Assay

1. Preparation of Test Compound and Microbial Cultures:

  • Prepare a stock solution and serial dilutions of N-acetyl-N'-phenylthiourea as described previously.
  • Culture target fungi (e.g., Fusarium graminearum, Penicillium chrysogenum) on Potato Dextrose Agar (PDA) and bacteria (e.g., Salmonella typhimurium, E. coli) in Nutrient Broth (NB).

2. Agar Disc Diffusion Method:

  • Spread a standard inoculum of the test microorganism onto the surface of the agar plates.
  • Impregnate sterile filter paper discs with the different concentrations of the test compound.
  • Place the discs on the inoculated agar surface.
  • Use a standard antibiotic or fungicide as a positive control and a solvent-treated disc as a negative control.
  • Incubate the plates under appropriate conditions.

3. Data Collection:

  • Measure the diameter of the zone of inhibition around each disc.
  • A larger zone of inhibition indicates greater antimicrobial activity.

Table 2: Representative Antimicrobial Activity of Phenylthiourea Derivatives

Compound ClassTarget MicroorganismActivityReference
Substituted PhenylthioureasSalmonella typhimurium, E. coliActive[7]
Substituted PhenylthioureasAspergillus fumigatus, Penicillium chrysogenumActive[7]
PhenylenedithioureasVarious FungiStrong antifungal activity[8]
Plant Growth Regulation (Cytokinin-like Activity)

Certain phenylurea derivatives are known to exhibit cytokinin-like activity, which can be harnessed to influence plant development, such as promoting shoot formation in tissue culture.[9][10]

Experimental Protocol: Plant Tissue Culture Bioassay

1. Preparation of Plant Material and Media:

  • Establish sterile explants from a suitable plant species (e.g., tobacco, carnation).
  • Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog medium) supplemented with auxin.
  • Incorporate N-acetyl-N'-phenylthiourea into the medium at various concentrations (e.g., 0.1, 1.0, 10.0 µM).
  • A medium without the test compound and a medium with a known cytokinin (e.g., BAP) will serve as negative and positive controls, respectively.

2. Culture and Incubation:

  • Place the explants onto the prepared media.
  • Incubate the cultures under controlled environmental conditions (e.g., 25°C, 16h photoperiod).

3. Data Collection and Analysis:

  • After a defined period (e.g., 4-6 weeks), record the number of shoots per explant, shoot length, and callus formation.
  • Compare the results from the test compound with the controls to determine its cytokinin-like activity.

Table 3: Representative Cytokinin-like Activity of Phenylurea Derivatives

CompoundPlant SpeciesEffectReference
Thidiazuron (a phenylurea)CarnationIncreased shoot multiplication[12]
N-phenyl-N'-(2-chloro-4-pyridyl)ureaCarnationIncreased shoot multiplication[12]

Diagram 2: Signaling Pathway for Cytokinin-like Activity

cluster_0 Molecular Interaction cluster_1 Cellular Response cluster_2 Physiological Outcome A N-acetyl-N'-phenylthiourea B Cytokinin Receptor Binding A->B C Activation of Phosphorelay Signaling Cascade B->C D Activation of Transcription Factors C->D E Expression of Cytokinin-responsive Genes D->E F Cell Division and Proliferation E->F G Shoot Initiation and Growth F->G

Caption: Proposed signaling pathway for the cytokinin-like activity of N-acetyl-N'-phenylthiourea.

Synthesis Protocol

The following is a general protocol for the synthesis of N-acyl-N'-phenylthiourea derivatives, which can be adapted for N-acetyl-N'-phenylthiourea.

Protocol: Synthesis of N-acetyl-N'-phenylthiourea

Materials:

  • Aniline

  • Acetyl chloride

  • Ammonium thiocyanate or Potassium thiocyanate

  • Acetone (dry)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure (based on related syntheses):

  • Formation of Acetyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate in dry acetone. To this stirred solution, add acetyl chloride dropwise.

  • Reaction with Aniline: To the mixture containing the in situ generated acetyl isothiocyanate, slowly add a solution of aniline in dry acetone.

  • Reflux: Gently reflux the reaction mixture for a short period (e.g., 5-10 minutes).

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified N-acetyl-N'-phenylthiourea.

Diagram 3: Synthesis Workflow

A Acetyl Chloride + Ammonium Thiocyanate B In situ formation of Acetyl Isothiocyanate A->B D Reaction in Acetone B->D C Aniline C->D E N-acetyl-N'-phenylthiourea (Crude) D->E F Recrystallization E->F G Purified Product F->G

Caption: General workflow for the synthesis of N-acetyl-N'-phenylthiourea.

Conclusion

N-acetyl-N'-phenylthiourea holds potential for various applications in agricultural research, leveraging the known herbicidal, antimicrobial, and plant growth-regulating properties of the acylthiourea chemical class. The provided protocols offer a foundational framework for researchers to begin investigating the specific activities and efficacy of this compound. It is recommended that dose-response studies be conducted to determine the optimal concentrations for each specific application. Further research into the precise mechanisms of action and potential crop selectivity will be crucial for any future development of N-acetyl-N'-phenylthiourea for agricultural use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Acetamide, N-[(phenylamino)thioxomethyl]- synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of N-acylthioureas can stem from several factors. Here are the primary causes and actionable solutions:

  • Incomplete Reaction: The reaction between phenylthiourea and acetyl chloride may not be going to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the yield.

    • Solution: Anhydrous acetone is a commonly used solvent. Ensure all reagents and solvents are free of water, as moisture can hydrolyze the acetyl chloride. Triethylamine is often used as a base to neutralize the HCl generated during the reaction.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Maintain a low reaction temperature (0-5 °C) during the addition of acetyl chloride to minimize side reactions.

  • Use of a Phase-Transfer Catalyst: For heterogeneous reaction mixtures, a phase-transfer catalyst can significantly improve the reaction rate and yield.

    • Solution: The addition of a catalyst like tetra-n-butylammonium bromide (TBAB) has been shown to improve yields in similar N-acylthiourea syntheses from 41% to 76%.[1]

Q2: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?

A2: A common byproduct in the reaction of thioureas with chloroacetyl chloride (a related acyl chloride) is the formation of thiazolidine-2,4-diones. While acetyl chloride is used in this synthesis, analogous cyclization or rearrangement products could form.

  • Identification: The byproduct can be identified using analytical techniques such as NMR, IR, and Mass Spectrometry.

  • Minimization:

    • Temperature Control: Add the acetyl chloride dropwise at a low temperature (0-5 °C) to control the exothermic reaction and reduce the likelihood of side product formation.

    • Stoichiometry: Use a precise 1:1 molar ratio of phenylthiourea to acetyl chloride. An excess of acetyl chloride can lead to unwanted side reactions.

Q3: The purification of my final product is challenging, and I am struggling to obtain a pure compound. What purification strategies are most effective?

A3: Purification of N-acylthioureas can be challenging due to their polarity and potential for degradation.

  • Recrystallization: This is the most common and effective method for purifying the product.

    • Solvent Selection: Suitable solvents for recrystallization include ethanol, acetone, benzene, ethyl acetate, or a mixture of benzene and ethyl acetate.[] The choice of solvent will depend on the solubility of the product and impurities. Experiment with small quantities to find the optimal solvent or solvent system.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica gel can be employed. A solvent system of increasing polarity (e.g., hexane-ethyl acetate) can be used to separate the desired product from impurities.

  • Washing: Before recrystallization, washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities. Washing with a dilute sodium bicarbonate solution can remove any unreacted acetyl chloride and acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-?

A1: The synthesis involves the acylation of phenylthiourea with acetyl chloride in the presence of a base.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions phenylthiourea Phenylthiourea product Acetamide, N-[(phenylamino)thioxomethyl]- phenylthiourea->product + acetyl_chloride Acetyl Chloride acetyl_chloride->product + base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., Anhydrous Acetone) solvent->product

Caption: General reaction for the synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-.

Q2: What are the key safety precautions I should take during this synthesis?

A2:

  • Acetyl Chloride: Acetyl chloride is corrosive, flammable, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Acetone and other organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

  • Phenylthiourea: Phenylthiourea is toxic. Avoid inhalation of dust and skin contact.

Q3: How can I confirm the identity and purity of my final product?

A3: The structure and purity of the synthesized Acetamide, N-[(phenylamino)thioxomethyl]- can be confirmed using a combination of spectroscopic and analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O (amide), C=S (thiourea), and N-H functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and confirm the presence of all expected protons and carbons.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N-acylthiourea Derivatives.

EntryReactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)Reference
1PhenylthioureaAcetyl ChlorideNoneAcetone0-5 then reflux-General Protocol
2Substituted Benzoyl ChlorideAmmonium ThiocyanateNoneAcetoneReflux41[1]
3Substituted Benzoyl ChlorideAmmonium ThiocyanateTBABAcetoneReflux76[1]
4Aroyl ChloridesAmmonium IsothiocyanatePEG-400--High

Experimental Protocols

Protocol 1: Synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-

  • Preparation: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve phenylthiourea (1 equivalent) in anhydrous acetone.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1 equivalent) dissolved in anhydrous acetone to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure Acetamide, N-[(phenylamino)thioxomethyl]-.

Visualization

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction_completion Is the reaction complete? (Check by TLC) start->check_reaction_completion increase_time_temp Increase reaction time and/or temperature check_reaction_completion->increase_time_temp No check_conditions Are reaction conditions optimal? check_reaction_completion->check_conditions Yes increase_time_temp->check_conditions use_anhydrous Use anhydrous reagents and solvents check_conditions->use_anhydrous No check_side_products Are there side products? (Analyze by NMR, MS) check_conditions->check_side_products Yes optimize_base_solvent Optimize base and solvent use_anhydrous->optimize_base_solvent use_ptc Consider using a phase-transfer catalyst (e.g., TBAB) optimize_base_solvent->use_ptc use_ptc->check_side_products control_temp Control temperature during acetyl chloride addition (0-5 °C) check_side_products->control_temp Yes purification_issue Is purification the issue? check_side_products->purification_issue No check_stoichiometry Check stoichiometry of reactants control_temp->check_stoichiometry check_stoichiometry->purification_issue optimize_recrystallization Optimize recrystallization solvent purification_issue->optimize_recrystallization Yes end Improved Yield and Purity purification_issue->end No column_chromatography Perform column chromatography optimize_recrystallization->column_chromatography column_chromatography->end

Caption: A troubleshooting workflow for improving the synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-.

References

Technical Support Center: Purification of Crude N-acetyl-N'-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N-acetyl-N'-phenylthiourea.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude N-acetyl-N'-phenylthiourea?

A1: The most common and effective method for purifying crude N-acetyl-N'-phenylthiourea is recrystallization. This technique is widely cited for yielding the compound in a pure, crystalline form.

Q2: Which solvents are recommended for the recrystallization of N-acetyl-N'-phenylthiourea?

A2: Based on available literature, ethanol and ethyl acetate are effective solvents for the recrystallization of N-acetyl-N'-phenylthiourea and related derivatives. The choice of solvent may depend on the specific impurities present in the crude product.

Q3: What are the expected melting points for N-acetyl-N'-phenylthiourea and its analogs?

A3: The melting point is a crucial indicator of purity. A sharp melting point within the expected range suggests a high degree of purity. The table below lists the melting points of N-acetyl-N'-phenylthiourea and some related compounds.

Compound NameMolecular FormulaMelting Point (°C)
N-(4-acetylphenyl)-N'-phenylthioureaC15H14N2OS155-157
N-(3-acetylphenyl)-N'-phenylthioureaC15H14N2OS108-111
3-Acetyl-1-phenylthioureaC9H10N2OS142
N-PhenylthioureaC7H8N2S145-150

Q4: What are the potential impurities in crude N-acetyl-N'-phenylthiourea?

A4: Potential impurities can include unreacted starting materials such as aniline and acetyl chloride, byproducts from side reactions, and residual solvents from the synthesis. The specific impurities will depend on the synthetic route employed. For instance, if the synthesis involves the reaction of an isothiocyanate with an amine, unreacted starting materials could be a primary source of impurity.

Troubleshooting Guide

Q5: My recrystallization yield is very low. What could be the cause and how can I improve it?

A5: Low yield during recrystallization can be due to several factors:

  • Using too much solvent: This can lead to the desired compound remaining in the solution even after cooling. To remedy this, you can try to evaporate some of the solvent to concentrate the solution and induce further crystallization.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The compound being highly soluble in the chosen solvent even at low temperatures: If this is the case, you may need to try a different recrystallization solvent or a solvent mixture.

Q6: The purified product has a broad melting point range. What does this indicate and what should I do?

A6: A broad melting point range is a common indicator of an impure compound. To address this, you can perform a second recrystallization. Ensure that the crystals are completely dissolved in the minimum amount of hot solvent and are allowed to cool slowly. If the melting point does not improve, column chromatography may be necessary to separate the impurities.

Q7: After recrystallization, the product is colored. How can I decolorize it?

A7: The presence of color may be due to colored impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your desired product.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, transfer the crude N-acetyl-N'-phenylthiourea to an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Visualizations

Purification_Workflow Crude Crude N-acetyl-N'-phenylthiourea Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Filter Hot Filtration (if necessary) Dissolve->Filter Cool Slow Cooling & Crystallization Dissolve->Cool No insoluble impurities Filter->Cool Isolate Vacuum Filtration Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Drying Wash->Dry Pure Pure Product Dry->Pure

Caption: General workflow for the purification of crude N-acetyl-N'-phenylthiourea by recrystallization.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield Impure Impure Product? (Broad Melting Point) Start->Impure Colored Colored Product? Start->Colored Solvent Reduce Solvent Volume or Change Solvent LowYield->Solvent Yes Cooling Ensure Slow Cooling LowYield->Cooling Yes Recrystallize Perform Second Recrystallization Impure->Recrystallize Yes Charcoal Use Activated Charcoal Colored->Charcoal Yes Chromatography Consider Column Chromatography Recrystallize->Chromatography If still impure

Caption: Troubleshooting logic for common issues encountered during the purification of N-acetyl-N'-phenylthiourea.

Technical Support Center: Overcoming Solubility Challenges with Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Acetamide, N-[(phenylamino)thioxomethyl]- in aqueous solutions.

Troubleshooting Guide

Issue: Poor dissolution of Acetamide, N-[(phenylamino)thioxomethyl]- in aqueous buffer.

Initial Assessment Workflow

start Start: Poor Dissolution in Aqueous Buffer check_ph Is the compound ionizable? (Check pKa) start->check_ph ph_adjust Optimize pH of the buffer check_ph->ph_adjust Yes no_ph_effect Insoluble or precipitation occurs check_ph->no_ph_effect No / Ineffective end_ph Solubility Improved ph_adjust->end_ph co_solvent Try Co-solvent Approach no_ph_effect->co_solvent surfactant Use Surfactants no_ph_effect->surfactant cyclodextrin Employ Cyclodextrins no_ph_effect->cyclodextrin end_success Solubility Achieved co_solvent->end_success surfactant->end_success cyclodextrin->end_success

Caption: Initial decision-making workflow for addressing poor solubility.

Possible Cause 1: pH of the aqueous solution is not optimal for dissolution.

Thiourea derivatives can have ionizable groups, and their solubility can be pH-dependent.[1][2]

Solution:

  • pH Adjustment: Systematically vary the pH of your aqueous buffer to identify a range where the solubility of Acetamide, N-[(phenylamino)thioxomethyl]- is maximized. Given the presence of the thioamide group, exploring a range of pH values is recommended.

Possible Cause 2: High lipophilicity and crystalline structure of the compound.

N-acylthiourea derivatives are often highly lipophilic, which contributes to their low aqueous solubility.[3]

Solution 1: Co-solvents

The use of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous solution, thereby increasing the solubility of a lipophilic compound.[4]

  • Recommended Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Propylene Glycol (PG), and Polyethylene Glycols (PEGs).

Solution 2: Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[5]

  • Recommended Surfactants:

    • Non-ionic: Polysorbates (e.g., Tween® 80), Poloxamers (e.g., Pluronic® F68).[5]

    • Anionic: Sodium Lauryl Sulfate (SLS).

Solution 3: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[3][6][7][8][9][10] β-cyclodextrin and its derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[3][9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for preparing a stock solution of Acetamide, N-[(phenylamino)thioxomethyl]-?

A1: Due to its presumed low aqueous solubility, it is advisable to first prepare a high-concentration stock solution in an organic solvent such as DMSO or DMF. This stock can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental system.

Q2: How can I determine the optimal co-solvent concentration?

A2: A co-solvent titration study is recommended. Prepare a series of solutions with varying concentrations of the co-solvent in your aqueous buffer. Add a constant excess amount of Acetamide, N-[(phenylamino)thioxomethyl]- to each, equilibrate, and then measure the concentration of the dissolved compound.

Q3: Are there potential downsides to using surfactants?

A3: Yes, high concentrations of some surfactants can be cytotoxic or may interfere with certain biological assays. It is crucial to determine the critical micelle concentration (CMC) and use the lowest effective concentration. Always include a vehicle control (buffer with surfactant) in your experiments.

Q4: Which cyclodextrin should I choose?

A4: For many pharmaceutical applications, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting choice due to its high water solubility and low toxicity.[3] The choice of cyclodextrin can also depend on the size and shape of the guest molecule.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of Acetamide, N-[(phenylamino)thioxomethyl]- to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature for 24-48 hours to ensure equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot solubility as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

Co-solvent Screening Workflow

start Start: Select Co-solvents (e.g., DMSO, Ethanol, PG) prepare_solutions Prepare Aqueous Solutions with Varying Co-solvent Concentrations (e.g., 1%, 5%, 10%, 20%) start->prepare_solutions add_compound Add Excess Compound to Each Solution prepare_solutions->add_compound equilibrate Equilibrate (e.g., 24h at RT) add_compound->equilibrate analyze Centrifuge and Analyze Supernatant (e.g., HPLC) equilibrate->analyze plot Plot Solubility vs. Co-solvent % analyze->plot select_optimal Select Lowest Effective Co-solvent Concentration plot->select_optimal

Caption: Workflow for selecting an optimal co-solvent.

  • Select a panel of water-miscible organic co-solvents (e.g., DMSO, ethanol, PG).

  • Prepare a series of aqueous solutions containing each co-solvent at different concentrations (e.g., 1%, 5%, 10%, 20% v/v).

  • Add an excess amount of Acetamide, N-[(phenylamino)thioxomethyl]- to each solution.

  • Follow steps 3-5 from Protocol 1.

  • Plot the solubility against the percentage of the co-solvent.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).

  • Add an excess amount of Acetamide, N-[(phenylamino)thioxomethyl]- to each cyclodextrin solution.

  • Follow steps 3-5 from Protocol 1.

  • Plot the solubility of the compound as a function of the HP-β-CD concentration. A linear relationship often suggests the formation of a 1:1 inclusion complex.

Data Presentation

Table 1: Hypothetical Solubility of Acetamide, N-[(phenylamino)thioxomethyl]- in Various Co-solvent Systems.

Co-solventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None00.51
DMSO525.050
DMSO10150.0300
Ethanol510.020
Ethanol1045.090
PG58.016
PG1030.060

Table 2: Hypothetical Phase Solubility Diagram Data with HP-β-Cyclodextrin.

HP-β-CD Conc. (% w/v)Molar Conc. of HP-β-CD (M)Solubility of Compound (µg/mL)Molar Conc. of Compound (M)
000.52.38 x 10⁻⁶
0.50.003612.55.95 x 10⁻⁵
1.00.007224.81.18 x 10⁻⁴
2.00.014449.52.35 x 10⁻⁴
5.00.0360123.05.85 x 10⁻⁴

References

Technical Support Center: Synthesis of N-acetyl-N'-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-acetyl-N'-phenylthiourea.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete formation of acetyl isothiocyanate: The reaction between acetyl chloride and thiocyanate may be inefficient.- Ensure the use of a dry, polar aprotic solvent like acetone or acetonitrile. - Use a slight excess of potassium or sodium thiocyanate. - Vigorously stir the reaction mixture to ensure proper mixing of the reagents.
2. Hydrolysis of acetyl isothiocyanate: The presence of moisture in the reaction setup can lead to the hydrolysis of the reactive acetyl isothiocyanate intermediate.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is thoroughly dried before use.
3. Incomplete reaction with aniline: The addition of aniline may not have gone to completion.- Ensure the correct stoichiometric ratio of aniline to the in situ generated acetyl isothiocyanate. - The reaction is often exothermic; control the temperature upon addition of aniline, but gentle heating or extended reaction time at room temperature might be necessary for completion.
Presence of Significant Impurities 1. Formation of Acetanilide: Unreacted acetyl chloride may react with aniline.- Ensure the complete conversion of acetyl chloride to acetyl isothiocyanate before adding aniline. This can be achieved by allowing sufficient reaction time for the first step.
2. Formation of 1,3-Diphenylthiourea: This can occur if phenyl isothiocyanate is formed as a side product and reacts with aniline.- This is less common in the acetyl chloride/thiocyanate route but can be minimized by controlling the reaction temperature and stoichiometry.
3. Unreacted Starting Materials: Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, gentle heating may be required.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities: Oily impurities can hinder crystallization.- Purify the crude product using column chromatography. - Attempt trituration with a non-polar solvent like hexane to induce crystallization and remove soluble impurities.
2. Residual Solvent: Trapped solvent can lower the melting point and prevent solidification.- Ensure the product is thoroughly dried under vacuum.
Inconsistent Melting Point 1. Impure Product: The presence of byproducts or starting materials will depress and broaden the melting point range.- Recrystallize the product from a suitable solvent system (e.g., ethanol/water). - Perform column chromatography for purification if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-acetyl-N'-phenylthiourea?

A1: The most prevalent laboratory synthesis involves a two-step, one-pot reaction. First, acetyl chloride is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN), in an anhydrous solvent like acetone to form acetyl isothiocyanate in situ. Subsequently, aniline is added to the reaction mixture, which then reacts with the acetyl isothiocyanate to yield the final product, N-acetyl-N'-phenylthiourea.[1][2]

Q2: What are the critical parameters to control during the synthesis?

A2: The most critical parameters are:

  • Anhydrous Conditions: The acetyl isothiocyanate intermediate is highly susceptible to hydrolysis. Therefore, the use of dry solvents and glassware, along with performing the reaction under an inert atmosphere, is crucial to prevent loss of yield.

  • Temperature Control: The initial reaction to form acetyl isothiocyanate is often performed at room temperature or with gentle reflux. The subsequent addition of aniline can be exothermic, so it's important to control the temperature to avoid side reactions.

  • Purity of Reagents: Using pure starting materials (acetyl chloride, thiocyanate salt, and aniline) is essential to minimize the formation of impurities.

Q3: My reaction has a low yield. What are the likely side reactions occurring?

A3: Low yields are often attributed to several potential side reactions:

  • Hydrolysis of Acetyl Isothiocyanate: As mentioned, any moisture present can hydrolyze the acetyl isothiocyanate back to acetyl chloride and thiocyanic acid, or further to acetic acid.

  • Formation of Acetanilide: If the formation of acetyl isothiocyanate is not complete, the aniline can react with the remaining acetyl chloride to produce acetanilide as a significant byproduct.

  • Cyclization Reactions: Although less common under standard synthesis conditions, the product or intermediates could potentially undergo cyclization, especially if the pH or temperature deviates significantly.[3]

Q4: How can I effectively purify the crude N-acetyl-N'-phenylthiourea?

A4: Purification can typically be achieved through the following methods:

  • Recrystallization: This is the most common method. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used to obtain pure crystalline product.

  • Column Chromatography: If recrystallization does not remove all impurities, silica gel column chromatography using a gradient of ethyl acetate in hexane is an effective alternative.

  • Trituration: For removing minor, more soluble impurities, washing the crude solid with a non-polar solvent like cold diethyl ether or hexane can be effective.

Experimental Protocols

Synthesis of N-acetyl-N'-phenylthiourea

Materials:

  • Acetyl chloride

  • Potassium thiocyanate (or Sodium thiocyanate), dried

  • Aniline, distilled

  • Anhydrous acetone

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve potassium thiocyanate (1.1 equivalents) in anhydrous acetone.

  • To this stirred suspension, add acetyl chloride (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, reflux the mixture for 30-60 minutes to ensure the formation of acetyl isothiocyanate.

  • Cool the reaction mixture to room temperature.

  • Add a solution of aniline (1.0 equivalent) in anhydrous acetone dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • A precipitate of N-acetyl-N'-phenylthiourea will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-N'-phenylthiourea.

  • Dry the purified product under vacuum. Characterize by melting point and spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

Synthesis_Workflow reagents Reactants: Acetyl Chloride Potassium Thiocyanate Aniline reaction One-Pot Synthesis: 1. Formation of Acetyl Isothiocyanate (in situ) 2. Reaction with Aniline reagents->reaction solvent Solvent: Anhydrous Acetone solvent->reaction workup Work-up: Precipitation in Water Filtration reaction->workup purification Purification: Recrystallization workup->purification product Final Product: N-acetyl-N'-phenylthiourea purification->product

Caption: Experimental workflow for the synthesis of N-acetyl-N'-phenylthiourea.

Side_Reactions cluster_side Potential Side Reactions acetyl_chloride Acetyl Chloride acetyl_isothiocyanate Acetyl Isothiocyanate (Intermediate) acetyl_chloride->acetyl_isothiocyanate + KSCN acetanilide Acetanilide acetyl_chloride->acetanilide + Aniline kscn KSCN product N-acetyl-N'-phenylthiourea (Desired Product) acetyl_isothiocyanate->product + Aniline hydrolysis Hydrolysis Products (e.g., Acetic Acid) acetyl_isothiocyanate->hydrolysis aniline Aniline water H₂O (Moisture) water->hydrolysis

Caption: Key side reactions in the synthesis of N-acetyl-N'-phenylthiourea.

Troubleshooting_Logic start Low Yield or Impure Product q1 Check for moisture? start->q1 a1_yes Use anhydrous conditions q1->a1_yes Yes q2 Incomplete reaction? q1->q2 No a1_yes->q2 a2_yes Increase reaction time/temp q2->a2_yes Yes q3 Acetanilide byproduct? q2->q3 No a2_yes->q3 a3_yes Ensure complete isothiocyanate formation before adding aniline q3->a3_yes Yes purify Purify via recrystallization or chromatography q3->purify No a3_yes->purify

Caption: A logical troubleshooting workflow for synthesis issues.

References

Optimizing reaction conditions for N-acetyl-N'-phenylthiourea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of N-acetyl-N'-phenylthiourea. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-acetyl-N'-phenylthiourea, presented in a question-and-answer format.

Question: My reaction yield is very low. What are the potential causes and solutions?

Answer: Low yields in this synthesis can stem from several factors. Here is a systematic approach to troubleshooting:

  • Moisture Contamination: The intermediate, acetyl isothiocyanate, is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen). The solvent, typically acetone or tetrahydrofuran (THF), must be anhydrous.[1]

  • Reagent Quality:

    • Acetyl Chloride: Use freshly distilled or a newly opened bottle of acetyl chloride, as it can degrade upon storage, especially if exposed to moist air.

    • Thiocyanate Salt: Potassium thiocyanate (KSCN) or ammonium thiocyanate (NH4SCN) should be thoroughly dried before use.

    • Aniline: Aniline can oxidize and darken on storage. Using distilled aniline is recommended for cleaner reactions and better yields.

  • Reaction Temperature: While the formation of acetyl isothiocyanate is often done at room temperature or slightly below, the subsequent reaction with aniline may benefit from gentle heating. Some procedures call for refluxing the mixture to drive the reaction to completion.[2][3] However, excessive heat can lead to side product formation. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Order of Addition: A common and effective method is the dropwise addition of acetyl chloride to a stirred suspension of the thiocyanate salt in the solvent, followed by the addition of aniline.[3] This allows for the in situ formation of acetyl isothiocyanate, which is then trapped by the aniline.

Question: The final product is impure and difficult to purify. What can I do?

Answer: Product impurity is a common challenge. Consider the following purification strategies:

  • Recrystallization: This is the most effective method for purifying solid N-acetyl-N'-phenylthiourea. Effective solvents for recrystallization include ethyl acetate and ethanol.[1][3] The process involves dissolving the crude product in a minimum amount of the hot solvent and allowing it to cool slowly to form crystals.

  • Washing: Before recrystallization, washing the crude precipitate with cold water can help remove unreacted thiocyanate salts and other water-soluble impurities.[3][4]

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for elution.

Question: The reaction mixture turns dark or forms a tar-like substance. Why is this happening?

Answer: Darkening of the reaction mixture or tar formation often indicates decomposition or polymerization side reactions.

  • Temperature Control: Exothermic reactions can occur, especially during the addition of acetyl chloride. Adding the reagent slowly and using an ice bath to maintain a low temperature during this step can prevent overheating and subsequent decomposition.[2]

  • Purity of Aniline: As mentioned, impurities in aniline can lead to colored byproducts. Using purified aniline is crucial.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can contribute to the formation of degradation products. Monitor the reaction by TLC to avoid unnecessarily long reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of N-acetyl-N'-phenylthiourea?

A1: The synthesis typically proceeds via a two-step, one-pot reaction. First, acetyl chloride reacts with a thiocyanate salt (like KSCN) to form an acetyl isothiocyanate intermediate through a nucleophilic acyl substitution. In the second step, the amine group of aniline acts as a nucleophile and attacks the electrophilic carbon of the isothiocyanate group to form the N-acetyl-N'-phenylthiourea product.[5][6]

Q2: Which solvent is best for this synthesis?

A2: Anhydrous acetone is the most commonly cited solvent for this reaction as it effectively dissolves the reactants and is relatively inert under the reaction conditions.[1][3] Anhydrous tetrahydrofuran (THF) has also been used successfully.[2]

Q3: Is a base required for this reaction?

A3: While not always strictly necessary, the addition of a non-nucleophilic base like triethylamine (TEA) can be beneficial. It neutralizes the hydrochloric acid (HCl) that can form as a byproduct, which could otherwise protonate the aniline and reduce its nucleophilicity.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. Spot the reaction mixture on a silica gel TLC plate alongside the starting materials (aniline). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. A suitable mobile phase could be a mixture of ethyl acetate and hexane.

Experimental Protocols

Protocol 1: Synthesis of N-acetyl-N'-phenylthiourea using Potassium Thiocyanate

This protocol is adapted from the synthesis of 3-acetyl-1-phenylthiourea.[3]

  • Preparation: Add potassium thiocyanate (KSCN, 0.11 mol) to 50 ml of dry acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Formation of Acetyl Isothiocyanate: Stir the solution and add acetyl chloride (0.1 mol) dropwise from the dropping funnel.

  • Reaction with Aniline: After the addition of acetyl chloride is complete, slowly add a solution of aniline (0.1 mol) in 25 ml of dry acetone to the reaction mixture.

  • Reaction Completion: Reflux the mixture for 5-10 minutes.

  • Isolation: Pour the reaction mixture onto ice-cooled water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration and recrystallize from ethyl acetate to yield the final product.

Protocol 2: Synthesis using Triethylamine as a Base

This protocol is based on a modified Schotten-Baumann reaction.[2]

  • Preparation: In a flask, mix N-phenylthiourea (8 mmol) with 10 ml of tetrahydrofuran (THF) and triethylamine (1.0 ml).

  • Initial Cooling: Stir the mixture constantly in an ice bath.

  • Addition of Acyl Chloride: Dropwise, add a solution of 2,4-dichlorobenzoyl chloride (7 mmol, this can be conceptually replaced with acetyl chloride for the target synthesis) premixed with a suitable amount of THF.

  • Reflux: After 30 minutes at low temperature, heat the mixture under reflux conditions (around 100°C).

  • Monitoring: Monitor the reaction completion hourly using TLC.

  • Workup: Once the reaction is complete (e.g., after 8 hours), remove the THF by vacuum evaporation to obtain the crude product.

  • Purification: Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Thiourea Synthesis

ParameterProtocol 1 (Adapted)[3]Protocol 2 (Related Synthesis)[2]General Method[1]
Thiourea Precursor Acetyl Chloride + KSCN + AnilineN-phenylthiourea + Acyl ChlorideBenzoyl Chloride + NH4SCN + Aniline
Solvent Dry AcetoneTetrahydrofuran (THF)Dry Acetone
Base Not specifiedTriethylamine (TEA)Not specified
Temperature RefluxIce bath initially, then reflux (100°C)Reflux
Reaction Time 5-10 minutes (reflux)8 hours (reflux)5 minutes (reflux after additions)
Yield Not specified for this specific compound34% (for the reported compound)76% (recrystallized)

Visualizations

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Steps cluster_workup Workup & Purification acetyl_chloride Acetyl Chloride mix 1. Mix KSCN in Solvent kscn KSCN / NH4SCN aniline Aniline add_aniline 3. Add Aniline aniline->add_aniline solvent Dry Acetone / THF add_acetyl 2. Add Acetyl Chloride (forms Acetyl Isothiocyanate) mix->add_acetyl add_acetyl->add_aniline reflux 4. Reflux (optional) add_aniline->reflux precipitate 5. Precipitate in Ice Water reflux->precipitate filter 6. Filter Crude Solid precipitate->filter recrystallize 7. Recrystallize filter->recrystallize product Pure N-acetyl-N'- phenylthiourea recrystallize->product

Caption: Workflow for the synthesis of N-acetyl-N'-phenylthiourea.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product dark_reaction Dark/Tarry Reaction start->dark_reaction sol_moisture Use Anhydrous Solvent & Oven-Dried Glassware low_yield->sol_moisture Cause: Moisture? sol_reagents Check Reagent Purity (distill if necessary) low_yield->sol_reagents Cause: Impure Reagents? sol_temp Optimize Temperature & Time with TLC low_yield->sol_temp Cause: Suboptimal Conditions? sol_recrystallize Recrystallize from Ethanol or Ethyl Acetate impure_product->sol_recrystallize Primary Solution sol_wash Wash Crude Product with Cold Water impure_product->sol_wash Pre-purification Step sol_temp_control Use Ice Bath During Reagent Addition dark_reaction->sol_temp_control Cause: Overheating? sol_aniline_purity Use Freshly Distilled Aniline dark_reaction->sol_aniline_purity Cause: Impure Aniline?

Caption: Troubleshooting logic for common synthesis issues.

References

Troubleshooting contamination in Acetamide, N-[(phenylamino)thioxomethyl]- samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Acetamide, N-[(phenylamino)thioxomethyl]-. The following sections address common issues related to sample contamination through a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of contamination in my Acetamide, N-[(phenylamino)thioxomethyl]- samples?

A1: Contamination in your samples can arise from several sources throughout the synthesis and handling processes. The most common sources include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual phenyl isothiocyanate, acetamide, or the acyl chloride precursor.

  • Side Reaction Byproducts: Depending on the synthetic route, side reactions can generate unwanted compounds. For instance, if thiophosgene is used, thiourea byproducts can be a significant impurity.

  • Intermediates: In multi-step syntheses, unreacted intermediates, such as the acyl isothiocyanate, may persist in the final product.

  • Solvent Residues: Inadequate drying or purification can lead to the presence of residual solvents used during the reaction or purification steps (e.g., acetone, ethanol).[1]

  • Degradation Products: The compound may degrade over time, especially if exposed to moisture, high temperatures, or light. Hydrolysis of the amide or thiourea functional groups is a potential degradation pathway.

Q2: I see an unexpected peak in my HPLC analysis. How can I identify this contaminant?

A2: Identifying an unknown peak in your HPLC chromatogram requires a systematic approach. Here are the recommended steps:

  • Analyze the Starting Materials: Run individual HPLC analyses of all your starting materials and reagents. This will help you determine if the unknown peak corresponds to an unreacted component.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the impurity. This information is crucial for proposing a molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR spectroscopy can provide detailed structural information.

  • Review the Synthesis Pathway: Consider potential side reactions or intermediates that could form under your reaction conditions. For example, in a common synthesis route, an intermediate α-benzoyl-β-phenylthiourea might be formed, which is then hydrolyzed to the final product. Incomplete hydrolysis could leave this intermediate as an impurity.[2]

Q3: My sample has a slight discoloration. Does this indicate contamination?

A3: Discoloration, such as a yellowish tint, can be an indicator of impurities. While a pure sample of Acetamide, N-[(phenylamino)thioxomethyl]- is expected to be a white or off-white solid, the presence of colored byproducts from side reactions or degradation can cause discoloration. It is recommended to perform analytical testing (e.g., HPLC, TLC) to assess the purity of any discolored sample.

Troubleshooting Guides

Guide 1: Troubleshooting Low Purity after Synthesis

This guide will help you identify the cause of low purity in your synthesized Acetamide, N-[(phenylamino)thioxomethyl]-.

Problem: The final product shows low purity (<95%) by HPLC or NMR analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Recommended Action
Incomplete Reaction 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting materials are consumed. 2. Verify the stoichiometry of your reactants.1. Increase the reaction time or temperature. 2. Use a slight excess of one of the reactants (e.g., the amine) to drive the reaction to completion.
Side Reactions 1. Analyze the reaction mixture by LC-MS to identify the molecular weights of the byproducts. 2. Consult the literature for known side reactions for N-acylthiourea synthesis.1. Modify the reaction conditions (e.g., lower the temperature, change the solvent) to minimize side product formation. 2. Use a different synthetic route if side reactions are unavoidable.
Ineffective Purification 1. Evaluate your current purification method (e.g., recrystallization, column chromatography). 2. Check the purity of the fractions collected during column chromatography.1. For recrystallization, try different solvent systems.[1] 2. For column chromatography, optimize the mobile phase to achieve better separation.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of Acetamide, N-[(phenylamino)thioxomethyl]- samples.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. Adding 0.1% formic acid to both solvents can improve peak shape.

  • Sample Preparation: Accurately weigh approximately 1 mg of your sample and dissolve it in 1 mL of the mobile phase.

  • Instrument Setup:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol provides a general procedure for obtaining a ¹H NMR spectrum for structural confirmation.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Fourier transform the raw data.

    • Phase the spectrum.

    • Integrate the peaks.

    • Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

  • Analysis: Compare the obtained spectrum with the expected chemical shifts, integration values, and coupling patterns for Acetamide, N-[(phenylamino)thioxomethyl]-.

Visualizations

troubleshooting_workflow start Contamination Suspected check_starting_materials Analyze Starting Materials (HPLC, TLC) start->check_starting_materials lc_ms_analysis Perform LC-MS Analysis check_starting_materials->lc_ms_analysis No Match unreacted_material Contaminant is Unreacted Starting Material check_starting_materials->unreacted_material Match Found nmr_analysis Isolate and Perform NMR Analysis lc_ms_analysis->nmr_analysis For Definitive Structure review_synthesis Review Synthesis Pathway for Side Reactions lc_ms_analysis->review_synthesis side_product Contaminant is a Side Product review_synthesis->side_product Plausible Side Product Identified degradation_product Contaminant is a Degradation Product review_synthesis->degradation_product Plausible Degradation Product Identified optimize_reaction Optimize Reaction Conditions unreacted_material->optimize_reaction side_product->optimize_reaction improve_purification Improve Purification Method side_product->improve_purification check_storage Review Storage Conditions degradation_product->check_storage synthesis_pathway cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_impurities Potential Impurities acyl_chloride Acyl Chloride isothiocyanate Acyl Isothiocyanate Intermediate acyl_chloride->isothiocyanate unreacted_acyl Unreacted Acyl Chloride acyl_chloride->unreacted_acyl thiocyanate Ammonium Thiocyanate thiocyanate->isothiocyanate amine Phenylamine product Acetamide, N-[(phenylamino)thioxomethyl]- amine->product unreacted_amine Unreacted Phenylamine amine->unreacted_amine isothiocyanate->product thiourea_byproduct Thiourea Byproduct isothiocyanate->thiourea_byproduct Side Reaction

References

How to increase the stability of N-acetyl-N'-phenylthiourea for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-acetyl-N'-phenylthiourea Stability

Welcome to the technical support center for N-acetyl-N'-phenylthiourea. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols to ensure the long-term stability and integrity of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for N-acetyl-N'-phenylthiourea?

A1: To ensure maximum stability, N-acetyl-N'-phenylthiourea should be stored in a cool, dry, and dark environment. The recommended conditions are in a tightly sealed container, protected from light, at a temperature of 2-8°C. For extended storage, storing at -20°C is advisable. The area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases[1][2][3].

Q2: What are the primary degradation pathways for N-acetyl-N'-phenylthiourea?

A2: Like many thiourea derivatives, N-acetyl-N'-phenylthiourea is susceptible to degradation through several pathways[4][5]. The most common are:

  • Hydrolysis: The amide and thiourea functional groups can undergo hydrolysis under acidic or basic conditions.

  • Oxidation: The sulfur atom in the thiourea group is susceptible to oxidation, especially in the presence of oxidizing agents or peroxides.

  • Thermolysis: Exposure to high temperatures can cause decomposition of the molecule[6].

  • Photolysis: Exposure to UV or high-intensity visible light can induce degradation. It is crucial to protect the compound from light.

Q3: How can I visually identify if my sample of N-acetyl-N'-phenylthiourea has degraded?

A3: While analytical confirmation is necessary, visual signs of degradation may include a change in color from its original appearance (e.g., white or off-white powder), clumping or caking of the powder (indicating moisture uptake), or a noticeable change in odor. However, significant degradation can occur without any visible changes.

Q4: What is the best analytical method to assess the stability of N-acetyl-N'-phenylthiourea?

A4: The recommended method is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using a C18 reversed-phase column with UV detection[7]. A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for accurate quantification of the parent compound and detection of impurities.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution
Inconsistent or poor results in biological assays. The compound may have degraded, leading to lower potency. A stock solution may have degraded over time.1. Use a fresh, properly stored sample of the compound. 2. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. 3. Perform an HPLC analysis to confirm the purity and concentration of the compound in your stock solution.
The compound has changed color or become clumpy. This indicates likely chemical degradation and/or moisture absorption.1. The sample should be considered compromised. It is strongly recommended to discard it. 2. If the material is irreplaceable, it may be possible to repurify it, followed by rigorous analytical characterization (HPLC, Mass Spec, NMR) to confirm its identity and purity.
New, unidentified peaks appear in HPLC chromatograms over time. These new peaks are likely degradation products resulting from improper storage of the solid compound or instability in a solution.1. Review storage conditions immediately. Ensure the compound is stored in a cool, dark, and dry place[1][2]. 2. Conduct a forced degradation study (see protocol below) to preliminarily identify potential degradation products. 3. If storing in solution, assess the stability in the chosen solvent and consider preparing fresh solutions more frequently.

Data on Compound Stability

The following table provides illustrative data from a typical forced degradation study on a thiourea-containing compound. These conditions are designed to accelerate degradation to understand the compound's stability profile.[4][5][8]

Table 1: Illustrative Forced Degradation Data (Note: This data is for example purposes and may not represent the exact degradation profile of N-acetyl-N'-phenylthiourea.)

Stress ConditionTimeTemperature% Degradation (Illustrative)Major Degradation Pathway
0.1 M HCl (Acid Hydrolysis)24 hours60°C12%Hydrolysis
0.1 M NaOH (Base Hydrolysis)8 hours60°C25%Hydrolysis
3% H₂O₂ (Oxidation)24 hours25°C18%Oxidation
Dry Heat (Thermolysis)72 hours80°C8%Thermolysis
UV Light (Photolysis)24 hours25°C15%Photolysis

Experimental Protocols

Protocol 1: Forced Degradation Study

This study exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[5][8]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-acetyl-N'-phenylthiourea in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at intervals (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples at intervals, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation: Store a solid sample of the compound in a heat chamber at 80°C for 72 hours. Also, heat a solution of the compound under the same conditions. Prepare samples for HPLC analysis.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to a photostability chamber with a light source (e.g., UV lamp at 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to serve as a dark control. Prepare samples for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify degradation products.

Protocol 2: Long-Term Stability Study (ICH Guidelines)

This protocol assesses stability under recommended storage conditions over an extended period.

  • Sample Preparation: Place accurately weighed samples of N-acetyl-N'-phenylthiourea into multiple vials made of an inert material (e.g., amber glass) and seal them tightly.

  • Storage Conditions: Store the vials under controlled long-term storage conditions (e.g., 5°C ± 3°C) and, if desired, accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Testing Schedule: Establish a testing schedule. For long-term studies, this is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, it is often 0, 3, and 6 months.

  • Analysis at Each Time Point: At each scheduled time point, remove a vial from storage. Perform a comprehensive analysis, including:

    • Visual Appearance: Note any changes in color or physical state.

    • Purity Assay: Use a stability-indicating HPLC method to determine the percentage of the active compound remaining.

    • Degradation Products: Quantify any observed degradation products.

  • Data Evaluation: Plot the purity of N-acetyl-N'-phenylthiourea as a function of time. This data is used to determine the compound's shelf life under the specified storage conditions.

Visualizations

Stability_Workflow cluster_setup Phase 1: Study Setup cluster_testing Phase 2: Stress & Long-Term Testing cluster_analysis Phase 3: Analysis & Conclusion start Receive Compound protocol Develop Stability-Indicating Analytical Method (HPLC) start->protocol storage Aliquot & Place Samples in Storage Chambers protocol->storage forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) storage->forced_deg long_term Long-Term Storage (e.g., 5°C, 25°C/60%RH) storage->long_term pull_samples Pull Samples at Scheduled Time Points forced_deg->pull_samples long_term->pull_samples analysis Analyze Samples via HPLC (Purity, Impurities) pull_samples->analysis data Compile & Analyze Data analysis->data report Determine Degradation Pathways & Establish Shelf-Life data->report recommend Define Optimal Storage Conditions report->recommend

Caption: Workflow for a comprehensive stability study.

Degradation_Factors cluster_factors Environmental Factors cluster_pathways Degradation Pathways cluster_results Consequences Temp Temperature Thermolysis Thermolysis Temp->Thermolysis Light Light (UV/Visible) Photolysis Photolysis Light->Photolysis Humidity Humidity / Water Hydrolysis Hydrolysis Humidity->Hydrolysis pH pH (Acid/Base) pH->Hydrolysis Oxidants Oxidizing Agents Oxidation Oxidation Oxidants->Oxidation Products Degradation Products Thermolysis->Products Photolysis->Products Hydrolysis->Products Oxidation->Products Loss Loss of Potency Products->Loss

Caption: Factors influencing compound degradation.

Degradation_Mechanism Potential Hydrolytic Degradation Pathway mol_start N-acetyl-N'-phenylthiourea cond1 H₂O / H⁺ or OH⁻ (Acid or Base Hydrolysis) mol_start->cond1 prod1 Phenylthiourea cond1->prod1 prod2 Acetic Acid cond1->prod2 note This represents a primary hydrolysis pathway where the acetyl group is cleaved. Further degradation of the phenylthiourea core can also occur.

Caption: Potential hydrolytic degradation pathway.

References

Technical Support Center: Interpreting Complex NMR Spectra of Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Acetamide, N-[(phenylamino)thioxomethyl]-.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of my compound show more signals than expected, especially in the aromatic region and for the N-H protons?

A1: The complexity of the 1H NMR spectrum, characterized by an increased number of signals, often arises from the presence of rotational isomers, also known as rotamers. The partial double bond character of the C-N bonds in the thioamide and amide moieties restricts free rotation at room temperature.[1][2][3] This can lead to distinct chemical environments for protons in different spatial arrangements, resulting in separate signals for each rotamer.

Q2: The N-H proton signals in my spectrum are very broad. How can I confirm their assignment?

A2: Broadness of N-H signals is common and can be attributed to several factors, including intermediate rates of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.[4][5] To definitively assign these signals, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing their signals to disappear or significantly decrease in intensity.[6]

Q3: I am observing significant shifts in the proton signals when I change the NMR solvent. Why does this happen?

A3: The chemical shifts of protons, particularly those involved in hydrogen bonding (like N-H protons), are highly sensitive to the solvent environment.[6][7] Solvents can influence the rotational barrier around the C-N bond and can engage in specific interactions, such as hydrogen bonding, with the solute molecule.[7] This can lead to noticeable changes in the chemical shifts. For example, spectra recorded in aprotic solvents like CDCl₃ may differ significantly from those recorded in hydrogen-bond-accepting solvents like DMSO-d₆.

Q4: My baseline is noisy and some peaks are broad. What are the common causes and solutions?

A4: Broad peaks and a noisy baseline can stem from several issues:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer can improve peak shape.[6]

  • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening.[6] Conversely, a very dilute sample will have a poor signal-to-noise ratio.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

  • Compound Solubility: If the compound is not fully dissolved, the sample will be non-homogenous, leading to broad lines.[6] Try using a different deuterated solvent in which your compound is more soluble.

Troubleshooting Guides

Problem: Overlapping Aromatic Signals

Symptoms: The aromatic region of the 1H NMR spectrum (typically 7.0-8.5 ppm) is crowded and individual multiplets are difficult to resolve, making assignment and coupling constant determination challenging.

Possible Causes:

  • Presence of multiple rotamers.

  • Accidental degeneracy of chemical shifts.

  • Complex spin-spin coupling patterns.

Solutions:

  • Change the Solvent: Acquiring the spectrum in a different solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts and may resolve the overlapping signals.[6]

  • Vary the Temperature: A variable temperature (VT) NMR experiment can help distinguish between rotamers and simple overlapping signals. If the signals are from rotamers, they may coalesce into a single, averaged signal at higher temperatures.[1][6]

  • 2D NMR Spectroscopy: Perform a 1H-1H COSY or TOCSY experiment to identify coupled proton networks and a 1H-13C HSQC or HMBC experiment to correlate protons with their attached carbons. These techniques can help to deconvolute complex spectra.

Problem: Inaccurate Integration Values

Symptoms: The integration of proton signals does not correspond to the expected integer ratios based on the molecular structure.

Possible Causes:

  • Presence of Impurities: Signals from residual solvents (e.g., ethyl acetate, acetone) or other impurities will contribute to the integration.[6]

  • Overlapping Signals: If signals from different proton environments overlap, their integrations will be summed.

  • Slow Relaxation: Protons with long relaxation times (T₁) may not fully relax between scans, leading to lower signal intensity and inaccurate integration. This is less common for 1H NMR but can be a factor.

  • Baseline Distortion: A non-flat baseline can lead to errors in the integration calculation.

Solutions:

  • Check for Impurities: Compare the observed signals with the known chemical shifts of common laboratory solvents.[8]

  • Optimize Phasing and Baseline Correction: Manually re-process the spectrum to ensure proper phasing and a flat baseline before integration.

  • Increase the Relaxation Delay (d1): If slow relaxation is suspected, increase the delay between pulses to allow all protons to fully relax.

Data Presentation

Table 1: Hypothetical 1H NMR Data for Acetamide, N-[(phenylamino)thioxomethyl]- in CDCl₃ at 25°C

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
9.85br s1HN-H (thioamide)Broad signal, exchangeable with D₂O. Position is concentration-dependent.
8.50br s1HN-H (amide)Broad signal, exchangeable with D₂O.
7.60 - 7.20m5HAr-H (phenyl ring)Complex multiplet due to overlapping signals of ortho, meta, and para protons.
2.20s3H-C(O)CH₃ (acetyl methyl)Sharp singlet.

Table 2: Hypothetical 13C NMR Data for Acetamide, N-[(phenylamino)thioxomethyl]- in CDCl₃ at 25°C

Chemical Shift (δ) ppmAssignment
185.0C=S (thioamide)
170.5C=O (amide)
138.0Ar-C (ipso)
129.5Ar-C (ortho)
128.8Ar-C (meta)
125.0Ar-C (para)
24.5-C(O)CH₃

Experimental Protocols

Protocol: Acquiring a High-Quality 1H NMR Spectrum

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the compound is fully dissolved.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks and a flat baseline.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift.

    • Integrate the signals and analyze the multiplicities and coupling constants.

Mandatory Visualization

troubleshooting_workflow start Complex/Unexpected NMR Spectrum q_rotamers Are there extra peaks for the same functional group? start->q_rotamers a_rotamers Likely due to Rotamers q_rotamers->a_rotamers Yes q_broad_nh Are N-H peaks broad or unassigned? q_rotamers->q_broad_nh No s_vtnmr Perform Variable Temperature (VT) NMR a_rotamers->s_vtnmr s_vtnmr->q_broad_nh a_broad_nh Confirm with D₂O Exchange q_broad_nh->a_broad_nh Yes q_overlap Are aromatic signals overlapping? q_broad_nh->q_overlap No a_broad_nh->q_overlap a_overlap Change Solvent or Run 2D NMR (COSY) q_overlap->a_overlap Yes end Spectrum Interpreted q_overlap->end No a_overlap->end

Caption: Troubleshooting workflow for complex NMR spectra of thioamides.

Caption: Rotational equilibrium in thioamides due to a high rotational energy barrier.

References

Artifacts in biological assays caused by N-acetyl-N'-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-acetyl-N'-phenylthiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential artifacts and interference in biological assays that may be caused by this compound. While N-acetyl-N'-phenylthiourea has potential biological activities, its thiourea scaffold suggests a possibility of generating false-positive or false-negative results in various assay formats. This guide offers troubleshooting advice and frequently asked questions to help you identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl-N'-phenylthiourea and why might it interfere with my assay?

N-acetyl-N'-phenylthiourea is a derivative of thiourea. Compounds containing a thiourea group are known to sometimes act as Pan-Assay Interference Compounds (PAINS). This means they can appear to be active in a wide range of assays through non-specific mechanisms rather than by specifically interacting with the intended biological target. The potential for interference arises from the chemical properties of the thiourea moiety.

Q2: What are the primary mechanisms by which N-acetyl-N'-phenylthiourea could cause assay artifacts?

Based on the behavior of related thiourea compounds, the primary mechanisms of interference include:

  • Thiol Reactivity: The thiocarbonyl group (C=S) in the thiourea structure can potentially interact with cysteine residues in proteins, leading to non-specific inhibition of enzymes or disruption of protein-protein interactions.

  • Redox Cycling: Some thiourea derivatives can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). This can cause oxidative damage to assay components, including proteins and fluorescent probes, resulting in false signals.

  • Light Interference in Optical Assays: N-acetyl-N'-phenylthiourea may absorb light or fluoresce at wavelengths used in common assays (e.g., fluorescence polarization, FRET, or absorbance-based assays), leading to quenching or a false-positive signal.

  • Luciferase Inhibition: A significant number of compounds are known to directly inhibit luciferase enzymes, which are commonly used as reporters in cell-based assays. This can lead to a misinterpretation of the compound's effect on the signaling pathway under investigation.[1]

Q3: In which types of assays should I be particularly cautious when using N-acetyl-N'-phenylthiourea?

You should exercise caution in the following types of assays:

  • Enzyme assays, particularly those with a cysteine in the active site.

  • Fluorescence-based assays, including Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and assays using fluorescent probes.

  • Luciferase and other bioluminescence-based reporter gene assays.

  • Assays sensitive to redox-active compounds.

  • High-throughput screening (HTS) campaigns, where the potential for generating a high number of false positives is a concern.

Q4: How can I determine if N-acetyl-N'-phenylthiourea is causing an artifact in my assay?

The best approach is to perform a series of counter-screens and orthogonal assays. This involves testing the compound in assays designed to specifically detect common interference mechanisms. See the "Troubleshooting Guides" section for detailed protocols.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating potential assay artifacts caused by N-acetyl-N'-phenylthiourea.

Issue 1: Apparent inhibition in a fluorescence-based assay.

Potential Cause: The compound may be quenching the fluorescent signal or be autofluorescent.

Troubleshooting Steps:

  • Assess Autofluorescence: Measure the fluorescence of N-acetyl-N'-phenylthiourea alone in the assay buffer at the excitation and emission wavelengths of your assay.

  • Check for Quenching: In a cell-free system, incubate the compound with the fluorescent probe used in your assay. A decrease in fluorescence intensity would suggest quenching.

  • Use a Red-Shifted Fluorophore: If interference is confirmed, consider switching to a fluorescent probe that excites and emits at longer wavelengths (red-shifted), as this can often reduce interference from small molecules.[2]

Issue 2: Apparent activity in a luciferase reporter assay.

Potential Cause: The compound may be directly inhibiting the luciferase enzyme.

Troubleshooting Steps:

  • Perform a Luciferase Inhibition Assay: Test the effect of N-acetyl-N'-phenylthiourea on purified luciferase enzyme activity in a cell-free system.

  • Use an Orthogonal Reporter: If luciferase inhibition is observed, validate your findings using an alternative reporter system, such as a fluorescent protein (e.g., GFP) or a different type of enzyme reporter (e.g., β-galactosidase).

  • Consider a Different Luciferase: Some luciferases, like those from Photuris pennsylvanica (Ultra-Glo™), may be less susceptible to inhibition by small molecules compared to the more common Photinus pyralis luciferase.[3]

Issue 3: Irreproducible results or time-dependent inhibition in an enzyme assay.

Potential Cause: The compound may be a redox cycler, generating reactive oxygen species that inactivate the enzyme over time.

Troubleshooting Steps:

  • Redox Cycling Assay: Perform an assay to detect the production of hydrogen peroxide (H₂O₂) in the presence of N-acetyl-N'-phenylthiourea and a reducing agent like dithiothreitol (DTT).

  • Include a Scavenger: Test if the addition of an antioxidant or a scavenger of reactive oxygen species, such as catalase, reverses the observed inhibition.

  • Vary Reducing Agent: If your assay contains a reducing agent like DTT, test the compound's activity in the presence of a weaker reducing agent like glutathione (GSH) or in its absence, if the enzyme is stable.

Issue 4: Apparent inhibition of a protein that contains critical cysteine residues.

Potential Cause: The compound may be reacting with thiol groups on the protein.

Troubleshooting Steps:

  • Thiol Reactivity Assay: Use a thiol-reactive probe, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to assess the reactivity of N-acetyl-N'-phenylthiourea with free thiols.

  • Competition with DTT: If your assay buffer does not already contain a reducing agent, test if the addition of a high concentration of DTT (e.g., 1-5 mM) reduces the observed inhibition. DTT can act as a scavenger for thiol-reactive compounds.

  • Mass Spectrometry Analysis: For a definitive answer, you can analyze the target protein by mass spectrometry after incubation with N-acetyl-N'-phenylthiourea to look for covalent modifications.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically detailing the interference of N-acetyl-N'-phenylthiourea in a wide range of biological assays. However, based on studies of related thiourea derivatives, researchers should be aware of the potential for activity in the low micromolar to millimolar range in various assays, which may be due to assay artifacts. The following table summarizes the potential for interference and the concentration ranges where artifacts might be observed, based on general knowledge of thiourea compounds.

Assay TypePotential Interference MechanismPossible IC50/EC50 Range for Artifacts
Luciferase Reporter Assays Direct inhibition of luciferaseLow µM to high µM
Fluorescence Polarization Fluorescence quenching or autofluorescenceLow µM to high µM
Thiol-dependent Enzyme Assays Thiol reactivityLow µM to mM
Redox-sensitive Assays Redox cycling and ROS productionLow µM to high µM

Experimental Protocols

Protocol 1: Luciferase Inhibition Assay (Cell-Free)

Objective: To determine if N-acetyl-N'-phenylthiourea directly inhibits firefly luciferase.

Materials:

  • Purified recombinant firefly luciferase (e.g., from Photinus pyralis)

  • Luciferase assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl₂, 2 mM DTT, 1% BSA, 1% Triton X-100)

  • ATP solution (e.g., 10 mM)

  • D-Luciferin solution (e.g., 1 mM)

  • N-acetyl-N'-phenylthiourea stock solution in DMSO

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of N-acetyl-N'-phenylthiourea in luciferase assay buffer. Include a DMSO vehicle control.

  • Add a constant amount of purified luciferase to each well.

  • Incubate for 15-30 minutes at room temperature.

  • Prepare a substrate mix containing ATP and D-luciferin in assay buffer.

  • Inject the substrate mix into the wells and immediately measure the luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration of the compound and determine the IC50 value if significant inhibition is observed.

Protocol 2: Redox Cycling Detection Assay (H₂O₂ Production)

Objective: To determine if N-acetyl-N'-phenylthiourea generates hydrogen peroxide via redox cycling.

Materials:

  • Horseradish peroxidase (HRP)

  • Phenol red solution

  • Dithiothreitol (DTT)

  • N-acetyl-N'-phenylthiourea stock solution in DMSO

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Clear 96- or 384-well plates

  • Absorbance microplate reader

Procedure:

  • Prepare a working solution containing HRP and phenol red in the assay buffer.

  • Prepare a serial dilution of N-acetyl-N'-phenylthiourea in the assay buffer. Include a positive control (e.g., a known redox cycler like menadione) and a DMSO vehicle control.

  • Add the compound dilutions to the wells.

  • Initiate the reaction by adding DTT to all wells.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Stop the reaction by adding a small volume of a strong base (e.g., 1 M NaOH) to increase the pH and enhance the color of the oxidized phenol red.

  • Measure the absorbance at 610 nm. An increase in absorbance indicates H₂O₂ production.

Protocol 3: Thiol Reactivity Assay (DTNB Assay)

Objective: To assess the potential of N-acetyl-N'-phenylthiourea to react with free thiol groups.

Materials:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • A small molecule thiol such as glutathione (GSH) or N-acetyl-cysteine

  • N-acetyl-N'-phenylthiourea stock solution in DMSO

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • Clear 96-well plate

  • Absorbance microplate reader

Procedure:

  • Prepare a solution of the small molecule thiol (e.g., 1 mM GSH) in the assay buffer.

  • Prepare a serial dilution of N-acetyl-N'-phenylthiourea in the assay buffer. Include a DMSO vehicle control.

  • Add the compound dilutions to the wells containing the thiol solution.

  • Incubate at room temperature for 1-2 hours.

  • Add DTNB solution to all wells. DTNB reacts with remaining free thiols to produce a yellow product.

  • Measure the absorbance at 412 nm. A decrease in absorbance in the presence of the compound compared to the vehicle control indicates that the compound has reacted with the thiol.

Visualizations

Caption: Workflow for troubleshooting potential artifacts.

signaling_pathway_interference cluster_cell Cell Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Reporter_Gene Reporter Gene (e.g., Luciferase) Nucleus->Reporter_Gene Transcription Reporter_Protein Reporter Protein Reporter_Gene->Reporter_Protein Translation Signal Bioluminescent Signal Reporter_Protein->Signal Compound N-acetyl-N'-phenylthiourea Compound->Kinase_Cascade Potential non-specific interaction (e.g., thiol reactivity) Compound->Reporter_Protein Direct Inhibition

Caption: Potential points of interference in a reporter assay.

References

Technical Support Center: Optimizing HPLC Separation of N-acetyl-N'-phenylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the High-Performance Liquid Chromatography (HPLC) method for a better separation of N-acetyl-N'-phenylthiourea.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of N-acetyl-N'-phenylthiourea and similar compounds.

ProblemPotential CauseSuggested Solution
Poor Retention (Analyte elutes too early, near the void volume) The mobile phase is too strong (high organic content).Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase.
The analyte is highly polar and has insufficient interaction with the nonpolar stationary phase (e.g., C18).Consider using a column designed for better retention of polar compounds, such as a polar-embedded or aqueous C18 column. Alternatively, explore Hydrophilic Interaction Liquid Chromatography (HILIC).
Incorrect pH of the mobile phase for an ionizable compound.Adjust the mobile phase pH to suppress the ionization of N-acetyl-N'-phenylthiourea, thereby increasing its hydrophobicity and retention on a reversed-phase column.[1][2][3][4]
Peak Tailing Secondary interactions between the analyte and active sites (silanols) on the silica-based column packing.Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations or use a column with end-capping to block silanol groups. Lowering the mobile phase pH can also help by protonating the silanols.
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Replace the column with a new one.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
High analyte concentration.Dilute the sample.
Split Peaks Partially blocked column frit or void in the column packing.Back-flush the column. If the problem persists, the column may need to be replaced.
Co-elution with an impurity.Optimize the mobile phase composition (e.g., change the organic modifier or pH) to improve resolution.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use fresh, high-purity solvents and filter the mobile phase. Flush the detector cell.
Air bubbles in the system.Degas the mobile phase thoroughly.
Leaks in the system.Check all fittings and connections for leaks.
Inconsistent Retention Times Fluctuations in pump pressure or flow rate.Purge the pump to remove air bubbles and check for leaks. Ensure the pump seals are in good condition.
Inadequate column equilibration between runs.Increase the column equilibration time with the initial mobile phase conditions.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for N-acetyl-N'-phenylthiourea?

A1: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to control the pH and improve peak shape. A gradient elution from a lower to a higher percentage of acetonitrile is often a good strategy to ensure the elution of any potential impurities. UV detection at a wavelength where the compound has significant absorbance (e.g., around 240-260 nm) is a common choice for thiourea derivatives.

Q2: How can I improve the resolution between N-acetyl-N'-phenylthiourea and its impurities?

A2: To improve resolution, you can try several approaches:

  • Optimize the mobile phase: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention times and may improve separation. You can also try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.[5][6]

  • Adjust the pH: If the impurities have different acidic or basic properties, changing the pH of the mobile phase can significantly alter their retention times relative to the main peak.[1][2][3][4]

  • Change the column: Using a column with a different stationary phase (e.g., a phenyl or a cyano phase) can provide different selectivity. A longer column or a column with a smaller particle size can also increase efficiency and resolution.

  • Modify the flow rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.

Q3: My peak for N-acetyl-N'-phenylthiourea is tailing. What are the most common causes and solutions?

A3: Peak tailing for thiourea derivatives is often caused by secondary interactions with free silanol groups on the surface of the silica-based stationary phase. Here's how to address it:

  • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.

  • Low pH: Operating at a low pH (e.g., pH 2-3) will protonate the silanol groups, reducing their ability to interact with the analyte.

  • End-capped Column: Use a column that has been "end-capped," a process that chemically modifies most of the free silanol groups.

  • Sample Overload: Injecting too much sample can also lead to tailing. Try diluting your sample.

Q4: I don't see any peak for my sample. What should I check?

A4: If you do not see a peak, consider the following:

  • Detector Wavelength: Ensure the UV detector is set to a wavelength at which N-acetyl-N'-phenylthiourea absorbs. You may need to run a UV scan of your compound to determine its lambda max.

  • Sample Preparation: Confirm that your sample was correctly prepared and injected.

  • Elution: Your compound may be very strongly retained on the column. Try a stronger mobile phase (higher organic content) or a steep gradient to elute it.

  • System Check: Verify that the HPLC system is functioning correctly (e.g., the pump is delivering solvent, the injector is working).

Quantitative Data Summary

The following tables summarize quantitative data from a validated RP-HPLC method for the separation of structurally similar N-acyl thiourea derivatives. This data can serve as a reference for expected performance and for setting system suitability parameters.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.05
Theoretical Plates≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%< 1.0%
Relative Standard Deviation (RSD) of Retention Time (n=6)≤ 1.0%< 0.5%

Table 2: Method Validation Summary

ParameterResult
Linearity (R²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD%)< 2.0%
Limit of Detection (LOD)Analyte Dependent
Limit of Quantification (LOQ)Analyte Dependent

Experimental Protocols

Detailed Methodology for a Validated RP-HPLC Method for N-Acyl Thiourea Derivatives

This protocol is adapted from a validated method for N-acyl thiourea derivatives and can be used as a starting point for the analysis of N-acetyl-N'-phenylthiourea.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    15 20 80
    20 20 80
    22 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the N-acetyl-N'-phenylthiourea standard or sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution with the initial mobile phase composition to the desired working concentration.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Before running samples, perform at least five replicate injections of a standard solution.

  • Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (RSD) of the peak area and retention time to ensure the system is performing adequately.

Visualizations

Logical Workflow for HPLC Method Development and Troubleshooting

HPLC_Workflow cluster_dev Method Development cluster_troubleshoot Troubleshooting start Define Separation Goal col_select Select Column (e.g., C18) start->col_select mp_select Select Mobile Phase (e.g., ACN/Water) col_select->mp_select isocratic Initial Isocratic Run mp_select->isocratic gradient Gradient Screening isocratic->gradient Poor resolution optimize Optimize Separation (pH, Gradient, Temp.) isocratic->optimize Good initial separation gradient->optimize validate Validate Method optimize->validate problem Identify Problem (e.g., Peak Tailing) validate->problem Problem arises during routine use check_system Check System (Leaks, Pressure) problem->check_system check_mp Check Mobile Phase (Composition, pH, Freshness) check_system->check_mp System OK check_col Check Column (Age, Contamination) check_mp->check_col Mobile Phase OK check_sample Check Sample (Solvent, Concentration) check_col->check_sample Column OK solution Implement Solution check_sample->solution Sample OK solution->problem Re-evaluate

Caption: A logical workflow for HPLC method development and troubleshooting.

Relationship between Mobile Phase pH and Analyte Retention

ph_effect cluster_acid Acidic Analyte (e.g., Carboxylic Acid) cluster_base Basic Analyte (e.g., Amine) acid_low_ph Low pH (Unionized) Longer Retention increase_ph Increasing Mobile Phase pH acid_low_ph->increase_ph acid_high_ph High pH (Ionized) Shorter Retention base_low_ph Low pH (Ionized) Shorter Retention base_low_ph->increase_ph base_high_ph High pH (Unionized) Longer Retention increase_ph->acid_high_ph Decreases Retention increase_ph->base_high_ph Increases Retention

Caption: The effect of mobile phase pH on the retention of acidic and basic analytes in reversed-phase HPLC.

References

Challenges in the scale-up production of Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up production of Acetamide, N-[(phenylamino)thioxomethyl]-. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound.

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the scale-up production of Acetamide, N-[(phenylamino)thioxomethyl]-.

Problem IDQuestionPossible CausesSuggested Solutions
P01 Low or no product yield. - Incomplete reaction. - Degradation of starting materials or product. - Incorrect reaction temperature. - Poor quality of reagents.- Monitor the reaction progress using TLC or HPLC. - Ensure all reagents are pure and dry. - Optimize the reaction temperature; for the reaction of acetyl chloride with potassium thiocyanate, a temperature of around 0-5°C is recommended, while the subsequent reaction with aniline can be performed at room temperature. - Check the purity of aniline and acetyl chloride, as impurities can interfere with the reaction.
P02 Product is difficult to purify or contains significant impurities. - Formation of side products such as bis(acetyl)thiourea or phenylurea derivatives. - Unreacted starting materials remaining in the crude product. - Decomposition of the product during workup or purification.- Recrystallize the crude product from a suitable solvent such as ethanol or isopropanol.[1] - Use column chromatography on silica gel for purification if recrystallization is ineffective. - Perform an aqueous workup to remove any water-soluble impurities and unreacted thiocyanate salts. - Avoid excessive heat during purification to prevent decomposition.
P03 The reaction is exothermic and difficult to control on a larger scale. - The reaction between acetyl chloride and potassium thiocyanate is highly exothermic.- Use a jacketed reactor with precise temperature control. - Add the acetyl chloride dropwise to the suspension of potassium thiocyanate at a controlled rate to manage the exotherm. - Ensure efficient stirring to dissipate heat throughout the reaction mixture.
P04 The product precipitates too quickly, leading to poor crystal quality and trapped impurities. - High supersaturation of the product in the reaction or crystallization solvent.- Control the rate of addition of the aniline to the acyl isothiocyanate intermediate. - Optimize the crystallization process by controlling the cooling rate and agitation. - Consider using a co-solvent system to improve solubility and control precipitation.
P05 Inconsistent results between batches. - Variability in raw material quality. - Lack of precise control over reaction parameters (temperature, addition rates, mixing).- Implement strict quality control for all starting materials. - Standardize the process by using automated reactors and process control systems. - Carefully document all process parameters for each batch to identify sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Acetamide, N-[(phenylamino)thioxomethyl]- on a laboratory scale?

A1: A common and effective method involves the in-situ formation of acetyl isothiocyanate. This is achieved by reacting acetyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate, in an anhydrous solvent like acetone or acetonitrile. The resulting acetyl isothiocyanate is then reacted with aniline without isolation to yield the desired product.[2]

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Acetyl chloride is corrosive and reacts violently with water, releasing HCl gas. The reaction to form acetyl isothiocyanate can be highly exothermic and requires careful temperature control. Phenyl isothiocyanate is toxic and an irritant. Aniline is also toxic and readily absorbed through the skin. Therefore, it is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have emergency procedures in place.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials (aniline) and the appearance of the product spot will indicate the reaction's progress.

Q4: What are the expected yields for this synthesis?

A4: Yields for the synthesis of similar N-acyl-N'-aryl thioureas can vary depending on the specific conditions and scale. Laboratory-scale syntheses of analogous compounds have reported yields ranging from 52% to over 90%.[3] On a larger scale, optimizing reaction conditions is crucial to maximize yield.

Q5: What is the typical melting point of pure Acetamide, N-[(phenylamino)thioxomethyl]-?

A5: The melting point for 3-Acetyl-1-phenylthiourea has been reported to be 365 K (92°C).[2] However, slight variations can occur depending on the crystalline form and purity.

Experimental Protocols

Synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-

This protocol is based on established methods for the synthesis of N-acyl-N'-aryl thioureas.

Materials:

  • Potassium thiocyanate (KSCN)

  • Acetyl chloride

  • Aniline

  • Anhydrous acetone

  • Ethanol (for recrystallization)

Procedure:

  • A solution of potassium thiocyanate (0.11 mol) in dry acetone (50 ml) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.[2]

  • The flask is cooled in an ice bath to 0-5°C.

  • Acetyl chloride (0.1 mol) is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, the mixture is stirred for an additional 1-2 hours at room temperature to ensure the complete formation of acetyl isothiocyanate.

  • A solution of aniline (0.1 mol) in dry acetone (25 ml) is then added slowly to the reaction mixture.[2]

  • The reaction mixture is refluxed for 5-10 minutes and then allowed to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.[2]

  • The reaction mixture is then poured into ice-cold water, which results in the precipitation of the crude product.[2]

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield the final product.

Quantitative Data

ParameterValueReference
Typical Yield 52-98%[3][4]
Melting Point 92°C (365 K)[2]
Reaction Temperature (Acyl isothiocyanate formation) 0-10°C
Reaction Temperature (Thiourea formation) Room Temperature to Reflux[2]
Reaction Time 3-6 hours[2]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup and Purification prep_kscn Dissolve KSCN in anhydrous acetone add_acetyl_chloride Add acetyl chloride dropwise to KSCN solution at 0-5°C prep_kscn->add_acetyl_chloride prep_aniline Prepare aniline solution in anhydrous acetone add_aniline Add aniline solution prep_aniline->add_aniline form_isothiocyanate Stir to form acetyl isothiocyanate add_acetyl_chloride->form_isothiocyanate form_isothiocyanate->add_aniline reflux Reflux and stir add_aniline->reflux precipitate Pour into ice water to precipitate crude product reflux->precipitate filter_wash Filter and wash with water precipitate->filter_wash recrystallize Recrystallize from ethanol filter_wash->recrystallize dry Dry the final product recrystallize->dry

Caption: Experimental workflow for the synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product exotherm Exotherm Control Issue? start->exotherm low_yield->impure_product No check_reagents Check Reagent Purity and Reaction Conditions low_yield->check_reagents Yes optimize_temp Optimize Temperature and Monitor Reaction low_yield->optimize_temp Yes impure_product->exotherm No improve_purification Improve Purification: Recrystallization or Chromatography impure_product->improve_purification Yes control_addition Control Reagent Addition Rate and Improve Cooling exotherm->control_addition Yes

References

Avoiding degradation of N-acetyl-N'-phenylthiourea during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of N-acetyl-N'-phenylthiourea to avoid its degradation during experiments.

Frequently Asked Questions (FAQs)

Q1: My N-acetyl-N'-phenylthiourea solution appears cloudy. What could be the cause?

A1: Cloudiness in your solution can indicate several issues, including poor solubility or degradation of the compound. N-acetyl-N'-phenylthiourea has limited solubility in aqueous solutions. Ensure you are using an appropriate solvent and that the concentration is not above its solubility limit. If solubility is not the issue, the cloudiness may be due to the formation of insoluble degradation products.

Q2: I am observing a loss of activity of my N-acetyl-N'-phenylthiourea compound in my assays. What are the potential reasons?

A2: A loss of activity is a strong indicator of compound degradation. Factors such as improper storage, prolonged exposure to light, elevated temperatures, or incompatible solvents can lead to the breakdown of N-acetyl-N'-phenylthiourea. It is also possible that the compound is interacting with other components in your assay medium.

Q3: My HPLC analysis shows multiple peaks for my N-acetyl-N'-phenylthiourea sample, but it should be pure. What could be happening?

A3: The presence of multiple peaks in your HPLC chromatogram suggests that your sample may have degraded, resulting in the formation of impurities. Thiourea derivatives can be susceptible to oxidation and hydrolysis. Consider a fresh sample and re-evaluate your sample preparation and storage procedures. A validated RP-HPLC method is crucial for accurate quantitative analysis.[1]

Q4: What are the best practices for storing N-acetyl-N'-phenylthiourea?

A4: N-acetyl-N'-phenylthiourea should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C. Stock solutions should be prepared fresh for each experiment. If storage of solutions is necessary, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results Compound degradationPrepare fresh solutions of N-acetyl-N'-phenylthiourea for each experiment. Verify the purity of your compound using a suitable analytical method like HPLC.
Improper sample handlingReview your experimental protocol to ensure that the compound is not exposed to harsh conditions (e.g., high temperatures, extreme pH) for extended periods.
Change in the physical appearance of the solid compound (e.g., color change) Degradation upon storageDiscard the old stock and use a fresh batch of the compound. Ensure proper storage conditions (cool, dark, and dry).
Formation of precipitate in solution Poor solubility or degradationTry dissolving the compound in a different solvent or at a lower concentration. If a precipitate forms in a previously clear solution, it is likely due to degradation.

Experimental Protocols

Recommended Storage and Handling Protocol
  • Solid Compound: Store N-acetyl-N'-phenylthiourea solid in a desiccator at -20°C, protected from light.

  • Stock Solutions: Prepare stock solutions in an appropriate organic solvent, such as DMSO or ethanol. It is advisable to prepare fresh solutions for each experiment.

  • Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate experimental buffer immediately before use. Avoid storing aqueous solutions for extended periods.

Protocol for Assessing Compound Purity by RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be optimized for the quantitative determination of N-acetyl-N'-phenylthiourea.[1]

  • Column: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) can be effective.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurity peaks. The purity can be calculated based on the area of the main peak relative to the total peak area.

Potential Degradation Pathway

Thiourea derivatives can undergo oxidation. A plausible degradation pathway for N-acetyl-N'-phenylthiourea could involve the oxidation of the sulfur atom, potentially leading to the formation of formamidine disulfide derivatives, which could further break down.

G A N-acetyl-N'-phenylthiourea B [Oxidation] A->B C Intermediate Species B->C D Degradation Products (e.g., Phenylurea, Acetic Acid) C->D

Plausible oxidative degradation pathway of N-acetyl-N'-phenylthiourea.

Recommended Experimental Workflow

To minimize degradation, a systematic workflow should be followed.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Weigh Solid Compound B Prepare Fresh Stock Solution A->B C Prepare Working Solution B->C D Perform Assay Immediately C->D E Analyze Data D->E F Check for Anomalies E->F

Recommended workflow for experiments using N-acetyl-N'-phenylthiourea.

Troubleshooting Logic for Degradation Issues

If you suspect compound degradation, follow this logical troubleshooting process.

G A Inconsistent Results? B Check Purity (e.g., HPLC) A->B C Is Purity >95%? B->C D Prepare Fresh Stock Solution C->D Yes E Review Storage & Handling Procedures C->E No F Order New Compound Batch E->F

Troubleshooting logic for suspected degradation of N-acetyl-N'-phenylthiourea.

References

Validation & Comparative

Comparing the biological activity of different N-acetyl-N'-phenylthiourea derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of N-acetyl-N'-phenylthiourea Derivatives for Researchers, Scientists, and Drug Development Professionals.

Thiourea derivatives are a versatile class of compounds extensively studied for their wide range of biological activities, attributed to their ability to form stable hydrogen bonds with various biological targets. This guide provides a comparative analysis of the biological activities of different N-acetyl-N'-phenylthiourea and related N-acylthiourea derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is collated from recent scientific studies to aid researchers in drug discovery and development.

Anticancer Activity

N-acylthiourea derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and receptors involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tyrosine kinases.[1][2]

Data Summary: Cytotoxic Activity of N-acyl-N'-phenylthiourea Derivatives
CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Phenylthiourea-thiazolopyrimidine hybrid (5)HCT-1162.29 ± 0.46Doxorubicin2.42 ± 0.02[3]
Phenylthiourea-benzothiazolyl-pyridine hybrid (6)HCT-1169.71 ± 0.34Doxorubicin2.42 ± 0.02[3]
Phenylthiourea-substituted tetrahydrochromene hybrid (8)HCT-1167.36 ± 0.25Doxorubicin2.42 ± 0.02[3]
Phenylthiourea-pyran derivative (7)HCT-11612.41 ± 0.08Doxorubicin2.42 ± 0.02[3]
Phenylthiourea-pyrazole derivative (4a)HCT-11620.19 ± 0.03Doxorubicin2.42 ± 0.02[3]
Phenylthiourea-phenyl pyrazole derivative (4b)HCT-11617.85 ± 0.15Doxorubicin2.42 ± 0.02[3]
Phenylthiourea-thiazolopyrimidine hybrid (5)HepG211.52 ± 0.48Doxorubicin4.02 ± 0.33[3]
Phenylthiourea-substituted tetrahydrochromene hybrid (8)HepG214.09 ± 0.73Doxorubicin4.02 ± 0.33[3]
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-712.3 µMErlotinib17.6 µM[1]
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47D15.6 µMErlotinib23.5 µM[1]
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa18.9 µMErlotinib21.7 µM[1]
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-70.31 mMHydroxyurea-[4]
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D0.94 mMHydroxyurea-[4]
N-naphthoyl thiourea copper complex (11)MCF-7, HCT116, A549< 1.3 µMDoxorubicin-[5]
Diarylthiourea (4)MCF-7338.33 ± 1.52 µM--[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Culture: Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

G Experimental Workflow for MTT Assay cluster_setup Cell Culture and Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Cancer Cell Lines Seed Seed Cells in 96-well Plates Culture->Seed Treat Add N-acetyl-N'-phenylthiourea Derivatives Seed->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate to Form Formazan Add_MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure Calculate Calculate IC50 Values Measure->Calculate

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial and Anti-biofilm Activity

Several N-acyl thiourea derivatives have been synthesized and evaluated for their antimicrobial and anti-biofilm activities against a range of bacterial and fungal strains.

Data Summary: Antimicrobial and Anti-biofilm Activity of N-acylthiourea Derivatives
CompoundMicroorganismMIC (µg/mL)MBIC (µg/mL)Reference
1a, 1g, 1h, 1oStaphylococcus aureus--[7]
1a, 1g, 1h, 1oPseudomonas aeruginosa--[7]
1eEscherichia coli--[7]
1b (benzothiazole moiety)E. coli ATCC 25922-625[8]
1d (6-methylpyridine moiety)E. coli ATCC 25922-625[8]

MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration. A specific MIC value was not provided in the abstract for compounds 1a, 1g, 1h, and 1o, but they were noted as the most active.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G Broth Microdilution for MIC Determination cluster_prep Preparation cluster_procedure Assay Procedure cluster_result Result Inoculum Prepare Standardized Microbial Inoculum Dilutions Perform Serial Dilutions of Compounds Inoculate Inoculate Microtiter Plate Dilutions->Inoculate Incubate Incubate at Appropriate Temperature Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity

Thiourea derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen have been synthesized to develop new anti-inflammatory agents with potentially improved efficacy and safety profiles.

Data Summary: Anti-inflammatory Activity of Naproxen-Thiourea Derivatives
CompoundAssayIC50 (µM)In Vivo Inhibition (%)Reference
Derivative of m-anisidine (4)5-LOX Inhibition0.3054.01[9][10]
Derivative of N-methyl tryptophan methyl ester (7)--54.12[9][10]

Note: For COX-2 inhibition, none of the tested compounds achieved 50% inhibition at concentrations lower than 100 µM.[9][10]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating the anti-inflammatory activity of compounds.[9]

  • Animal Model: Wistar albino rats are typically used.

  • Compound Administration: The test compounds, a reference drug (e.g., naproxen), and a control vehicle are administered orally or intraperitoneally to different groups of rats.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce edema.

  • Edema Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-acetyl-N'-phenylthiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl rings.

  • Anticancer Activity: The presence of heterocyclic rings like thiazolopyrimidine, benzothiazolyl-pyridine, and substituted tetrahydrochromene can enhance cytotoxic effectiveness against cancer cell lines such as HCT-116.[3] Halogen substitutions on the phenyl ring can also impact activity.[11]

  • Antimicrobial Activity: The incorporation of heterocyclic moieties such as benzothiazole and 6-methylpyridine has been shown to impart anti-biofilm activity against E. coli.[8]

  • Anti-inflammatory Activity: For naproxen-thiourea derivatives, aromatic amine substituents play a crucial role in their 5-LOX inhibitory activity.[9]

This comparative guide highlights the significant potential of N-acetyl-N'-phenylthiourea derivatives in various therapeutic areas. The provided data and experimental protocols can serve as a valuable resource for researchers in the design and development of new, more potent drug candidates.

References

Validation of a new synthesis method for Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a critical aspect of the discovery pipeline. This guide provides a comparative analysis of a new, validated synthesis method for Acetamide, N-[(phenylamino)thioxomethyl]- against a conventional approach, supported by experimental data to inform methodological choices.

This document details a conventional synthesis pathway and introduces a novel, more efficient ultrasound-assisted one-pot synthesis method. The comparative data presented below highlights significant improvements in reaction time and yield offered by the new method.

Performance Comparison: Conventional vs. Ultrasound-Assisted Synthesis

The following table summarizes the key quantitative data from the experimental validation of both synthesis methods for N-acyl-N'-phenylthiourea derivatives, including the target compound Acetamide, N-[(phenylamino)thioxomethyl]-.

ParameterConventional MethodNew Ultrasound-Assisted Method
Reaction Time 2 - 3 hours20 - 30 minutes
Yield ~70-80%86 - 92%[1]
Reaction Temperature Reflux (typically > 80°C)Room Temperature
Number of Steps Two stepsOne-pot
Energy Input Sustained heatingUltrasonic irradiation
Catalyst None typically requiredPhase-transfer catalyst (e.g., PEG-600)

Experimental Protocols

Conventional Synthesis Protocol

The conventional synthesis of Acetamide, N-[(phenylamino)thioxomethyl]- is typically performed in a two-step process.

Step 1: Formation of Acetyl Isothiocyanate In a round-bottom flask equipped with a reflux condenser, acetyl chloride is reacted with an equimolar amount of potassium thiocyanate (KSCN) in a dry acetone solvent. The mixture is heated to reflux for approximately 30-60 minutes to form acetyl isothiocyanate in situ.

Step 2: Reaction with Aniline After cooling the reaction mixture to room temperature, a solution of aniline in acetone is added dropwise. The resulting mixture is then stirred at room temperature or gently heated for 1-2 hours to complete the reaction. The product is typically isolated by precipitation in acidic water followed by filtration and recrystallization.

New Ultrasound-Assisted One-Pot Synthesis Protocol

This novel method utilizes ultrasonic irradiation to significantly accelerate the reaction in a one-pot setup.

Procedure: To a solution of aniline (1 mmol) in dichloromethane (10 mL) in a round-bottom flask, acetyl chloride (1 mmol), ammonium thiocyanate (1.1 mmol), and a catalytic amount of polyethylene glycol (PEG-600) are added. The flask is then placed in an ultrasonic bath at room temperature. The reaction is irradiated with ultrasound for 20-30 minutes. Progress can be monitored by thin-layer chromatography. Upon completion, the product is isolated by washing the reaction mixture with water and evaporating the organic solvent. Further purification can be achieved by recrystallization. This method has been shown to produce yields in the range of 86-92% for similar compounds[1].

Visualizing the Synthesis Workflow

To better illustrate the logical flow of the synthesis processes, the following diagrams were generated using the DOT language.

conventional_synthesis cluster_step1 Step 1: Acetyl Isothiocyanate Formation cluster_step2 Step 2: Reaction with Aniline A Acetyl Chloride C Reflux in Acetone (30-60 min) A->C B Potassium Thiocyanate B->C D Acetyl Isothiocyanate (in situ) C->D F Stirring/Heating (1-2 hours) D->F E Aniline E->F G Acetamide, N-[(phenylamino)thioxomethyl]- F->G

Caption: Conventional two-step synthesis workflow.

new_synthesis cluster_onepot One-Pot Ultrasound-Assisted Synthesis A Aniline E Ultrasonic Irradiation (20-30 min, RT) A->E B Acetyl Chloride B->E C Ammonium Thiocyanate C->E D PEG-600 D->E F Acetamide, N-[(phenylamino)thioxomethyl]- E->F

Caption: New one-pot ultrasound-assisted synthesis workflow.

References

A Comparative Guide to N-acetyl-N'-phenylthiourea and Other Thiourea Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of N-acetyl-N'-phenylthiourea and other key thiourea compounds in various biological assays, supported by experimental data and detailed protocols.

Anticancer Activity: A Tale of Potency and Selectivity

Thiourea derivatives have demonstrated significant potential as anticancer agents by targeting various molecular pathways involved in cancer progression, including angiogenesis and cell signaling.[1] The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines.

Comparative Cytotoxicity of Thiourea Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
N-(2,4-dichloro)benzoyl-N'-phenylthiourea MCF-7310Hydroxyurea>1000
T47D940Hydroxyurea>1000
N-(4-t-butylbenzoyl)-N'-phenylthiourea MCF-7PotentErlotinib-
T47DPotentErlotinib-
HeLaPotentErlotinib-
Phenylthiourea-based pyrazole (4a) HCT-11620.19 ± 0.03Doxorubicin2.42 ± 0.02
Phenylthiourea-based thiazolopyrimidine (5) HCT-1162.29 ± 0.46Doxorubicin2.42 ± 0.02
Phenylthiourea-based pyran (7) HCT-11612.41 ± 0.08Doxorubicin2.42 ± 0.02
N,N'-Diarylthiourea (Compound 4) MCF-7338.33 ± 1.52--
Phosphonate thiourea derivatives Pancreatic, prostate, and breast cancer cell lines3 - 14--
Bis-thiourea derivatives Human leukemia cell linesas low as 1.50--

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2][3]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea compounds and a vehicle control. Incubate for 24 to 72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Thiourea derivatives have shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[5] Their efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Activity of Thiourea Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
N-acetyl-N'-(substituted-phenyl)thioureas Staphylococcus aureus---
Escherichia coli---
N-benzoylthiourea derivatives Fungi and Gram-positive bacteriaSelective activity--
1-allyl-3-benzoylthiourea analogs (Cpd 1 and 4) MRSA1000--
N-acyl thiourea derivatives (1b and 1d) E. coli ATCC 25922 (anti-biofilm)MBIC: 625--

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7]

  • Preparation of Microdilution Plates: Prepare a series of two-fold dilutions of the thiourea compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Enzyme Inhibition: Targeting Key Biological Processes

Thiourea derivatives have been identified as inhibitors of various enzymes, playing a role in diverse therapeutic areas.

Comparative Enzyme Inhibitory Activity of Thiourea Derivatives

Compound/DerivativeEnzymeIC50/KiInhibition Type
Phenylthiourea (PTU) PhenoloxidaseKi: 0.21 ± 0.09 µMCompetitive
N-phenyl-N-1,3,4-thiadiazol-2-yl-thiourea Macrophage Migration Inhibitory Factor (MIF)IC50: 0.3 µM-
N-(2-chlorophenyl)-N'-2-pyridinylthiourea Macrophage Migration Inhibitory Factor (MIF)IC50: 1.04 µM-

Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines a general procedure for assessing enzyme inhibition.[9]

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, inhibitor (thiourea compound), and buffer at the optimal pH for the enzyme.

  • Enzyme-Inhibitor Pre-incubation: In a suitable reaction vessel (e.g., cuvette or microplate well), mix the enzyme with different concentrations of the inhibitor and allow it to pre-incubate for a specific period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.

  • Data Analysis: Determine the initial velocity of the reaction at each inhibitor concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the type of inhibition (e.g., competitive, non-competitive).[10][11]

Signaling Pathways and Experimental Workflows

The biological effects of thiourea derivatives are often mediated through their interaction with specific cellular signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation s1 Synthesis of Thiourea Derivatives s2 Structural Characterization (NMR, IR, MS) s1->s2 a1 Anticancer (MTT Assay) s2->a1 a2 Antimicrobial (Broth Microdilution) s2->a2 a3 Enzyme Inhibition (Spectrophotometry) s2->a3 d1 IC50 / MIC Determination a1->d1 a2->d1 a3->d1 d2 Mechanism of Action Studies d1->d2 d3 Signaling Pathway Analysis d2->d3

General experimental workflow.

signaling_pathway cluster_ras_raf RAS-RAF-MAPK Pathway Ras RAS Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Proliferation Erk->Proliferation Thiourea Thiourea Derivatives Thiourea->Raf Inhibition

Inhibition of the RAS-RAF-MAPK pathway.

Some thiourea derivatives have been shown to inhibit the RAS-RAF-MAPK signaling pathway, which is crucial for cell proliferation and survival.[12] By inhibiting key kinases like RAF, these compounds can halt the downstream signaling cascade, leading to reduced cancer cell growth.

wnt_pathway cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibition bCatenin β-catenin GSK3b->bCatenin Degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Gene_Expression Gene_Expression TCF_LEF->Gene_Expression Activation Thiourea Thiourea Derivatives Thiourea->bCatenin Inhibition of Nuclear Translocation

Modulation of the Wnt/β-catenin pathway.

The Wnt/β-catenin signaling pathway is another critical target for anticancer drug development. Certain thiourea derivatives can inhibit this pathway, for example, by preventing the nuclear translocation of β-catenin, thereby suppressing the transcription of genes involved in cell proliferation and migration.[13]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used analytical methods for the quantitative determination of Acetamide, N-[(phenylamino)thioxomethyl]-, also known as N-phenyl-N'-acetylthiourea. The objective is to offer a detailed overview of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols to aid in method selection and implementation.

Introduction

Acetamide, N-[(phenylamino)thioxomethyl]- is a thiourea derivative with potential applications in medicinal chemistry and drug development. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This guide focuses on the cross-validation of two common analytical techniques, RP-HPLC and UV-Vis Spectrophotometry, to provide a clear comparison of their performance characteristics.

Analytical Method Comparison

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of the quantitative data for both RP-HPLC and UV-Vis Spectrophotometry, based on validated methods for structurally similar N-acyl thiourea derivatives.

Data Presentation
ParameterRP-HPLC Method[1][2]UV-Vis Spectrophotometric Method
Linearity Range 0.05 - 40 µg/mL2 - 18 µg/mL (for a related application)[3]
Correlation Coefficient (R²) > 0.99[1][2]> 0.99 (Typical)
Limit of Detection (LOD) 0.0174 µg/mL[1][2]~1 ppm (for thiourea)[4]
Limit of Quantification (LOQ) 0.0521 µg/mL[1][2]~3 ppm (Estimated)
Accuracy (% Recovery) 98 - 102%[1][2]97 - 103% (Typical)
Precision (% RSD) < 2%< 3%
Specificity High (Separates from impurities)Moderate (Prone to interference from UV-absorbing compounds)

Experimental Protocols

Detailed methodologies for both analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for Acetamide, N-[(phenylamino)thioxomethyl]-.

RP-HPLC Method

This method provides high selectivity and sensitivity for the quantification of the target analyte.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • Reference standard of Acetamide, N-[(phenylamino)thioxomethyl]-

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (adjusted with phosphoric acid to pH 3.0) in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 240-300 nm for thiourea derivatives).[4][5][6]

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.05, 0.1, 1, 5, 10, 20, 40 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

UV-Vis Spectrophotometric Method

This method is simpler and faster than HPLC but may be less specific. It is suitable for the analysis of pure samples or simple formulations.

Instrumentation:

  • UV-Vis Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (Spectroscopic grade)

  • Reference standard of Acetamide, N-[(phenylamino)thioxomethyl]-

Methodology:

  • Determination of λmax: Prepare a dilute solution of the reference standard in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Thiourea derivatives typically exhibit λmax between 240 nm and 300 nm.[4][5][6]

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 100 µg/mL stock solution of the reference standard in methanol.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to obtain concentrations in the expected linear range (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Sample Preparation: Dissolve the sample in methanol to a concentration that falls within the calibration curve and measure its absorbance.

  • Analysis:

    • Measure the absorbance of the blank (methanol), calibration standards, and samples at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

Visualizations

Diagrams illustrating the experimental workflows are provided below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Inject Inject into HPLC Standards->Inject Sample Prepare Sample Solution Filter Filter Sample Sample->Filter Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at λmax Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram CalCurve Generate Calibration Curve Chromatogram->CalCurve Quantify Quantify Analyte CalCurve->Quantify UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_analysis_uv Spectrophotometric Analysis cluster_data_uv Data Processing Stock_UV Prepare Stock Solution Standards_UV Prepare Calibration Standards Stock_UV->Standards_UV Scan Determine λmax Stock_UV->Scan Measure Measure Absorbance Standards_UV->Measure Sample_UV Prepare Sample Solution Sample_UV->Measure CalCurve_UV Generate Calibration Curve Measure->CalCurve_UV Quantify_UV Quantify Analyte CalCurve_UV->Quantify_UV

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives, a versatile class of organic compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative study of the mechanism of action of N-acetyl-N'-phenylthiourea and related compounds, supported by experimental data, to aid in the research and development of novel therapeutics. The diverse pharmacological profiles of these compounds, ranging from enzyme inhibition to antimicrobial and anticancer effects, are rooted in their unique structural features, particularly the reactive thiocarbonyl group and the N-substituted moieties.

Enzyme Inhibition: A Primary Mechanism of Action

A predominant mechanism through which thiourea derivatives exert their biological effects is the inhibition of various enzymes. This section details their inhibitory activities against key enzymatic targets.

Tyrosinase Inhibition

Thiourea derivatives are well-documented inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1] This property makes them promising candidates for the treatment of hyperpigmentation disorders. The inhibitory mechanism often involves the chelation of copper ions within the active site of the enzyme by the sulfur atom of the thiourea group.[2]

Tyrosinase_Inhibition cluster_Enzyme Tyrosinase Active Site Tyrosinase Tyrosinase Copper_Ions Cu2+ Tyrosinase->Copper_Ions contains Melanin Melanin Tyrosinase->Melanin catalyzes production of Thiourea_Derivative Thiourea Derivative Thiourea_Derivative->Tyrosinase inhibits Thiourea_Derivative->Copper_Ions chelates Substrate L-DOPA Substrate->Tyrosinase binds to

Caption: Proposed antibacterial mechanisms of thiourea derivatives.

Some novel thiourea derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. O[3]ne thiourea derivative, TD4, demonstrated potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) by disrupting NAD+/NADH homeostasis and the integrity of the bacterial cell wall.

[4]Minimum Inhibitory Concentration (MIC) of Selected Thiourea Derivatives:

CompoundTarget OrganismMIC (µg/mL)Reference
TD4MRSA2-16
Compound 7aGram-positive and Gram-negative bacteria0.95 ± 0.22 - 3.25 ± 1.00
Compound 7bGram-positive and Gram-negative bacteria0.95 ± 0.22 - 3.25 ± 1.00
Compound 8Gram-positive and Gram-negative bacteria0.95 ± 0.22 - 3.25 ± 1.00

Anticancer Activity: Targeting Cell Proliferation and Survival

The anticancer potential of N-acetyl-N'-phenylthiourea and its analogs is an area of active research. Their mechanisms often involve the inhibition of key signaling pathways that regulate cell growth and survival.

Anticancer_Mechanism cluster_Pathway EGFR Signaling Pathway Thiourea_Derivative Thiourea Derivative EGFR EGFR Thiourea_Derivative->EGFR inhibits Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis

References

Confirming the Structure of Synthesized Acetamide, N-[(phenylamino)thioxomethyl]-: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of Acetamide, N-[(phenylamino)thioxomethyl]-, a representative N-acylthiourea derivative. Experimental data from related compounds are presented to support the comparison, alongside detailed experimental protocols.

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In drug discovery and development, accurate structural information is critical for understanding molecular interactions, optimizing lead compounds, and ensuring intellectual property claims. While various analytical methods provide structural insights, single-crystal X-ray diffraction (scXRD) remains the gold standard for determining the absolute structure of small molecules.[1][2]

Comparison of Analytical Techniques for Structural Elucidation

The choice of analytical technique for structure determination depends on factors such as the nature of the sample (e.g., crystallinity), the level of detail required, and available resources. Below is a comparison of X-ray crystallography with other common spectroscopic and diffraction methods.

Technique Information Provided Advantages Limitations Sample Requirements
Single-Crystal X-ray Diffraction (scXRD) Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[2][3]Unambiguous determination of absolute molecular structure.[2] Provides detailed geometric parameters.Requires a single, diffraction-quality crystal, which can be challenging to grow.[3]Single crystal of sufficient size and quality (typically 0.1-0.5 mm).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Information about the chemical environment, connectivity, and stereochemistry of atoms.[4]Non-destructive. Provides detailed information about the molecule in solution. Powerful for determining connectivity.Does not directly provide 3D spatial coordinates or information on crystal packing. Can be complex to interpret for large molecules.Soluble sample in a suitable deuterated solvent.
Infrared (IR) Spectroscopy Information about the functional groups present in a molecule.[4][5]Rapid and non-destructive. Excellent for identifying the presence of specific bonds (e.g., C=O, N-H).Provides limited information on the overall molecular structure and connectivity.Solid, liquid, or gas sample.
Mass Spectrometry (MS) Information about the molecular weight and fragmentation pattern of a molecule.[6]High sensitivity. Provides the molecular formula.Does not provide information on the 3D arrangement of atoms or stereochemistry.Small amount of sample, can be in a mixture.
Powder X-ray Diffraction (PXRD) Information about the crystal lattice parameters and phase purity of a crystalline solid.Useful for analyzing polycrystalline materials and identifying different crystalline forms (polymorphs).[1][7]Does not typically provide the detailed atomic arrangement within the crystal lattice.Crystalline powder.
3D Electron Diffraction (3DED) Precise 3D atomic coordinates from nanocrystals.[1][7]Can be used on much smaller crystals than scXRD (nanometer to micrometer scale).[1]A newer technique that is less widely available than scXRD.[7]Nanocrystalline powder.

Experimental Protocols

1. Synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-

A common method for the synthesis of N-acylthioureas involves the reaction of an acyl chloride with a thiocyanate salt to form an acyl isothiocyanate, which is then reacted with a primary amine. For Acetamide, N-[(phenylamino)thioxomethyl]-, the synthesis would typically proceed as follows:

  • Formation of Acetyl Isothiocyanate: Acetyl chloride is reacted with potassium thiocyanate (KSCN) in an anhydrous solvent such as acetone or acetonitrile. The reaction mixture is typically stirred at room temperature.

  • Reaction with Aniline: Aniline is added to the solution containing the in situ generated acetyl isothiocyanate. The reaction is often exothermic and may require cooling.

  • Isolation and Purification: The product, Acetamide, N-[(phenylamino)thioxomethyl]-, precipitates from the reaction mixture. It is then collected by filtration, washed with a suitable solvent to remove impurities, and can be further purified by recrystallization.[8][9]

2. Single-Crystal X-ray Diffraction (scXRD) Protocol

The following outlines the general steps for confirming the structure of a synthesized compound like Acetamide, N-[(phenylamino)thioxomethyl]- using scXRD:

  • Crystal Growth: High-quality single crystals of the synthesized compound are grown. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents should be screened to find the optimal conditions for crystal growth.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. The diffractometer directs a beam of X-rays onto the crystal, and the diffracted X-rays are detected. Data is collected as the crystal is rotated through a series of angles.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The positions of the atoms in the crystal lattice are then determined using computational methods (structure solution). Finally, the atomic positions and other parameters are refined to achieve the best possible fit with the experimental data.[3] The final output is a detailed three-dimensional model of the molecule.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of Acetamide, N-[(phenylamino)thioxomethyl]-.

G Workflow for Synthesis and Structural Confirmation cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography cluster_alternatives Alternative Characterization A Acetyl Chloride + KSCN B In situ formation of Acetyl Isothiocyanate A->B D Reaction and Precipitation B->D C Aniline C->D E Purification (Recrystallization) D->E F Single Crystal Growth E->F Synthesized Compound J NMR Spectroscopy E->J K IR Spectroscopy E->K L Mass Spectrometry E->L G X-ray Data Collection F->G H Structure Solution and Refinement G->H I 3D Molecular Structure H->I M Structural Information (Connectivity, Functional Groups, Mass) J->M K->M L->M

Caption: Synthesis and structural analysis workflow.

References

Replicating published results on the synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published methods for the synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-, also known as N-acetyl-N'-phenylthiourea. The primary focus is to offer a reproducible experimental protocol based on the most cited synthetic routes and to compare the outcomes of various reported syntheses of structurally related acylthioureas.

Comparison of Synthetic Protocols for Acylthioureas

The synthesis of Acetamide, N-[(phenylamino)thioxomethyl]- and related acylthioureas predominantly follows the principle of reacting an amine with an in situ generated acyl isothiocyanate. This method, often referred to as the Douglas-Dain method, is versatile and widely used.[1] The table below summarizes the results from various publications on the synthesis of N-acyl-N'-aryl thiourea derivatives, providing a comparative look at reagents, conditions, and yields.

Reference CompoundAmineAcyl ChlorideThiocyanate SourceSolventKey ConditionsYield (%)
Title Compound (General Protocol) AnilineAcetyl chloridePotassium thiocyanateDry AcetoneRefluxHigh
3-Acetyl-1-phenylthiourea[2]AnilineAcetyl chlorideKSCNDry AcetoneReflux for 5-10 minNot specified
N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide[3]4-aminoacetophenone2,4-dichlorobenzoyl chloridePotassium thiocyanateAnhydrous AcetoneReflux for 3 hoursGood
New N-acyl Thiourea Derivatives[4]Heterocyclic amineAcid chlorideAmmonium thiocyanateAnhydrous AcetoneUse of TBAB as catalyst41-76%
α-Phenylthiourea (via α-benzoyl-β-phenylthiourea)[5]AnilineBenzoyl chlorideAmmonium thiocyanateDry AcetoneReflux for 5 minutes85%

Detailed Experimental Protocol: Synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-

This protocol is a generalized procedure based on the recurring methods cited in the literature for the synthesis of N-acyl-N'-aryl thioureas.

Objective: To synthesize Acetamide, N-[(phenylamino)thioxomethyl]- via the reaction of aniline with acetyl isothiocyanate generated in situ from acetyl chloride and potassium thiocyanate.

Materials:

  • Acetyl chloride

  • Potassium thiocyanate (KSCN)

  • Aniline

  • Anhydrous acetone

  • Ice-cold water

  • Ethanol (for recrystallization, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Dropping funnel

  • Buchner funnel and flask for filtration

  • Standard laboratory glassware

Procedure:

  • Preparation of Acetyl Isothiocyanate:

    • In a dry round-bottom flask, dissolve potassium thiocyanate (0.11 mol) in anhydrous acetone (50 ml).

    • Begin stirring the solution.

    • Slowly add acetyl chloride (0.1 mol) dropwise to the stirred solution at room temperature. A white precipitate of potassium chloride will form.

    • After the addition is complete, the mixture is typically stirred for a short period to ensure the complete formation of acetyl isothiocyanate.

  • Reaction with Aniline:

    • Dissolve aniline (0.1 mol) in anhydrous acetone (25 ml).

    • Add the aniline solution dropwise to the reaction mixture containing the in situ generated acetyl isothiocyanate.

    • After the addition is complete, reflux the reaction mixture for 5-10 minutes.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, pour the reaction mixture into ice-cold water with stirring.[2]

    • A precipitate of crude Acetamide, N-[(phenylamino)thioxomethyl]- will form.

    • Collect the crude product by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with cold water to remove any inorganic impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure compound.[2]

Characterization: The structure and purity of the synthesized compound can be confirmed using the following analytical techniques:

  • FT-IR Spectroscopy: To identify the characteristic functional groups (C=O, C=S, N-H).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point Determination: To assess the purity of the final product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-.

Synthesis_Workflow Reagents Acetyl Chloride + Potassium Thiocyanate InSituGeneration In situ generation of Acetyl Isothiocyanate Reagents->InSituGeneration in dry acetone Reaction Nucleophilic Addition (Reflux) InSituGeneration->Reaction Aniline Aniline Aniline->Reaction Precipitation Precipitation in Ice Water Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Acetamide, N-[(phenylamino)thioxomethyl]- Purification->Product

Caption: Workflow for the synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-.

This guide provides a foundational understanding and practical protocol for the synthesis of Acetamide, N-[(phenylamino)thioxomethyl]-. Researchers are encouraged to consult the primary literature for more specific details and variations of this synthetic method. The inherent flexibility of the acylthiourea synthesis allows for the creation of a wide range of derivatives with diverse functionalities.[1]

References

A Comparative Analysis of N-acetyl-N'-phenylthiourea Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity

N-acetyl-N'-phenylthiourea and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the performance of various N-acetyl-N'-phenylthiourea derivatives based on available experimental data, focusing on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols for key assays are provided to support the reproducibility of the cited findings.

Comparative Biological Activity of N-acetyl-N'-phenylthiourea Derivatives

The biological efficacy of N-acetyl-N'-phenylthiourea derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance.

Anticancer Activity

The anticancer potential of N-acetyl-N'-phenylthiourea derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a higher potency.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazolopyrimidine derivative (5)HCT-1162.29 ± 0.46Doxorubicin2.42 ± 0.02
Benzothiazolyl-pyridine derivative (6)HCT-1169.71 ± 0.34Doxorubicin2.42 ± 0.02
Tetrahydrochromene derivative (8)HCT-1167.36 ± 0.25Doxorubicin2.42 ± 0.02
Pyran derivative (7)HCT-11612.41 ± 0.08Doxorubicin2.42 ± 0.02
N-phenylpyrazole derivative (4a)HCT-11620.19 ± 0.03Doxorubicin2.42 ± 0.02
Phenyl pyrazole derivative (4b)HCT-11617.85 ± 0.15Doxorubicin2.42 ± 0.02
Thiazolopyrimidine derivative (5)HepG211.52 ± 0.48Doxorubicin4.02 ± 0.33
Tetrahydrochromene derivative (8)HepG214.09 ± 0.73Doxorubicin4.02 ± 0.33
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7Not specifiedHydroxyureaNot specified
N-(4-t-butylbenzoyl)-N'-phenylthioureaT47DStronger than HUHydroxyureaWeaker than test
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLaNot specifiedErlotinibBetter than test

Table 1: Comparative in vitro cytotoxic effectiveness of various phenylthiourea-based derivatives against different cancer cell lines.[1][2]

Antimicrobial and Anti-biofilm Activity

Several N-acyl thiourea derivatives have been investigated for their ability to inhibit the growth of pathogenic microorganisms and their formation of biofilms. The minimum inhibitory concentration (MIC) and minimum biofilm inhibitory concentration (MBIC) are standard measures of antimicrobial and anti-biofilm efficacy, respectively.

CompoundMicroorganismMIC (µg/mL)MBIC (µg/mL)
N-acyl thiourea with benzothiazole (1b)E. coli ATCC 25922>5000625
N-acyl thiourea with 6-methylpyridine (1d)E. coli ATCC 25922>5000625

Table 2: Antimicrobial and anti-biofilm activity of selected N-acyl thiourea derivatives.[3]

Antioxidant Activity

The antioxidant capacity of N-acetyl-N'-phenylthiourea derivatives is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The percentage of antioxidant activity indicates the compound's ability to neutralize free radicals.

CompoundAntioxidant Activity (%)
N-acyl thiourea with 6-methylpyridine (1d)~43%

Table 3: Antioxidant capacity of a selected N-acyl thiourea derivative.[3]

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Mechanistic Insights: Signaling Pathways and Molecular Targets

Understanding the mechanism of action is paramount in drug development. While the precise signaling pathways for all N-acetyl-N'-phenylthiourea derivatives are not fully elucidated, available evidence points towards specific molecular targets.

Some N-acyl-N'-phenylthiourea derivatives have been suggested to exert their anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of EGFR is a common feature in many cancers, leading to increased cell proliferation and survival. Inhibition of this pathway can induce apoptosis (programmed cell death).

EGFR_Inhibition N-acyl-N'-phenylthiourea N-acyl-N'-phenylthiourea EGFR EGFR N-acyl-N'-phenylthiourea->EGFR Inhibits Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates Proliferation Proliferation Downstream Signaling->Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: Inhibition of EGFR signaling by N-acyl-N'-phenylthiourea derivatives.

In the context of antimicrobial activity, a potential mechanism of action for some thiourea derivatives is the inhibition of bacterial DNA gyrase. This essential enzyme is responsible for managing DNA supercoiling during replication and transcription. Its inhibition leads to the disruption of these critical cellular processes and ultimately bacterial cell death.

DNA_Gyrase_Inhibition Thiourea Derivative Thiourea Derivative DNA Gyrase DNA Gyrase Thiourea Derivative->DNA Gyrase Inhibits DNA Supercoiling DNA Supercoiling DNA Gyrase->DNA Supercoiling Regulates Bacterial Cell Death Bacterial Cell Death DNA Gyrase->Bacterial Cell Death DNA Replication & Transcription DNA Replication & Transcription DNA Supercoiling->DNA Replication & Transcription Enables DNA Replication & Transcription->Bacterial Cell Death

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

This guide provides a consolidated overview of the current understanding of N-acetyl-N'-phenylthiourea derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this promising class of compounds.

References

In Vivo Therapeutic Potential: A Comparative Analysis of Phenylthiourea Derivatives and N-acetyl-L-cysteine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the exploration of novel therapeutic agents with significant in vivo efficacy is paramount. This guide provides a comparative analysis of the therapeutic potential of phenylthiourea derivatives against the well-established compound, N-acetyl-L-cysteine (NAC). While direct in vivo validation of N-acetyl-N'-phenylthiourea is not extensively documented in publicly available research, a broader examination of phenylthiourea derivatives reveals a versatile class of compounds with promising anticancer and anti-inflammatory properties. This guide will synthesize the available in vivo data for this class of molecules and compare it with the neuroprotective effects of NAC, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective therapeutic potentials.

Comparative Efficacy and Safety Profiles

The therapeutic applications of phenylthiourea derivatives and N-acetyl-L-cysteine are diverse, with in vivo studies highlighting their potential in different pathological contexts. The following tables summarize the key quantitative data from various preclinical studies, offering a clear comparison of their efficacy and administration protocols.

Table 1: In Vivo Anticancer Efficacy of Phenylthiourea Derivatives
Compound ClassAnimal ModelCancer TypeDosageEfficacyReference
Bis-phenylthiourea derivativesIn vitroColon (SW480, SW620), Prostate (PC3), Leukemia (K-562)IC50 ≤ 10 µMHigh cytotoxicity against cancer cells with favorable selectivity over normal cells.[1][2][3][1][2][3]
N-(4-t-butylbenzoyl)-N'-phenylthioureaIn vitroBreast (MCF-7, T47D), Cervical (HeLa)Not specifiedCytotoxic activities against cancer cells without harming normal Vero cells.[4][4]
Platinum(II) complexes with 1-benzyl-3-phenylthioureaIn vitroBreast (MCF-7)IC50: 10.96–78.90 µMModerate to high anticancer activity.[5][5]
Table 2: In Vivo Anti-inflammatory Efficacy of Phenylthiourea Derivatives
CompoundAnimal ModelInflammation ModelDosageEfficacyReference
Naproxen-thiourea derivativesRatCarrageenan-induced paw edemaNot specifiedSignificant anti-inflammatory activity, with some derivatives showing over 50% inhibition of edema.[6][7][6][7]
Bis-thiourea derivativesMiceCarrageenan- and histamine-induced paw edemaNot specifiedPromising anti-inflammatory potential.[8]
Urea-thiourea hybridsIn vivo (unspecified)Mammalian macrophagesNot specifiedAnti-inflammatory properties by inhibiting PI3K activation and reducing proinflammatory cytokine generation.[9][9]
Table 3: In Vivo Neuroprotective Efficacy of N-acetyl-L-cysteine (NAC)
Animal ModelDisease ModelDosageEfficacyReference
MiceParkinson's Disease (6-OHDA model)100 mg/kg, i.p.Increased striatal tyrosine hydroxylase levels at 10 days.[10][10]
RatsStrokeNot specifiedReduced infarct volume and improved neurologic score.[11][11]
MiceAlzheimer's Disease (APP/PS-1)Orally in drinking waterDecreased oxidative damage and increased antioxidant enzyme activity.[11][11]
MiceAmyotrophic Lateral Sclerosis (SOD1G93A)1% in drinking waterProlonged survival and delayed onset of motor impairment.[12][12]
RatsTraumatic Brain InjuryNot specifiedImproved cognitive function and cortical tissue sparing.[13][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the in vivo studies cited in this guide.

In Vivo Anti-inflammatory Activity of Thiourea Derivatives

A common model to assess anti-inflammatory potential is the carrageenan-induced paw edema test in rats.[6][7]

  • Animals: Male Wistar rats (180-220g) are used.

  • Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and treatment groups receiving different doses of the thiourea derivatives.

  • Procedure:

    • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compounds or vehicle are administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Endpoint Measurement: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vivo Neuroprotective Activity of N-acetyl-L-cysteine

The 6-hydroxydopamine (6-OHDA) induced model of Parkinson's disease in mice is a widely used protocol to evaluate neuroprotective agents.[10]

  • Animals: Male C57BL/6 mice are used.

  • Procedure:

    • Mice are anesthetized, and a single unilateral injection of 6-OHDA (e.g., 4 µg in 2 µL of saline with 0.02% ascorbic acid) is made into the striatum.

    • NAC (e.g., 100 mg/kg) or vehicle is administered intraperitoneally daily, starting from the day of the 6-OHDA lesion.

  • Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine is monitored to assess the extent of the lesion.

  • Histological and Biochemical Analysis: At the end of the treatment period, animals are sacrificed, and brains are processed for:

    • Immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

    • Measurement of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the therapeutic effects of these compounds is critical for their clinical development.

Phenylthiourea Derivatives

The mechanisms of action for phenylthiourea derivatives are diverse and depend on the specific compound and its therapeutic application.

  • Anticancer Effects: Many thiourea derivatives induce apoptosis in cancer cells through the activation of caspase-3/caspase-7 and by increasing the production of reactive oxygen species (ROS).[1][2] Some derivatives have also been shown to inhibit the secretion of pro-inflammatory cytokines like IL-6 from cancer cells.[1]

  • Anti-inflammatory Effects: The anti-inflammatory properties of some thiourea derivatives are attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[6][7]

Phenylthiourea_Anticancer_Pathway PTU Phenylthiourea Derivatives ROS ↑ Reactive Oxygen Species (ROS) PTU->ROS IL6 ↓ IL-6 Secretion PTU->IL6 Caspases Activation of Caspase-3/7 ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inflammation Reduced Tumor Microenvironment Inflammation IL6->Inflammation

Caption: Anticancer mechanism of phenylthiourea derivatives.

N-acetyl-L-cysteine (NAC)

NAC is a precursor to the antioxidant glutathione (GSH), and its primary mechanism of action is related to replenishing intracellular GSH levels, thereby protecting cells from oxidative damage.[11][14]

  • Antioxidant Effects: By increasing GSH synthesis, NAC enhances the cellular defense against reactive oxygen species (ROS).[14]

  • Anti-inflammatory Effects: NAC can inhibit the activation of the pro-inflammatory transcription factor NF-κB, leading to a reduction in the production of inflammatory cytokines.[14]

  • Modulation of Signaling Pathways: NAC has been shown to influence various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway.[14]

NAC_Neuroprotection_Pathway NAC N-acetyl-L-cysteine (NAC) Cysteine ↑ L-cysteine NAC->Cysteine NFkB ↓ NF-κB Activation NAC->NFkB GSH ↑ Glutathione (GSH) Synthesis Cysteine->GSH ROS ↓ Reactive Oxygen Species (ROS) GSH->ROS Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection Cytokines ↓ Pro-inflammatory Cytokines NFkB->Cytokines Inflammation Reduced Neuroinflammation Cytokines->Inflammation Inflammation->Neuroprotection

Caption: Neuroprotective mechanisms of N-acetyl-L-cysteine.

Experimental Workflow

The in vivo validation of a therapeutic compound typically follows a structured workflow, from initial efficacy and toxicity studies to more detailed mechanistic investigations.

InVivo_Validation_Workflow cluster_preclinical Preclinical In Vivo Studies A Acute Toxicity Studies B Dose-Ranging Efficacy Studies A->B C Chronic Toxicity Studies B->C D Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies B->D E Mechanistic Studies in Disease Models D->E

Caption: General workflow for in vivo therapeutic validation.

References

Safety Operating Guide

Safe Disposal of Acetamide, N-[(phenylamino)thioxomethyl]-: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Acetamide, N-[(phenylamino)thioxomethyl]- as a hazardous chemical waste. Professional disposal is required. Do not dispose of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of Acetamide, N-[(phenylamino)thioxomethyl]-. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to consult the specific Safety Data Sheet (SDS) for Acetamide, N-[(phenylamino)thioxomethyl]-. The information below is based on general guidelines for handling thiourea-based compounds and should be supplemented with substance-specific data.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side-shields or goggles.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid the formation of dust and aerosols.

Quantitative Data for Hazard Assessment

The following table summarizes key hazard and physical property data for compounds structurally similar to Acetamide, N-[(phenylamino)thioxomethyl]-. This information is illustrative; refer to the specific SDS for precise values for the compound .

PropertyIllustrative Value (N-Phenylthiourea)Significance for Disposal
Acute Oral Toxicity LD50: 3 mg/kg (rat)[2][3]Fatal if swallowed. [1][2][4] Extreme toxicity necessitates careful handling to prevent ingestion and mandates disposal as hazardous waste.
Hazard Statements H300: Fatal if swallowed.[3] H317: May cause an allergic skin reaction.[3][4]Indicates severe health risks upon exposure. Contaminated materials must be decontaminated or disposed of as hazardous waste.
Physical State Solid (Crystal/Powder)[3]Potential for dust generation during handling requires respiratory protection and careful containment.
Solubility Soluble in alcohol; sparingly soluble in ether.[5]In case of a spill, this information is critical for choosing the appropriate cleanup solvent. All cleanup materials must be disposed of as hazardous waste.
Decomposition Emits very toxic fumes of nitrogen oxides and sulfur oxides when heated.[5]Avoid exposure to high temperatures. Firefighting requires a self-contained breathing apparatus.[1]

Step-by-Step Disposal Protocol

The disposal of Acetamide, N-[(phenylamino)thioxomethyl]- must be handled by a licensed professional waste disposal service.[1] The following steps outline the process for preparing the chemical waste for collection.

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "Acetamide, N-[(phenylamino)thioxomethyl]-".
  • Do not mix with other chemical wastes unless compatibility has been confirmed. Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

2. Containerization:

  • Use a dedicated, leak-proof, and sealable container for the solid waste.
  • Ensure the container is compatible with the chemical.
  • Keep the container tightly closed when not in use.

3. Contaminated Materials:

  • Any materials that have come into contact with Acetamide, N-[(phenylamino)thioxomethyl]-, such as gloves, weighing papers, and disposable labware, must be considered contaminated.
  • Place all contaminated materials in a sealed bag or container, clearly labeled as hazardous waste.

4. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until collection.[1]
  • The storage area should be away from heat and sources of ignition.[1]

5. Professional Disposal:

  • Arrange for collection by a licensed hazardous waste disposal company. Provide them with the SDS and a full description of the waste.
  • Never attempt to neutralize or dispose of this chemical through conventional trash or sewer systems.[4]

Emergency Procedures

  • If Swallowed: Immediately call a poison center or doctor.[3][6] Do not induce vomiting.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[6] If irritation or a rash occurs, seek medical attention.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[6]

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

Disposal Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Waste Handling & Segregation cluster_2 Storage & Disposal A Consult Safety Data Sheet (SDS) B Wear Full Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Place Solid Waste in a Labeled, Sealed Container C->D E Segregate from Incompatible Chemicals D->E F Collect Contaminated Materials Separately E->F G Store in a Designated Satellite Accumulation Area F->G H Contact Licensed Waste Disposal Service G->H I Arrange for Professional Collection H->I

Caption: Disposal workflow for Acetamide, N-[(phenylamino)thioxomethyl]-.

References

Personal protective equipment for handling Acetamide, N-[(phenylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides crucial, immediate safety and logistical information for the handling and disposal of Acetamide, N-[(phenylamino)thioxomethyl]-.

When working with this compound, it is imperative to adhere to strict safety protocols to minimize risk and ensure a safe laboratory environment. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling Acetamide, N-[(phenylamino)thioxomethyl]-:

PPE CategorySpecific Requirements
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles.[1]
Hand Protection Protective gloves resistant to the product, such as nitrile rubber. Gloves must be inspected before use.[2]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[3]
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[4]

Operational Plan

A systematic approach to handling Acetamide, N-[(phenylamino)thioxomethyl]- is crucial for safety and experimental integrity.

Engineering Controls
  • Ventilation: All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] This is the primary method for controlling exposure.

Safe Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS).

  • Weighing and Transfer: Conduct weighing and transferring of the compound within a fume hood to minimize inhalation of any dust or aerosols.

  • During Use: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the work area.[2]

  • Contamination: In case of skin contact, immediately wash the affected area with soap and plenty of water.[1] If the substance comes into contact with eyes, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1]

  • Spills: In the event of a spill, evacuate the area. Use personal protective equipment and sweep up the material, placing it into a suitable, closed container for disposal.[1] Avoid generating dust.

Disposal Plan

Proper disposal of Acetamide, N-[(phenylamino)thioxomethyl]- and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Handling
  • Containers: Keep the waste material in its original or a suitable, closed container for disposal.[1] Do not mix with other waste.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and disposable labware, should be treated as hazardous waste and disposed of accordingly.

Disposal Method
  • Dispose of the contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[5] Do not allow the product to enter drains.[1]

Workflow for Safe Handling

Safe Handling Workflow for Acetamide, N-[(phenylamino)thioxomethyl]- cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) A->B C Weigh and Transfer B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate Waste: - Solid Chemical Waste - Contaminated PPE E->F G Dispose in Accordance with Regulations F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.